molecular formula C10H18O B1671447 Geraniol CAS No. 106-24-1

Geraniol

货号: B1671447
CAS 编号: 106-24-1
分子量: 154.25 g/mol
InChI 键: GLZPCOQZEFWAFX-JXMROGBWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Geraniol is a monoterpenoid alcohol, a key component of essential oils such as rose, citronella, and palmarosa . This compound, with the molecular formula C 10 H 18 O, is a colorless to pale yellow liquid at room temperature with a characteristic sweet, rose-like aroma . It is a ubiquitous natural product found in geraniums, lemongrass, and various citrus fruits, and is also produced by honeybees to mark nectar sources . This high-purity this compound is offered for research applications to investigate its diverse biological activities. Studies have highlighted its signifcant antimicrobial and antifungal properties , demonstrating efficacy against pathogens like Listeria monocytogenes , Salmonella enterica , and Candida albicans . Its potent repellent and insecticidal effects against mosquitoes, moths, and fleas are of great interest for developing sustainable alternatives to synthetic biocides . Furthermore, this compound exhibits promising antioxidant and anti-inflammatory activity in preclinical models, suggesting potential for managing oxidative stress and chronic inflammation . Emerging research also points to its anticancer potential , with studies indicating it may induce apoptosis and inhibit tumor growth . Its role in the "entourage effect" within cannabis phytochemistry is another active area of investigation . Researchers can utilize this reagent to explore its mechanisms of action, including membrane disruption in microbes and interaction with insect olfactory receptors. This compound is also a valuable intermediate in organic synthesis, for instance, in the production of geranial or its conversion to α-terpineol in acidic media . This product is intended for research use only and is not for human consumption, diagnostic use, or any form of personal use. Please note that this compound is classified as a skin sensitizer (Category 1) and should be handled with appropriate safety precautions .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPCOQZEFWAFX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CO)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Record name GERANIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026727
Record name (2E)-3,7-Dimethyl-2,6-octadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma
Record name GERANIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Geraniol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name beta-Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Geraniol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg
Record name GERANIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GERANIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup)
Record name GERANIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name GERANIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Geraniol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885
Record name GERANIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GERANIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geraniol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.03 [mmHg]
Record name Geraniol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless to pale-yellow, liquid oil, Oily liquid

CAS No.

106-24-1, 624-15-7, 68311-14-8, 106-25-2
Record name GERANIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Geraniol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geraniol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 3,7-dimethyl-, tetradehydro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geraniol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nerol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GERANIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-3,7-Dimethyl-2,6-octadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geraniol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GERANIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L837108USY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GERANIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

less than 5 °F (NTP, 1992), -15 °C, < -15 °C
Record name GERANIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GERANIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Geraniol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of geraniol, an acyclic monoterpene alcohol of significant interest for its applications in the fragrance, cosmetic, and pharmaceutical industries. This compound is a key component of many essential oils and is also recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details the enzymatic steps, subcellular compartmentalization, and regulatory aspects of this compound production in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways of this compound

Plants have evolved two distinct and spatially segregated pathways for the biosynthesis of this compound from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are the canonical, plastid-localized pathway common in many species, and a non-canonical, cytosolic pathway notably active in roses and geraniums.

Precursor Formation: The MVA and MEP Pathways

The universal building blocks for all terpenes, IPP and DMAPP, are synthesized through two independent routes[1][2]:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP[2][3]. It is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30)[3].

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate to produce both IPP and DMAPP[1][3]. It is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40)[3].

Despite their separation, a metabolic "cross-talk" involving the exchange of C5 intermediates between the cytosol and plastids is known to occur[4].

The Canonical Plastidial Pathway

The most widely characterized route to this compound begins in the plastids and involves two key enzymatic steps following the synthesis of IPP and DMAPP via the MEP pathway.

  • Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP)[5]. GPP is the universal precursor to all monoterpenes[6].

  • Conversion of GPP to this compound: A specific monoterpene synthase, This compound Synthase (GES) , catalyzes the conversion of GPP into this compound[4][6]. This reaction proceeds through an ionization-dependent mechanism involving the removal of the diphosphate group to form a geranyl carbocation intermediate, which is then quenched by a water molecule[6][7]. GES enzymes are highly specific, often producing this compound as their sole product[6]. This pathway has been functionally identified in numerous plants, including sweet basil (Ocimum basilicum), tea (Camellia sinensis), and Dendrobium officinale[4][6][8].

Canonical this compound Biosynthesis Pathway cluster_plastid Plastid (MEP Pathway) Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Intermediates Pyruvate->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPPS GPPS IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GES This compound Synthase (GES) GPP->GES This compound This compound GPPS->GPP GES->this compound

Canonical this compound Biosynthesis Pathway
The Non-Canonical Cytosolic Pathway

In some species, most notably roses (Rosa sp.) and scented geraniums (Pelargonium graveolens), this compound is synthesized in the cytosol via a terpene synthase-independent mechanism[9][10][11]. This pathway utilizes GPP derived from the cytosolic MVA pathway[4].

  • Formation of Cytosolic GPP: A cytosolic, bifunctional FPP synthase-like enzyme has been identified in roses that produces both GPP and farnesyl diphosphate (FPP) from MVA-derived precursors[4].

  • Two-Step Conversion to this compound: The conversion of cytosolic GPP to this compound involves two distinct steps: a. Hydrolysis to Geranyl Monophosphate (GP): A Nudix hydrolase (specifically NUDX1) catalyzes the phosphohydrolysis of GPP to geranyl monophosphate (GP)[9][11][12]. b. Dephosphorylation to this compound: An as-yet uncharacterized endogenous phosphatase removes the final phosphate group from GP to yield this compound[9][11].

This cytosolic pathway highlights the metabolic plasticity of plants in producing high-value specialized metabolites.

Non-Canonical this compound Biosynthesis Pathway cluster_cytosol Cytosol (MVA Pathway) AcetylCoA Acetyl-CoA MVA MVA Pathway Intermediates AcetylCoA->MVA IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP GFPS G/FPPS IPP_DMAPP->GFPS GPP Geranyl Diphosphate (GPP) NUDX1 Nudix Hydrolase (NUDX1) GPP->NUDX1 GP Geranyl Monophosphate (GP) Phosphatase Phosphatase GP->Phosphatase This compound This compound GFPS->GPP NUDX1->GP Phosphatase->this compound

Non-Canonical this compound Biosynthesis Pathway

Quantitative Data Summary

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the key enzymes and the in-planta concentrations of precursors and products.

Enzyme Kinetic Parameters

The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, serving as an inverse measure of substrate affinity. A lower Km value indicates a higher affinity.

EnzymePlant SourceSubstrateKm (μM)Divalent CationCitation
This compound Synthase (GES)Ocimum basilicum (Sweet Basil)GPP21Mn2+[2][6]
This compound Synthase (GES)Valeriana officinalisGPP32-[5][13][14]
This compound Synthase (GES)Lippia dulcisGPP51-[5][13][14]
This compound Synthase (CtGES)Cinnamomum tenuipilumGPP55.8Mg2+, Mn2+[15]
Nudix Hydrolase (PgNdx1)Pelargonium graveolensGPP0.75-[10]
This compound Content in Plant Tissues

This compound concentration varies significantly among species and is often highest in specialized structures like glandular trichomes.

Plant SpeciesCommon NameThis compound Content (% of Essential Oil)Citation
Monarda fistulosaWild Bergamot> 95%
Cymbopogon martiniiPalmarosa53.5% - 80.9%
Rosa damascenaDamask Rose44.4%
Pelargonium graveolensRose Geranium12.32% - 27.98%
Cymbopogon nardusCitronella24.8%

Experimental Protocols

The functional characterization of genes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / In Planta Characterization start Identify Candidate Gene (e.g., GES, NUDX1) via Transcriptomics/Homology cloning Clone Full-Length cDNA start->cloning het_exp Heterologous Expression (e.g., E. coli) cloning->het_exp gfp Subcellular Localization (GFP-fusion construct) cloning->gfp agro Transient Expression (Agroinfiltration in N. benthamiana) cloning->agro purify Purify Recombinant Protein (e.g., Ni-NTA affinity) het_exp->purify assay Enzyme Activity Assay (Substrate: GPP) purify->assay gcms1 Product Identification (GC-MS) assay->gcms1 end_node Functional Confirmation of Gene Role in this compound Biosynthesis gcms1->end_node confocal Confocal Microscopy gfp->confocal gcms2 Metabolite Analysis of Tissues (GC-MS / LC-MS) agro->gcms2 confocal->end_node gcms2->end_node

Workflow for Functional Characterization of a this compound Biosynthesis Gene
Protocol: In Vitro this compound Synthase (GES) Activity Assay

This protocol outlines the determination of GES activity using a purified recombinant enzyme expressed in E. coli.

  • Protein Expression and Purification: a. Clone the full-length or truncated (plastid transit peptide removed) coding sequence of the candidate GES gene into an expression vector (e.g., pGEX, pET) with an affinity tag (e.g., GST, His). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours. d. Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. e. Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). f. Verify protein purity and size using SDS-PAGE.

  • Enzymatic Reaction: a. Prepare the assay buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM MnCl2, 5 mM DTT, and 10% (v/v) glycerol. b. In a 2 mL glass GC vial, combine 500 µL of assay buffer with 1-5 µg of purified GES protein. c. Initiate the reaction by adding geranyl diphosphate (GPP) to a final concentration of 50 µM. d. Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., pentane or hexane) to trap the volatile product. e. Incubate the reaction at 30-32°C for 1-2 hours with gentle agitation. f. As a negative control, use boiled (heat-inactivated) enzyme in an identical reaction.

  • Product Analysis by GC-MS: a. Stop the reaction by vigorous vortexing for 30 seconds to extract the product into the organic layer. b. Centrifuge briefly to separate the phases. c. Transfer the upper organic layer to a new GC vial. d. Inject 1 µL of the organic phase into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). e. Use a standard temperature program (e.g., initial temp 60°C, ramp to 240°C). f. Identify the this compound peak by comparing its retention time and mass spectrum to an authentic this compound standard.

Protocol: In Planta Functional Analysis via Agroinfiltration

This protocol verifies the enzyme's function within a plant cellular environment.

  • Vector Construction: a. Clone the full-length candidate gene (e.g., GES or NUDX1) into a plant transient expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: a. Transform the expression construct into Agrobacterium tumefaciens strain GV3101 by electroporation. b. Select for positive transformants on appropriate antibiotic-containing LB agar plates.

  • Infiltration of Nicotiana benthamiana: a. Grow a 5 mL liquid culture of the transformed Agrobacterium overnight. b. Inoculate a larger culture (50 mL) and grow to an OD600 of ~1.0. c. Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.8. d. Incubate the bacterial suspension at room temperature for 2-3 hours. e. Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants. Infiltrate control plants with Agrobacterium carrying an empty vector.

  • Metabolite Extraction and Analysis: a. After 3-5 days post-infiltration, harvest the infiltrated leaf patches. b. Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. c. Extract volatile compounds by adding an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., nonyl acetate) to a known mass of powdered tissue. d. Vortex vigorously and centrifuge to pellet debris. e. Analyze the supernatant using GC-MS as described in Protocol 3.1. f. Compare the metabolite profiles of leaves expressing the candidate gene with the empty vector control to confirm the de novo production of this compound.

Conclusion

The biosynthesis of this compound in plants is a sophisticated process, leveraging either a canonical plastidial pathway or a non-canonical cytosolic pathway depending on the species. The canonical route relies on a specific this compound synthase (GES), while the non-canonical pathway, prominent in Rosaceae, utilizes a Nudix hydrolase (NUDX1) in a two-step conversion. Understanding these distinct molecular mechanisms, supported by robust quantitative data and detailed experimental validation, is paramount for professionals in metabolic engineering and drug development. This knowledge facilitates the selection of genetic targets for breeding programs aimed at enhancing fragrance and provides a blueprint for the heterologous production of this compound in microbial or alternative plant-based systems for industrial and pharmaceutical applications.

References

The Multifaceted Anticancer Mechanisms of Geraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential as a multi-targeted anticancer agent.[1][2][3] Extensive preclinical studies have demonstrated its efficacy in inhibiting the growth of a wide range of cancer cells, including but not limited to breast, lung, colon, prostate, pancreatic, and liver cancers.[1][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer activity, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols. This compound's pleiotropic effects, which encompass the induction of apoptosis, cell cycle arrest, and modulation of critical signaling cascades, make it a promising candidate for further investigation in cancer therapy and chemoprevention.[1][3]

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. This data highlights the broad-spectrum anticancer activity of this compound.

Cancer TypeCell LineIC50 (µM)Reference
Colon CancerColo-20520[6]
Thyroid CancerTPC-125[7]
Lung CancerA549~50% inhibition[8]
Skin CarcinomaA431~50% inhibition[8]
Prostate CancerPC-3~50% inhibition[8]

Core Mechanisms of Action

This compound exerts its anticancer effects through a variety of interconnected mechanisms that ultimately lead to the inhibition of cancer cell proliferation and survival. These core mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and the modulation of key signaling pathways that govern cell growth and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which this compound eliminates cancer cells. It triggers both the intrinsic and extrinsic apoptotic pathways, characterized by a cascade of molecular events.

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating the anti-apoptotic protein Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[2]

  • Activation of Caspases: The release of cytochrome c from the mitochondria initiates a caspase cascade. This compound has been shown to significantly increase the activity of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[10][11][12] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Geraniol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Down-regulated This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Up-regulated This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activated Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activated Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Induction of Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle, primarily at the G1/S and G2/M checkpoints, thereby preventing cancer cells from replicating.[1]

  • Downregulation of Cyclins and CDKs: this compound treatment leads to a significant reduction in the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, Cyclin A, Cyclin-dependent kinase 4 (CDK4), and CDK2.[1][13] These proteins are essential for the transition of cells from the G1 to the S phase.

  • Upregulation of CDK Inhibitors: Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1.[1] These proteins bind to and inactivate cyclin-CDK complexes, thereby enforcing a G1 phase arrest.

Geraniol_Cell_Cycle_Arrest This compound This compound p21_p27 p21 & p27 (CDK Inhibitors) Up-regulated This compound->p21_p27 CyclinD1_CDK4 Cyclin D1 / CDK4 Down-regulated This compound->CyclinD1_CDK4 Inhibits CyclinE_CDK2 Cyclin E / CDK2 Down-regulated This compound->CyclinE_CDK2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest p21_p27->CyclinD1_CDK4 p21_p27->CyclinE_CDK2 G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition Promotes CyclinE_CDK2->G1_S_Transition Promotes G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase

This compound-induced G1 phase cell cycle arrest.
Modulation of Key Signaling Pathways

This compound's anticancer activity is also attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, in various cancer cells.[14][15][16] By suppressing this pathway, this compound hinders the survival signals that promote cancer cell growth.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancer cells, it has been shown to alter the phosphorylation of ERK, p38, and JNK, contributing to its pro-apoptotic effects.[17][18]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation, which is closely linked to cancer development and progression. This compound has demonstrated anti-inflammatory properties by inhibiting the activation and nuclear translocation of NF-κB.[19][20] This leads to the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival, such as TNF-α, IL-6, and COX-2.[2][19]

Geraniol_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes IKK IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation_Survival Inflammation & Survival NFkB->Inflammation_Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->Ras Inhibits This compound->IKK Inhibits

This compound's modulation of key cancer signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (DAPI Staining)

Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented, or condensed DAPI staining, which can be visualized by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described for the MTT assay.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

  • Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium. Visualize the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

DNA Damage Assessment (Comet Assay)

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."

Protocol:

  • Cell Preparation: Harvest and resuspend this compound-treated and control cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting and Fixation: Harvest this compound-treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, caspase-3, Cyclin D1, p21) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its ability to modulate a multitude of cellular processes and signaling pathways crucial for cancer cell survival and proliferation. The induction of apoptosis and cell cycle arrest, coupled with the inhibition of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, underscores its pleiotropic mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic utility of this compound. Future research should focus on in vivo efficacy studies, the development of novel delivery systems to enhance bioavailability, and clinical trials to evaluate its safety and efficacy in cancer patients, both as a standalone therapy and in combination with existing chemotherapeutic agents.

References

The Occurrence and Quantification of Geraniol in Botanical Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, an acyclic monoterpenoid alcohol, is a prominent constituent of numerous essential oils and is highly valued for its pleasant, rose-like aroma. Beyond its use in the fragrance and cosmetic industries, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides an in-depth exploration of the natural sources and distribution of this compound in essential oils, methodologies for its extraction and quantification, and an overview of its biological signaling pathways.

Natural Sources and Distribution of this compound

This compound is biosynthesized in plants through the methylerythritol phosphate (MEP) pathway and is found in over 200 different essential oils.[2] The concentration of this compound can vary significantly depending on the plant species, geographical origin, cultivation conditions, the part of the plant utilized, and the extraction method employed. This section details the distribution of this compound in several key genera known for their high this compound content.

Data on this compound Content in Essential Oils

The following tables summarize the quantitative data on this compound content in the essential oils of various plants, as reported in scientific literature.

Table 1: this compound Content in Cymbopogon Species

Plant SpeciesPlant PartThis compound Content (%)Geographical OriginReference(s)
Cymbopogon martinii (Palmarosa)Whole Herb70.1 - 85.3South India[3]
Leaf Lamina70.1 - 85.3South India[3]
Leaf Sheath70.1 - 85.3South India[3]
Inflorescence70.1 - 85.3South India[3]
Leaves76.6Eastern Nepal[4]
Root87.9Eastern Nepal[4]
Flowering Herb67.6 - 83.6India[5]
-80 - 95Not Specified[6]
Cymbopogon winterianus (Java Citronella)Leaves37.1Eastern Nepal[4]
-40 - 45Not Specified[6]
Cymbopogon flexuosus (Lemongrass)Leaves76.6Eastern Nepal[4]
Root87.9Eastern Nepal[4]
Jamrosa (Cymbopogon Hybrid)-80 - 89Not Specified[6]

Table 2: this compound Content in Pelargonium Species

Plant SpeciesPlant PartThis compound Content (%)Geographical OriginReference(s)
Pelargonium graveolens (Rose Geranium)Leaves15.30Tunisia[7]
Flowers13.53Tunisia[7]
Stems10.39Tunisia[7]
Leaves25.85Tunisia[8]
-11.10Tunisia[9]
-9.70Iran[9][10]
-15.33Serbia[9]
-13.83Algeria[6]
-27.98Commercial Source[11]

Table 3: this compound Content in Rosa Species

Plant SpeciesPlant PartThis compound Content (%)Geographical OriginReference(s)
Rosa damascena (Damask Rose)Petals0 - 18Central Iran[12]
Petals14.1Kashan, Iran
Petals16.6Iran
Flowers20.62 - 21.24Bulgaria[13]
Flowers0.9 - 7.0Not Specified[14]

Table 4: this compound Content in Monarda Species

Plant SpeciesPlant PartThis compound Content (%)Geographical OriginReference(s)
Monarda fistulosaLeaves and FlowersHigh but variableNorth America[15][16]
Monarda Hybrid->92Not Specified[8]

Experimental Protocols

Extraction of this compound via Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants. This process is effective for isolating volatile compounds like this compound that are immiscible with water.

Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

Detailed Methodology:

  • Plant Material Preparation:

    • Freshly harvested plant material (leaves, flowers, or whole herb) should be used for optimal yield and quality. If fresh material is not available, air-dried material can be used, though some volatile compounds may be lost during drying.[16][17]

    • The plant material should be chopped or crushed to increase the surface area and facilitate the release of essential oils.[2]

  • Apparatus Setup:

    • A Clevenger-type apparatus or a similar steam distillation unit is assembled. The apparatus consists of a boiling flask (for generating steam), a biomass flask (to hold the plant material), a condenser, and a collection vessel.[6]

  • Distillation Process:

    • The biomass flask is filled with the prepared plant material.

    • Water is added to the boiling flask and heated to generate steam.

    • Steam is passed through the plant material in the biomass flask. The steam pressure should be controlled to ensure a steady flow. A typical distillation time ranges from 2 to 4 hours.[18]

    • The volatile this compound, along with other essential oil components, is carried by the steam into the condenser.

  • Condensation and Separation:

    • Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.

    • The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiving vessel.

    • Due to their different densities and immiscibility, the essential oil will form a separate layer from the water. This compound-rich essential oils are typically less dense than water and will form the upper layer.

    • The essential oil is carefully separated from the hydrosol using a separatory funnel.

  • Drying and Storage:

    • Anhydrous sodium sulfate can be added to the collected essential oil to remove any residual water.

    • The pure essential oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

Detailed Methodology:

  • Sample Preparation:

    • The essential oil sample is diluted in a suitable solvent, such as hexane or ethanol, to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: An Agilent 6890 or similar GC system is used.

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for essential oil analysis.[14]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).[1][14]

    • Injector: The sample (1-2 µL) is injected in split mode (e.g., split ratio 50:1) to prevent column overloading. The injector temperature is typically set to 250°C.[14]

    • Oven Temperature Program: A temperature gradient is used to separate the components. A typical program starts at a lower temperature (e.g., 60-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-250°C) at a rate of 3-5°C/min.[14]

    • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode at 70 eV is commonly used.[14] The ion source temperature is typically set to 230°C and the quadrupole temperature to 150°C.[19]

    • Data Acquisition: The mass spectra are recorded over a specific mass range (e.g., 40-550 m/z).

  • Component Identification and Quantification:

    • The individual components are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification is performed by measuring the peak area of this compound in the chromatogram. The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified components. For absolute quantification, a calibration curve is prepared using a certified this compound standard.

Mandatory Visualizations

This compound Biosynthesis Pathway

Geraniol_Biosynthesis GPP Geranyl Diphosphate (GPP) GES This compound Synthase (GES) GPP->GES This compound This compound GES->this compound

Caption: Simplified biosynthesis pathway of this compound from geranyl diphosphate.

Experimental Workflow for this compound Analysis

Geraniol_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Leaves, Flowers) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil sample_prep Sample Preparation (Dilution) essential_oil->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing & Identification gcms_analysis->data_processing quantification Quantification of this compound data_processing->quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

This compound's Anti-Inflammatory Signaling Pathway (NF-κB)

Geraniol_NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Induces

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

This compound's Anticancer Signaling Pathway (Apoptosis)

Geraniol_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's induction of apoptosis via the mitochondrial pathway.

Conclusion

This compound is a widely distributed natural compound with significant potential in various scientific and industrial applications. This guide has provided a comprehensive overview of its primary natural sources, with detailed quantitative data on its prevalence in key essential oils. The outlined experimental protocols for steam distillation and GC-MS analysis offer a foundation for researchers to extract and accurately quantify this valuable monoterpenoid. Furthermore, the visualization of its key biological signaling pathways provides insight into its mechanisms of action, paving the way for further research into its therapeutic applications. As interest in natural products for drug development continues to grow, a thorough understanding of compounds like this compound is paramount.

References

The Multifaceted Biological Activities of Geraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated potent anticancer activity across a range of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 Value (µM)Reference
Colo-205Colon Cancer20[1]
LoVoColon Cancer32.1 µg/mL[2]
P388Murine Leukemia22.34-32.29 µg/mL[3]
U87Glioma41.3 µg/mL[2]
TPC-1Thyroid Cancer25
Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways. A key mechanism is the induction of apoptosis, or programmed cell death. This compound has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 p65 p50 IkB->NFkB_p65_p50 degradation releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates NFkB_IkB_complex p65 p50 IκBα This compound This compound This compound->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates This compound This compound Geranial Geranial This compound->Geranial this compound Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligase Further_Metabolism Further Metabolism (e.g., β-oxidation) Geranyl_CoA->Further_Metabolism Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot for Apoptotic & Signaling Proteins MTT_Assay->Western_Blot Based on IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Based on IC50 Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Anticancer Mechanism Data_Analysis->Conclusion

References

Investigating the Neuroprotective Effects of Geraniol In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants. The following sections detail the experimental methodologies, quantitative data from key studies, and the underlying signaling pathways implicated in this compound's neuroprotective mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

This compound has garnered significant attention for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-apoptotic effects, which are crucial in combating neurodegenerative processes.[1][2] In vitro studies are fundamental in elucidating the cellular and molecular mechanisms through which this compound exerts its neuroprotective effects. This guide will focus on the findings from studies utilizing neuronal cell lines such as SH-SY5Y and PC12, which are common models for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key in vitro experiments used to assess the neuroprotective effects of this compound.

2.1. Cell Culture and Treatment

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A widely used cell line in Parkinson's disease research. These cells are often differentiated with retinoic acid to acquire a more mature neuronal phenotype.[3][4]

    • PC12 (Rat Pheochromocytoma): Commonly used to study neuronal differentiation and neurotoxicity. Nerve Growth Factor (NGF) is used to induce a neuronal phenotype.[5][6]

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line, for instance, a mix of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12, supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • This compound Preparation and Application: this compound is often dissolved in a vehicle like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentrations.[3] Control cells are treated with an equivalent amount of the vehicle.

  • Induction of Neurotoxicity: To model neurodegenerative conditions, cells are exposed to neurotoxins such as:

    • Rotenone or 6-hydroxydopamine (6-OHDA): To mimic Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.[3][4]

    • Glutamate: To induce excitotoxicity, a mechanism implicated in various neurological disorders.[5][6]

    • Amyloid-β (Aβ): To model the neurotoxicity observed in Alzheimer's disease.[7][8]

2.2. Key In Vitro Assays

  • Cell Viability Assay:

    • Principle: To quantify the number of viable cells after treatment.

    • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay is commonly used. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Reactive Oxygen Species (ROS) Measurement:

    • Principle: To quantify the levels of intracellular ROS, a key indicator of oxidative stress.

    • Method: A fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader or flow cytometer.[9]

  • Cytokine Measurement (ELISA):

    • Principle: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine are used according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, caspases).

    • Method: Proteins are extracted from cell lysates, separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.

  • Apoptosis Assays:

    • Principle: To detect and quantify apoptotic cell death.

    • Method:

      • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

      • Caspase Activity Assays: Colorimetric or fluorometric assays are used to measure the activity of key executioner caspases like caspase-3 and caspase-9.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on the neuroprotective effects of this compound.

Table 1: Effect of this compound on Oxidative Stress Markers

Cell LineInducer of Oxidative StressThis compound ConcentrationEffectReference
SH-SY5YRotenoneNot specifiedReduced ROS levels[3][12]
SH-SY5Y6-OHDANot specifiedReduced ROS levels[3][12]
SK-N-SHRotenoneNot specifiedEnhanced antioxidant status[13]
SH-SY5YGlucose (Hyperglycemia)10 µMLowered ROS and 3-nitrotyrosine levels, increased glutathione[14][15]

Table 2: Effect of this compound on Inflammatory Cytokines

Cell LineInducer of InflammationThis compound ConcentrationEffectReference
SH-SY5YRotenoneNot specifiedLowered secretion of IL-6, IL-8, and IL-1β[3][12]
SH-SY5Y6-OHDANot specifiedLowered secretion of IL-6, IL-8, and IL-1β[3][12]
PC12Glutamate100-200 µg/mLReduced TNF-α, IL-4, and IL-1β levels[5][6]

Table 3: Effect of this compound on Apoptosis

Cell LineInducer of ApoptosisThis compound ConcentrationEffectReference
SH-SY5YLovastatinDose-dependentModulated caspase-9 and caspase-3 activity[10]
SK-N-SHRotenoneNot specifiedReduced autophagy markers[13]

Table 4: Effect of this compound on Cell Viability and Neuroprotection

Cell LineNeurotoxinThis compound ConcentrationEffectReference
SK-N-SHRotenoneNot specifiedEnhanced cell viability[13]
PC12Glutamate100-500 µg/mLDiminished glutamate-induced injury[5][6]

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways.

4.1. Anti-Inflammatory Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, this compound effectively suppresses the neuroinflammatory cascade.

G cluster_0 Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκB Kinase (IKK) IκB Kinase (IKK) IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression Induces IKK->IκBα Phosphorylates

Caption: this compound's inhibition of the NF-κB signaling pathway.

4.2. Antioxidant Response Pathway

This compound can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes.

G cluster_1 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change This compound This compound This compound->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Releases Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation ARE ARE Nuclear Translocation->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Activates

Caption: this compound's modulation of the Nrf2 antioxidant response pathway.

4.3. Apoptotic Pathway

This compound has been observed to modulate the intrinsic apoptotic pathway. It can influence the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of cytochrome c. This, in turn, affects the activation of caspases, the key executioners of apoptosis.[10][16]

G cluster_2 Apoptotic Stimuli Apoptotic Stimuli Bax Bax Apoptotic Stimuli->Bax Activates Bcl-2 Bcl-2 Apoptotic Stimuli->Bcl-2 Inhibits This compound This compound This compound->Bax Downregulates This compound->Bcl-2 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl-2->Bax Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound's modulation of the intrinsic apoptotic pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound in vitro.

G cluster_3 cluster_4 A 1. Cell Culture (e.g., SH-SY5Y, PC12) B 2. Pre-treatment with this compound (Varying concentrations) A->B C 3. Induction of Neurotoxicity (e.g., Rotenone, 6-OHDA, Glutamate) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (ROS Measurement) E->G H Inflammation (ELISA for Cytokines) E->H I Apoptosis (Caspase Activity, Annexin V) E->I J Protein Expression (Western Blot) E->J

Caption: A generalized experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct future studies aimed at further elucidating the therapeutic potential of this compound. While these in vitro findings are promising, further in vivo studies are necessary to validate these effects and assess the safety and efficacy of this compound in preclinical models of neurological disorders.[9]

References

A Technical Guide to the Anti-inflammatory Properties of Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol), an acyclic monoterpene alcohol, is a primary constituent of essential oils from various aromatic plants, including rose, lemongrass, and lavender.[1][2] Traditionally utilized in the cosmetic and food industries, this compound has garnered significant scientific interest for its diverse pharmacological activities, which include antioxidant, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] A substantial body of evidence from both in vitro and in vivo studies highlights its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammation-related diseases.[5][6]

This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, outlines common experimental protocols, and visualizes the complex signaling pathways it modulates.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple critical signaling pathways and molecular targets involved in the inflammatory cascade. Its action primarily involves the suppression of pro-inflammatory mediators and the enhancement of endogenous antioxidant and cytoprotective systems. The key pathways include NF-κB, Nrf2/HO-1, and MAPKs.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[5][7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription.

This compound has been shown to effectively suppress the NF-κB pathway. It inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation and activity of NF-κB.[1][8][9] This blockade leads to a significant downstream reduction in the expression of NF-κB-regulated inflammatory mediators.[5][7][8] Studies have demonstrated that this compound treatment decreases the nuclear accumulation of the p65 subunit of NF-κB, confirming its inhibitory role in this pathway.[7][8]

NF_kB_Pathway Stimulus Stimulus (e.g., Ox-LDL, LPS) IKK IKK Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

This compound's Inhibition of the NF-κB Signaling Pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates cellular defense against oxidative stress.[10] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by stimuli like oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1]

This compound is a potent activator of the Nrf2/HO-1 pathway.[8][10][11] Studies have shown that this compound treatment leads to increased nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression.[1][12] This activation enhances the cellular antioxidant capacity, thereby protecting against oxidative damage that often accompanies inflammation. The activation of Nrf2 by this compound can be facilitated by the upstream PI3K/Akt signaling pathway.[1][9]

Nrf2_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Akt->Keap1_Nrf2 Facilitates Release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 Antioxidant Genes (HO-1, NQO-1) ARE->HO1 Transcription This compound This compound This compound->PI3K Activates InVivo_Workflow Acclimatization 1. Animal Acclimatization (e.g., 1 week) Grouping 2. Group Allocation (Control, Disease, this compound-treated) Acclimatization->Grouping Induction 3. Induction of Inflammation (e.g., CFA injection, Surgical SCI) Grouping->Induction Treatment 4. This compound Administration (e.g., Oral gavage, 25-250 mg/kg) Induction->Treatment Monitoring 5. Monitoring & Behavioral Tests (e.g., Paw volume, BBB score) Treatment->Monitoring Sacrifice 6. Euthanasia and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Analysis Biochemical (ELISA) Histopathological (H&E) Molecular (Western, qPCR) Sacrifice->Analysis

References

The Antimicrobial Spectrum of Geraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial activity of this compound against a range of microorganisms, details the experimental protocols used to evaluate its efficacy, and explores its mechanisms of action, including its impact on key signaling pathways.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against a diverse array of bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values reported in the literature.

Table 1: Antibacterial Activity of this compound
Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusATCC 292135121024[1]
Staphylococcus aureusMRSA5121024[1]
Staphylococcus aureus-5000-[2][3]
Staphylococcus epidermidisATCC 12228512-[4]
Listeria monocytogenes-2500-[2][3]
Escherichia coliL1105512-[4]
Escherichia coli-2500-[2][3]
Pseudomonas aeruginosaATCC 9027512-[4]
Salmonella enterica-5000-[2][3]
Helicobacter pylori-7325-[5]

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Table 2: Antifungal Activity of this compound
Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference(s)
Candida albicansATCC 764851632[6][7]
Candida albicansLM-701632[6][7]
Candida albicansATCC 90028130~195[7]
Candida albicansATCC 10261130~195[7]
Candida tropicalisATCC 75080~120[7]
Candida tropicalisAzole-resistant5121024[8]
Candida glabrataATCC 90030130~195[7]
Candida parapsilosis complex-256-512-[9]
Trichophyton rubrum14 strains16-256-[10]
Aspergillus flavus->600 (vapor phase)-[11]
Aspergillus ochraceus->600 (vapor phase)-[11]

Note: MFC is often reported as a multiple of the MIC (e.g., 2x MIC). The values presented here are calculated based on the available data.

Table 3: Antiviral Activity of this compound
VirusFamilyEC50 (µg/mL)Reference(s)
Coxsackievirus B1 (CV-B1)Picornaviridae48[12]

Note: Antiviral data for this compound is less extensive than for its antibacterial and antifungal properties.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple mechanisms, primarily targeting cellular integrity and key metabolic pathways.

Disruption of Cell Membrane Integrity

A primary mechanism of this compound's antimicrobial activity is the disruption of the cell membrane's structure and function. Its lipophilic nature allows it to partition into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability. This disrupts essential cellular processes, such as maintaining ion gradients and transporting nutrients, ultimately leading to cell death.

Inhibition of Ergosterol Biosynthesis

In fungi, this compound has been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[7][10] Inhibition of the ergosterol biosynthesis pathway compromises the structural integrity and fluidity of the fungal cell membrane, leading to growth inhibition and cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps including 14-α-demethylase This compound This compound This compound->lanosterol Inhibits conversion

Figure 1: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Interference with Quorum Sensing

This compound has demonstrated the ability to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. In Pseudomonas aeruginosa, this compound has been shown to downregulate the expression of key genes in the las, rhl, and pqs QS systems.[13][14] By disrupting these signaling pathways, this compound can attenuate bacterial virulence and reduce their ability to form biofilms.

Quorum_Sensing_Inhibition cluster_las las System cluster_rhl rhl System cluster_pqs pqs System lasI lasI odhl 3-oxo-C12-HSL lasI->odhl produces lasR lasR rhlR rhlR lasR->rhlR activates pqsR pqsR (MvfR) lasR->pqsR activates odhl->lasR activates rhlI rhlI bhl C4-HSL rhlI->bhl produces virulence Virulence Factors (e.g., elastase, pyocyanin) rhlR->virulence biofilm Biofilm Formation rhlR->biofilm bhl->rhlR activates pqsA pqsA-D, H pqs_signal PQS pqsA->pqs_signal produces pqsR->rhlR activates pqsR->virulence pqsR->biofilm pqs_signal->pqsR activates This compound This compound This compound->lasI This compound->lasR This compound->rhlI This compound->rhlR This compound->pqsA This compound->pqsR Inhibits Expression

Figure 2: this compound's inhibitory effect on the P. aeruginosa quorum sensing cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (prepared in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol, with a final solvent concentration that does not inhibit microbial growth, often ≤1%).

  • 96-well microtiter plates.

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Positive control (microbial inoculum in broth without this compound).

  • Negative control (broth only).

  • Solvent control (microbial inoculum in broth with the same concentration of solvent used to dissolve this compound).

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by suspending colonies from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with 100µL broth/well start->prep_plate add_this compound Add 100µL this compound stock to first well prep_plate->add_this compound serial_dilution Perform 2-fold serial dilutions add_this compound->serial_dilution prep_inoculum Prepare standardized microbial inoculum serial_dilution->prep_inoculum inoculate Inoculate wells with 100µL of inoculum prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 3: Workflow for MIC determination by broth microdilution.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).

Materials:

  • Stock solutions of this compound and the second antimicrobial agent.

  • 96-well microtiter plates.

  • Sterile microbial growth medium.

  • Standardized microbial inoculum.

Procedure:

  • Prepare serial dilutions of this compound horizontally across the columns of a 96-well plate and serial dilutions of the second antimicrobial agent vertically down the rows.

  • This creates a matrix of wells containing various combinations of the two agents.

  • Inoculate each well with a standardized microbial suspension.

  • Include appropriate controls (each agent alone, growth control, sterility control).

  • Incubate the plate under suitable conditions.

  • Determine the MIC for each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Anti-Biofilm Assay using Crystal Violet Staining

This method quantifies the ability of an agent to inhibit biofilm formation.

Materials:

  • This compound solutions at various concentrations.

  • Flat-bottomed 96-well microtiter plates.

  • Bacterial culture.

  • Growth medium.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid or 95% Ethanol.

Procedure:

  • Dispense 100 µL of bacterial suspension (adjusted to a specific OD) into the wells of a microtiter plate.

  • Add 100 µL of this compound solution at different concentrations to the wells. Include a growth control without this compound.

  • Incubate the plate for a period sufficient for biofilm formation (e.g., 24-48 hours) without agitation.

  • After incubation, carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Fix the remaining biofilm with 200 µL of methanol for 15 minutes.

  • Stain the biofilm by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm mass.[15][16]

Conclusion

This compound exhibits a broad and potent antimicrobial spectrum against a variety of clinically relevant bacteria and fungi, with some evidence of antiviral activity. Its multifaceted mechanism of action, which includes the disruption of cell membranes, inhibition of key metabolic pathways like ergosterol biosynthesis, and interference with bacterial communication systems, makes it a promising candidate for further investigation as a natural antimicrobial agent. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Geraniol's Multifaceted Role in Orchestrating Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which geraniol, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, modulates cellular apoptosis pathways. This document summarizes key signaling cascades, presents quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the core pathways to facilitate a comprehensive understanding of this compound's potential as a therapeutic agent.

Introduction to this compound and Apoptosis

This compound has garnered significant attention in cancer research due to its demonstrated anti-proliferative, anti-inflammatory, and pro-apoptotic effects across a range of cancer cell lines.[1][2][3][4] Apoptosis, or programmed cell death, is a critical physiological process for removing damaged or unwanted cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell growth and tumor progression. This compound exerts its anticancer effects by intervening in key apoptotic signaling pathways, thereby promoting the systematic dismantling of cancer cells.

Core Signaling Pathways Modulated by this compound

This compound's pro-apoptotic activity is not mediated by a single mechanism but rather through the modulation of multiple interconnected signaling pathways. The primary pathways implicated in this compound-induced apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as key regulatory networks such as PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[5] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. This compound has been shown to induce depolarization of the mitochondrial membrane, a critical event that precedes the release of pro-apoptotic factors into the cytoplasm.[1][3]

Key molecular events in this compound's modulation of the intrinsic pathway include:

  • Regulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax, Bak, BNIP3) and anti-apoptotic (e.g., Bcl-2, Bcl-w) proteins.[1][6] Specifically, it upregulates the expression of Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][5][6] This shift promotes the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytosol.[5]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[6][7][8]

  • Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3.[1][6][7][8] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Geraniol_Intrinsic_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's influence on the intrinsic apoptosis pathway.
The Extrinsic (Death Receptor) Apoptosis Pathway

While the intrinsic pathway is prominently featured in the literature, some evidence suggests this compound may also engage the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. One study on Ishikawa endometrial cancer cells showed that this compound treatment led to an increase in the mRNA levels of Fas, a key death receptor.[5][9] This suggests a potential, though less extensively documented, role for the extrinsic pathway in this compound's mechanism of action. Activation of the Fas receptor typically leads to the recruitment of FADD and the subsequent activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.

Modulation of Key Regulatory Pathways

This compound's pro-apoptotic effects are amplified by its ability to interfere with survival signaling pathways that are often hyperactive in cancer cells.

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. This compound has been shown to effectively inhibit this pathway in nasopharyngeal cancer cells.[6][10] By downregulating the expression of PI3K, Akt, and mTOR, this compound suppresses the pro-survival signals that would otherwise inhibit apoptosis.[6] Inhibition of Akt, for example, can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.

Geraniol_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival & Proliferation mTOR->Survival

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR survival pathway.

This compound has also been demonstrated to suppress the activity of several other key signaling pathways implicated in cancer cell survival and inflammation, which can contribute to an anti-apoptotic state.

  • NF-κB Pathway: In human thyroid cancer cells, this compound has been shown to reduce the mRNA expression of NF-κB.[2][11] The NF-κB transcription factor plays a crucial role in inflammation and cell survival, and its inhibition can sensitize cells to apoptosis.

  • MAPK Pathway: The same study demonstrated that this compound suppresses the phosphorylation of ERK, a key component of the MAPK pathway, which is involved in cell proliferation and survival.[2][11]

  • JAK/STAT Pathway: this compound treatment also leads to the downregulation of the JAK/STAT signaling pathway by inhibiting the phosphorylation of JAK2 and STAT3 in thyroid cancer cells.[2][11] This pathway is critical for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival.

Quantitative Data on this compound's Pro-Apoptotic Effects

The pro-apoptotic efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
TPC-1Thyroid Cancer25[11]
IshikawaEndometrial Cancer140.929[5]
A549Lung Adenocarcinoma2590 (2.59 mM)[12]

Table 2: Modulation of Apoptosis-Related Protein and Gene Expression by this compound

Cell LineProtein/GeneEffect of this compoundReference
C666-1BaxUpregulation[6]
C666-1Bcl-2Downregulation[6]
C666-1Caspase-3Upregulation[6]
C666-1Caspase-9Upregulation[6]
PC-3BaxUpregulation[1][3]
PC-3Bcl-2Downregulation[1][3]
PC-3Caspase-3Activation[1][3]
TPC-1BaxUpregulation (mRNA)[11]
TPC-1Bcl-2Downregulation (mRNA)[11]
TPC-1Caspase-3Upregulation (mRNA)[11]
IshikawaBaxUpregulation (staining & mRNA)[9]
IshikawaBcl-2Downregulation (staining & mRNA)[9]
IshikawaCaspase-3Upregulation (mRNA)[9]
IshikawaCaspase-8Upregulation (mRNA)[9]
IshikawaCytochrome cUpregulation (mRNA)[9]
IshikawaFasUpregulation (mRNA)[9]

Experimental Protocols for Assessing this compound-Induced Apoptosis

The following are detailed methodologies for key experiments frequently cited in the study of this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 2.59 mM) for a specified period (e.g., 24, 48, or 72 hours).[12]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Morphological Assessment of Apoptosis (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Principle: Apoptotic cells exhibit nuclear condensation (pyknosis) and fragmentation (karyorrhexis), which can be visualized by DAPI staining.

  • Protocol:

    • Grow cells on coverslips in a 6-well plate and treat with the desired concentration of this compound.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.

    • Wash again with PBS and mount the coverslips onto microscope slides.

    • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the uniform, round nuclei of healthy cells.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Harvest the cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The different cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental_Workflow_Apoptosis_Assays cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment Cell_Seeding Seed Cancer Cells Geraniol_Treatment Treat with this compound Cell_Seeding->Geraniol_Treatment MTT MTT Assay (Cell Viability) Geraniol_Treatment->MTT DAPI DAPI Staining (Nuclear Morphology) Geraniol_Treatment->DAPI AnnexinV Annexin V/PI Staining (Flow Cytometry) Geraniol_Treatment->AnnexinV Western_Blot Western Blot (Protein Expression) Geraniol_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis IC50 Determination DAPI->Data_Analysis Image Analysis AnnexinV->Data_Analysis Quadrant Analysis Western_Blot->Data_Analysis Band Densitometry

Caption: A generalized workflow for studying this compound-induced apoptosis.
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

  • Protocol:

    • Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Perspectives

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis in various cancer cell types. Its ability to modulate multiple key signaling pathways, including the intrinsic apoptosis pathway and critical survival networks like PI3K/Akt/mTOR, underscores its pleiotropic mechanism of action. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should focus on in-depth in vivo studies to validate these in vitro findings, explore potential synergistic effects with conventional chemotherapeutic agents, and elucidate the full spectrum of its molecular targets to optimize its clinical application in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Geraniol Extraction from Cymbopogon via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Cymbopogon, commonly known as lemongrass, citronella, or palmarosa, is a significant source of commercially valuable essential oils.[1][2][3] These oils are rich in monoterpenoids, including geraniol, an acyclic monoterpene alcohol prized for its pleasant floral scent and diverse applications in the fragrance, flavor, cosmetic, and pharmaceutical industries.[4][5] this compound has been reported to possess various biological activities, including antimicrobial, anti-inflammatory, and antiseptic properties.[4] Steam distillation is a widely employed and efficient method for extracting these volatile compounds from the plant material.[6][7] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on the extraction of this compound from Cymbopogon species using steam distillation.

Principle of Steam Distillation

Steam distillation is an extraction technique used to separate temperature-sensitive materials, such as aromatic compounds, from non-volatile components. The process involves passing steam through the plant material, which lowers the boiling point of the volatile compounds.[6][7] The steam carrying the volatile essential oils is then cooled in a condenser, and the resulting liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil can be easily separated from the aqueous phase.

Experimental Protocols

1. Materials and Equipment

  • Fresh or dried leaves of Cymbopogon species (e.g., C. martinii, C. winterianus)

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle or other appropriate heat source

  • Grinder or chopper for particle size reduction

  • Anhydrous sodium sulfate

  • Glass vials for storage

  • Distilled water

  • Analytical balance

2. Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Harvesting: For optimal oil yield and composition, harvest mature leaves. The age of the plant can influence the oil content.[8]

  • Drying (Optional): The leaves can be shade-dried at room temperature (e.g., 29°C) until they become brittle.[8] Some studies suggest that fresh (wet) grass may yield more extract.[9]

  • Size Reduction: Cut the fresh or dried leaves into smaller pieces (e.g., 2-10 mm) to increase the surface area for steam penetration.[7] Some studies have shown that a particle size corresponding to a 60/80 mesh can yield the highest this compound content.[4][10]

3. Steam Distillation Procedure

  • Place the prepared Cymbopogon plant material into the distillation flask.

  • Ensure the apparatus is set up correctly, with the steam inlet connected to the steam generator and the outlet connected to the condenser.

  • Begin passing steam through the plant material. The steam will cause the plant's oil glands to rupture, releasing the volatile essential oil.[7]

  • The mixture of steam and essential oil vapor will travel to the condenser.

  • Cool the condenser with a continuous flow of cold water to liquefy the vapor.

  • Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in a collection vessel or separatory funnel.

  • Continue the distillation for a predetermined duration, typically ranging from 2.5 to 8 hours, to ensure maximum oil recovery.[8][9]

4. Separation and Drying of Essential Oil

  • Allow the collected distillate to stand until the oil and water layers have clearly separated.

  • Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried oil to remove the sodium sulfate.

5. Storage

Store the extracted this compound-rich essential oil in airtight amber glass vials at a low temperature (e.g., 4°C) to prevent degradation from light and heat.[8]

Data Presentation

Table 1: this compound and Essential Oil Yield from Various Cymbopogon Species

Cymbopogon SpeciesPlant PartThis compound Content (%)Essential Oil Yield (%)Reference
C. winterianus (Java Citronella)Leaves12.5 (cis-geraniol)0.7 - 1.0[2][8]
C. martini (Palmarosa)Leaves76.6Not Specified[11][12]
C. martini (Palmarosa)Root87.9Not Specified[11][12]
C. winterianusLeaves37.11.3 - 2.2[13]
C. citratusLeavesNot specified, but present0.44 - 3.96[2][9]
C. nardusLeavesNot specified, but presentNot Specified[1]

Table 2: Influence of Distillation Parameters on Essential Oil Yield

ParameterConditionEffect on YieldReference
Distillation Time2.5 - 5 hoursIncreased yield with longer duration up to an optimum[9]
Distillation Time180 minutes (Optimal)Maximum oil yield achieved[7][9]
Plant Material Size2-3 mmOptimal for maximizing oil yield[9]
Water-to-Material Ratio5:1 (mL/g)Optimal for maximizing oil yield[9]
Soaking Time3.2 hours (Optimal)Increased yield up to an optimum, then decreased[14][15]
Liquid-to-Material Ratio9.3:1 (mL/g) (Optimal)Increased yield up to an optimum, then decreased[14][15]

Visualization

SteamDistillationWorkflow cluster_prep Plant Material Preparation cluster_distillation Steam Distillation cluster_separation Separation & Analysis Harvest Harvest Cymbopogon Dry Shade Drying (Optional) Harvest->Dry Grind Size Reduction (2-10mm) Dry->Grind Load Load Plant Material into Still Grind->Load Steam Introduce Steam Load->Steam Vaporize Vaporization of Volatile Oils Steam->Vaporize Condense Condensation Vaporize->Condense Collect Collect Distillate Condense->Collect Separate Separate Oil and Water Collect->Separate DryOil Dry Oil (Anhydrous Na2SO4) Separate->DryOil Store Store Essential Oil (4°C) DryOil->Store Analyze GC-MS Analysis DryOil->Analyze This compound This compound Analyze->this compound Quantify

References

Application Note: Laboratory-Scale Synthesis of Geraniol via Linalool Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) is an acyclic monoterpene alcohol with a characteristic sweet, rose-like aroma.[1] It is a crucial intermediate and fragrance component in the cosmetics, perfume, and food industries and serves as a precursor for the synthesis of other valuable chemicals, including geranyl acetate and citral.[1] While this compound can be isolated from essential oils, chemical synthesis provides a more controlled and scalable supply. One prominent synthetic route is the isomerization of its structural isomer, linalool, which is readily available. This process typically involves a catalyzed rearrangement of the tertiary allylic alcohol (linalool) to the more thermodynamically stable primary allylic alcohol (this compound). This document outlines a detailed protocol for the laboratory synthesis of this compound from linalool using a vanadium-based catalytic system.

Reaction Mechanism: Isomerization of Linalool to this compound

The isomerization of linalool to this compound and its cis-isomer, nerol, is a reversible reaction catalyzed by various agents, including transition metal complexes.[2] The reaction using a vanadium catalyst is believed to proceed through a reduction-oxidation mechanism involving the rearrangement of a coordinated linalyl ligand to a geranyl/neryl ligand, which is the rate-determining step.[2] Under acidic conditions, the mechanism involves carbocation intermediates, where the tertiary linalyl carbocation rearranges to the primary geranyl carbocation before forming the final product.

Experimental Protocol: Vanadium-Catalyzed Isomerization

This protocol is based on established methods using a vanadium derivative catalyst, which has been shown to provide high conversion and selectivity.[1][3]

Materials and Equipment:

  • Reactants: Linalool (purity >95%), Tetrabutyl titanate, Vanadium derivative catalyst (e.g., Vanadyl acetylacetonate)

  • Solvents & Reagents: Toluene (anhydrous), Sodium hydroxide solution (5% w/v), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate

  • Equipment: Three-neck round-bottom flask, Reflux condenser, Magnetic stirrer with heating mantle, Thermometer/temperature probe, Separatory funnel, Rotary evaporator, Vacuum distillation apparatus, Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: To the flask, add linalool, tetrabutyl titanate, and the vanadium derivative catalyst. A representative ratio is 1.0 weight part of linalool, 0.8 weight part of tetrabutyl titanate, and 0.01 weight part of the vanadium catalyst.[1]

  • Isomerization Reaction: Heat the reaction mixture to 160-180°C while stirring continuously.[1] Maintain this temperature for 10-16 hours.[1] The progress of the reaction can be monitored by taking small aliquots and analyzing them via GC-MS.

  • Work-up and Hydrolysis: After the reaction is complete (as determined by GC-MS or time), cool the mixture to room temperature. Carefully perform hydrolysis by slowly adding a 5% sodium hydroxide solution to quench the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used (e.g., toluene), add more to dilute the mixture. Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by rectification under reduced pressure (vacuum distillation) to separate this compound from unreacted linalool, nerol, and other byproducts.[1]

  • Analysis: The purity and identity of the final this compound product should be confirmed using GC-MS and NMR spectroscopy.

Quantitative Data Summary

The efficiency of linalool isomerization is highly dependent on the catalytic system and reaction conditions. The table below summarizes quantitative data from various reported methods.

Catalyst SystemTemperature (°C)Time (h)Linalool Conversion (%)This compound/Nerol Selectivity (%)Reference
Vanadium complex with Boric acid esterNot SpecifiedNot Specified70.898.2[3]
Tetrabutyl titanate and Vanadium derivative160-18010-16HighNot Specified[1]
Transition metals (Cr, Mo, W, V, etc.) with Boric acid polyethylene glycol ester50-2503-12>45>95[4]
Micro- and micro-mesoporous zeolites60-170Not Specified4-4012-45[2]
Ferric chloride (FeCl₃) in acetonitrileRoom Temp.4Not SpecifiedForms α-terpineol[5]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the laboratory synthesis of this compound from linalool.

G cluster_setup 1. Preparation & Setup cluster_reaction 2. Isomerization Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Final Analysis A Dry Glassware (Flask, Condenser) B Charge Reactants (Linalool) C Add Catalysts (Vanadium Derivative, Tetrabutyl Titanate) D Heat to 160-180°C under Inert Atmosphere C->D E Stir for 10-16 hours (Monitor by GC-MS) D->E F Cool to Room Temp & Hydrolyze E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer (Anhydrous MgSO4) G->H I Solvent Removal (Rotary Evaporator) H->I J Vacuum Distillation I->J K Final Product: This compound J->K L Characterization (GC-MS, NMR) K->L

Caption: Workflow for the synthesis of this compound from linalool.

References

Geraniol: A Natural Alternative for Pest Management in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants like geranium, rose, and lemongrass, is emerging as a potent biopesticide for sustainable agriculture.[1][2] Its broad-spectrum activity against a wide range of agricultural pests, including insects, mites, and pathogenic fungi, coupled with its low mammalian toxicity and biodegradability, makes it an attractive alternative to synthetic chemical pesticides.[3][4] This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and professionals in the development and application of this compound-based pesticides.

Efficacy of this compound Against Agricultural Pests

This compound has demonstrated significant efficacy against a variety of pests in laboratory and field studies. Its activity is concentration-dependent, and formulations often include other essential oils or adjuvants to enhance performance.[5]

Insecticidal and Acaricidal Activity

This compound acts as a repellent, insecticide, and acaricide against numerous arthropod pests.[3][5] It is effective through contact, fumigation, and antifeedant actions.[6][7]

Table 1: Insecticidal and Acaricidal Efficacy of this compound

Target PestBioassay TypeConcentration/DoseEfficacyReference
Two-spotted spider mite (Tetranychus urticae)ContactLC50 = 219.69 mg/lModerately toxic[5]
Poultry red mite (Dermanyssus gallinae)In vitro contact0.5% - 2%100% mortality[3]
Dog and cat ear mitesIn vitro contact1% - 10%100% mortality (within 1-14h)[3]
Cowpea weevil (Callosobruchus maculatus)Fumigation4 µl100% mortality[3]
Maize weevil (Sitophilus zeamais)RepellencyVarious doses83.5% ± 12.1% repellency[3]
Horn flies (Haematobia irritans)Repellency-Effective repellent[8]
Whiteflies (Bemisia tabaci)Intercropping/Spray-Population reduction[9]
Aphids (Myzus persicae)RepellencyRD50 = 0.47–2.06% (v/v) (in nanoemulsion)Repellent[6]
Mosquitoes (Aedes aegypti)ContactLC50 = 71.44 µg/cm² (2h), 58.41 µg/cm² (4h)Toxic[3][8]
Mosquitoes (Anopheles quadrimaculatus)ContactLC50 = 31.88 µg/cm² (2h), 25.24 µg/cm² (4h)Highly toxic[3][8]
Head lice (Pediculus humanus capitis)Contact (encapsulated)1.25 wt%53.8% mortality (18h)[3]
Fungicidal Activity

This compound exhibits inhibitory effects against several plant pathogenic fungi, making it a promising candidate for the development of natural fungicides.

Table 2: Fungicidal Efficacy of this compound

Target FungusBioassay TypeConcentrationEfficacyReference
Aspergillus niger-EC50 = 38.0 mg/lMost effective among 14 monoterpenes[5]
Penicillium digitatum-EC50 = 73.9 mg/lModerately toxic[5]
Fusarium oxysporum-EC50 = 275.9 mg/lModerately toxic[5]
Rhizoctonia solani-EC50 = 357.0 mg/lModerately toxic[5]
Botrytis cinereaContact growth inhibition100 µg/mL46% inhibition[5]
Monilinia fructicolaContact growth inhibition100 µg/mL18% inhibition[5]
Ascosphaera apisVapor10 µl/dishPrevented vegetative growth[5]
Trichophyton rubrum--Inhibition of ergosterol biosynthesis[3]
Alternaria solaniMycelial growthLD90 = 1.65 mMPotent inhibitor[10]

Mechanism of Action

The pesticidal action of this compound is multifaceted. Unlike many synthetic pesticides that target the nervous system, this compound is not a neurotoxin.[1] This alternative mode of action can help mitigate the development of resistance in pest populations.[8]

The primary mechanisms of action include:

  • Disruption of Cell Membranes: this compound can penetrate the cell interior and interfere with key intracellular processes essential for survival.[4]

  • Dehydration: It can act by dehydrating insects, leading to respiratory blockage.[1]

  • Repellency: At sub-lethal doses, this compound excites insect receptors, disrupting the host odor profile and repelling the pests.[8]

  • Inhibition of Detoxification Enzymes: this compound can interact with detoxification enzymes like carboxylesterases (Ces) and glutathione S-transferases (GST) in insects.[11]

  • Octopaminergic Nervous System: It is suggested that this compound may target the octopaminergic nervous system in insects, which is not present in vertebrates, contributing to its low mammalian toxicity.[11]

Below is a diagram illustrating the proposed mechanisms of action of this compound on insect pests.

Geraniol_Mechanism_of_Action cluster_Insect Insect Pest This compound This compound Cuticle Cuticle This compound->Cuticle Disrupts lipids, causes dehydration Cell_Membrane Cell Membrane This compound->Cell_Membrane Increases permeability, cell lysis Nervous_System Octopaminergic Nervous System This compound->Nervous_System Acts as agonist/antagonist Detox_Enzymes Detoxification Enzymes (e.g., Ces, GST) This compound->Detox_Enzymes Inhibits activity Receptors Olfactory Receptors This compound->Receptors Disrupts host odor profile Pest_Mortality Pest_Mortality Cuticle->Pest_Mortality Cell_Membrane->Pest_Mortality Nervous_System->Pest_Mortality Detox_Enzymes->Pest_Mortality Repellency Repellency Receptors->Repellency

Caption: Proposed mechanisms of action of this compound on insect pests.

Experimental Protocols

Detailed and standardized protocols are crucial for evaluating the efficacy of this compound-based pesticides.

Protocol for Insecticidal/Acaricidal Contact Bioassay

This protocol is designed to assess the direct contact toxicity of this compound formulations against mobile pests like mites and aphids.

Contact_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Pest_Rearing 1. Rear pest colony under controlled conditions Formulation_Prep 2. Prepare serial dilutions of This compound formulation Pest_Rearing->Formulation_Prep Treatment_Prep 3. Prepare treatment arenas (e.g., leaf discs, filter paper) Formulation_Prep->Treatment_Prep Application 4. Apply formulations to arenas and allow solvent to evaporate Treatment_Prep->Application Pest_Introduction 5. Introduce a known number of pests to each arena Application->Pest_Introduction Incubation 6. Incubate under controlled temperature, humidity, and photoperiod Pest_Introduction->Incubation Mortality_Assessment 7. Assess mortality at specific time intervals (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis 8. Calculate LC50/LD50 values using Probit analysis Mortality_Assessment->Data_Analysis

Caption: Experimental workflow for a contact bioassay.

Methodology:

  • Pest Rearing: Maintain a healthy and uniform population of the target pest on a suitable host plant or artificial diet under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol). Create a series of dilutions to test a range of concentrations. A control group with the solvent alone should be included.

  • Treatment Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects or uniformly spray onto leaf discs for mites.

  • Pest Exposure: Place the treated pests in ventilated containers with a food source.

  • Mortality Assessment: Record the number of dead pests at predetermined time points (e.g., 24, 48, and 72 hours). Pests are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values using probit analysis.

Protocol for Fungicidal in vitro Bioassay

This protocol outlines the procedure to evaluate the inhibitory effect of this compound on the mycelial growth of pathogenic fungi.

Methodology:

  • Culture Preparation: Grow the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until the colony is actively growing.

  • Medium Amendment: Prepare PDA medium and amend it with different concentrations of this compound (dissolved in a small amount of a solvent like Tween 80 to ensure dispersion) before pouring it into Petri dishes. A control group with the solvent-amended medium should be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of the this compound-amended and control PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Growth Measurement: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate has almost covered the entire plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the effective concentration that causes 50% inhibition (EC50).

Formulations and Applications in Agriculture

For practical application in agriculture, this compound is often formulated to improve its stability, efficacy, and handling.[5] Common formulations include:

  • Emulsifiable Concentrates (ECs): this compound can be formulated with emulsifiers and solvents to be easily mixed with water for spraying.

  • Nanoemulsions: Encapsulating this compound in nano-sized droplets can enhance its stability and activity.[6]

  • Controlled-Release Devices: Diffusers and impregnated polymers can be used for slow-release applications, particularly for repellent purposes in greenhouses or storage facilities.[8]

  • Combination with other Essential Oils: this compound is often blended with other essential oils like citronellol, lemongrass oil, and thymol to create synergistic effects.[5]

Field applications can include foliar sprays for controlling insects and fungal diseases on crops such as grapes, strawberries, and ornamentals.[5] Intercropping with this compound-producing plants, such as geranium, has also shown to reduce pest populations in bean crops.[9]

Conclusion

This compound presents a promising, environmentally friendly alternative for pest management in agriculture. Its broad-spectrum efficacy and novel mode of action make it a valuable tool for integrated pest management (IPM) programs. Further research focusing on optimizing formulations for field stability and exploring synergistic combinations with other biopesticides will be crucial for its widespread adoption. The protocols and data presented here provide a solid foundation for researchers and professionals to advance the development and application of this compound-based pesticides.

References

Application Notes and Protocols: Geraniol as a Penetration Enhancer for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, circumventing first-pass metabolism and providing controlled release. However, the formidable barrier of the stratum corneum limits the permeation of most therapeutic agents. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease the barrier function of the skin and facilitate drug absorption. Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various plants, has emerged as a promising and effective penetration enhancer.[1][2] This document provides detailed application notes and protocols for utilizing this compound to enhance the transdermal delivery of active pharmaceutical ingredients (APIs).

This compound's mechanism of action primarily involves the disruption of the highly ordered lipid structure within the stratum corneum.[2][3] It is thought to increase the fluidity of the lipid bilayers and create new pathways for drug molecules to permeate the skin.[4] Studies have demonstrated its efficacy in enhancing the permeation of both hydrophilic and lipophilic drugs.[2]

Data Presentation: Efficacy of this compound as a Penetration Enhancer

The following tables summarize quantitative data from various studies investigating the penetration-enhancing effects of this compound on different drugs.

Table 1: In Vitro Permeation Enhancement by this compound

DrugModelVehicleThis compound ConcentrationEnhancement Ratio (ER) / Flux IncreaseReference
CaffeineHairless mouse skinPropylene glycol0.4 MMost effective among 11 monoterpenes[1]
Labetalol HydrochlorideRat abdominal skinEthanol-water (60:40)Not specifiedEffective, but less than basil oil and camphor[2]
FamotidineNot specifiedNot specifiedNot specified13-fold higher cumulative permeation than control[4]
GlibenclamideMouse skinNot specifiedNot specifiedSignificant increase in flux[5]
GlipizideMouse skinNot specifiedNot specifiedSignificant increase in flux[5]
EmodinIn vitro release from patchHydroxypropyl methylcellulose K15VariedOptimized patch released 94.57% of the drug over 12 h[6]

Table 2: Skin Absorption of this compound

This compound ConcentrationVehicleSkin ModelAbsorption after 24 hours (% of applied dose)Reference
2%3:1 Diethyl phthalate/ethanolHuman cadaver skin3.5% ± 1.9%[7][8][9]
5%3:1 Diethyl phthalate/ethanolHuman cadaver skin7.3% ± 1.1%[7][8][9]

Experimental Protocols

In Vitro Skin Permeation Study

This protocol outlines the procedure for assessing the effect of this compound on the transdermal permeation of a drug using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Full-thickness abdominal skin from rats or human cadavers[2][7][8][9]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Drug formulation with and without this compound

  • Magnetic stirrer

  • Water bath or heating block

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Skin Preparation:

    • Excise the full-thickness abdominal skin from the animal model.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

    • Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Continuously stir the receptor medium with a magnetic stir bar.

  • Dosing:

    • Apply a known quantity of the drug formulation (with or without this compound) to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) using the following formulas:

      • Kp = Jss / Cd (where Cd is the drug concentration in the donor compartment)

      • ER = Jss (with enhancer) / Jss (without enhancer)

Cytotoxicity Assay

This protocol describes a method to evaluate the potential cytotoxicity of this compound-containing formulations on skin cells using the MTT assay.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)[10]

  • Human dermal fibroblasts (HDF)[10]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • This compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the HaCaT or HDF cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and expose the cells to various concentrations of this compound solutions (prepared in culture medium) for a specific duration (e.g., 24 hours).

    • Include a vehicle control (medium without this compound) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • After the incubation period, remove the treatment solutions and add fresh medium containing MTT solution to each well.

    • Incubate the plates for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Skin Irritation Test

This protocol provides an in vivo method to assess the skin irritation potential of this compound.

Materials:

  • Animal models (e.g., rats or rabbits)[11]

  • This compound formulation

  • Control formulation (without this compound)

  • Gauze patches

  • Non-irritating tape

  • Erythema and edema scoring scale (e.g., Draize scale)

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the experimental conditions.

    • On the day before the experiment, carefully shave the dorsal area of the animals.

  • Application:

    • Apply a defined amount of the this compound formulation and the control formulation to separate, marked areas on the shaved skin.

    • Cover the application sites with gauze patches and secure them with non-irritating tape.

  • Observation:

    • After a specified exposure period (e.g., 24 hours), remove the patches and gently clean the skin.

    • Observe the application sites for signs of erythema (redness) and edema (swelling) at predetermined time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring:

    • Score the severity of erythema and edema according to a standardized scoring system (e.g., 0 = no reaction, 4 = severe reaction).

  • Data Analysis:

    • Calculate the Primary Irritation Index (PII) for each formulation.

    • Classify the irritation potential based on the PII score. Histopathological examination of the treated skin can also be performed for a more detailed analysis.[11]

Visualizations

Geraniol_Mechanism cluster_SC Stratum Corneum Corneocytes Corneocytes Lipid_Bilayer Ordered Lipid Bilayer Disrupted_Lipid_Bilayer Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Lipid_Bilayer Transition This compound This compound This compound->Lipid_Bilayer Disrupts Lipid Packing Increases Fluidity Drug Drug Molecule Drug->Disrupted_Lipid_Bilayer Increased Partitioning and Diffusion Deeper_Skin_Layers Deeper Skin Layers & Systemic Circulation Disrupted_Lipid_Bilayer->Deeper_Skin_Layers

Caption: Mechanism of this compound as a Penetration Enhancer.

Permeation_Study_Workflow A Skin Preparation (Excise and Mount) B Franz Cell Assembly A->B C Apply Formulation (with/without this compound) B->C D Sample Receptor Fluid (at time intervals) C->D E Analyze Drug Concentration (e.g., HPLC) D->E F Data Analysis (Flux, Kp, ER) E->F

Caption: In Vitro Skin Permeation Study Workflow.

Cytotoxicity_Assay_Workflow A Seed Skin Cells (e.g., HaCaT) in 96-well plate B Treat with this compound (various concentrations) A->B C Add MTT Reagent B->C D Incubate (Formazan Crystal Formation) C->D E Solubilize Crystals (with DMSO) D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

Caption: Cytotoxicity Assay (MTT) Workflow.

References

Protocol for evaluating the insect repellent efficacy of geraniol.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated significant insect repellent properties.[1][2][3] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound-based repellent formulations against a range of nuisance insects. Adherence to standardized guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) is crucial for generating comparable and reliable data for product registration and labeling.[4][5]

The primary mode of action for this compound as a repellent is believed to be through interference with the insect's olfactory system.[2][6] It is thought to disrupt the function of olfactory receptors on insect antennae, making it difficult for them to locate a host.[6][7] This disruption of the host odor profile effectively repels insects, creating a protective barrier.[2]

Quantitative Data Summary

The following tables summarize the reported insect repellent efficacy of this compound from various studies. These data highlight its effectiveness against different insect species and in various application formats.

Table 1: Repellency of this compound Against Mosquitoes (Indoor/Outdoor Spatial Repellency)

FormulationActive Ingredient ConcentrationInsect SpeciesSettingRepellency Rate (%)Source
Candle5% this compoundMosquitoesIndoors50%[8][9]
Diffuser100% this compound (20g)MosquitoesIndoors97%[8][9]
Diffuser100% this compound (20g)Female MosquitoesOutdoors (3m from trap)Significantly Reduced Trap Catches[8][9]
Diffuser100% this compound (20g)Female MosquitoesOutdoors (6m from trap)75%[8][9]

Table 2: Comparative Repellency of this compound and Other Botanical Repellents

RepellentFormulationSettingRepellency Rate (%)ConclusionSource
This compoundDiffuserIndoors97%This compound had significantly more repellent activity.[8][9]
LinaloolDiffuserIndoors93%[8][9]
CitronellaDiffuserIndoors68%[8][9]
This compoundDiffuserOutdoors (6m)75%This compound had significantly more repellent activity.[8][9]
LinaloolDiffuserOutdoors (6m)58%[8][9]
CitronellaDiffuserOutdoors (6m)22%[8][9]

Table 3: Toxicity and Repellency of this compound Against Various Insect Species

Insect SpeciesTest TypeThis compound Concentration/DoseObservationExposure TimeSource
Aedes aegyptiToxicity (LC50)71.44 µg/cm²50% Mortality2 hours[1]
Anopheles quadrimaculatusToxicity (LC50)31.88 µg/cm²50% Mortality2 hours[1]
Callosobruchus maculatusRepellencyVarious Doses60-70%Not Specified[1]
Sitophilus zeamaisRepellencyVarious Doses83.5%Not Specified[1]
Head LiceToxicityEncapsulated this compound53.8% Mortality18 hours[1]
Red Mites (Dermanyssus gallinae)Toxicity0.5%, 1%, 2%100% Mortality24 hours[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound-based insect repellents, based on established guidelines from the EPA and WHO.[4][5][10][11]

Laboratory-Based Repellency Assay: Arm-in-Cage Test

This standard method evaluates the Complete Protection Time (CPT) of a topically applied repellent against mosquitoes.

Objective: To determine the duration of complete protection from mosquito bites provided by a this compound formulation applied to human skin.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus), 5-12 days old, starved for at least 12 hours.

  • This compound-based test formulation.

  • Control substance (e.g., ethanol or the formulation's base without this compound).

  • Human test subjects (volunteers).

  • Micropipette or syringe for precise application.

  • Timer.

  • Personal protective equipment (PPE).

Procedure:

  • Subject Preparation: Test subjects should avoid using any scented lotions, perfumes, or soaps on the day of testing. A defined area of the forearm (e.g., 300 cm²) is marked for application.

  • Repellent Application: A precise amount of the this compound formulation (e.g., 1.0 ml) is applied evenly to the marked area of one forearm. The other forearm is treated with the control substance.

  • Exposure: At 30-minute intervals, the treated forearm is exposed to the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Data Collection: The time to the first confirmed bite is recorded. A confirmed bite is defined as a bite followed by a second bite within the same or a subsequent exposure period.

  • Calculating CPT: The CPT is the time from the application of the repellent until the first confirmed bite.

  • Ethical Considerations: All studies involving human subjects must be approved by an Institutional Review Board (IRB) and adhere to ethical guidelines.[10]

Spatial Repellency Assay: Cage Test

This method assesses the ability of a this compound-based product (e.g., diffuser, candle) to prevent insects from entering a treated space.[4]

Objective: To quantify the spatial repellency of a this compound-releasing product.

Materials:

  • Two identical chambers or large cages connected by a tunnel.

  • This compound-releasing product (e.g., diffuser).

  • A non-repellent control device.

  • A specified number of test insects (e.g., 100 female mosquitoes).

  • An attractant (e.g., a human volunteer's arm, CO2 source) to be placed in one chamber.

Procedure:

  • Setup: Place the this compound product in one chamber and the control device in the other.

  • Insect Release: Release the insects into the connecting tunnel.

  • Attractant Placement: Position the attractant in the chamber with the control device.

  • Data Collection: After a set period (e.g., 30 minutes), count the number of insects in each chamber.

  • Calculation of Percent Repellency:

    • % Repellency = [(Number of insects in control chamber - Number of insects in treated chamber) / (Total number of insects)] x 100

Field Efficacy Test

Field studies are essential for evaluating repellent performance under real-world conditions.

Objective: To assess the protective efficacy of a this compound formulation against natural populations of biting insects.

Materials:

  • This compound-based test formulation.

  • Control formulation.

  • Human test subjects.

  • Insect collection traps.

  • Appropriate field attire and safety equipment.

Procedure:

  • Site Selection: Choose a location with a high population of the target insect species.

  • Subject Treatment: Apply the this compound formulation and the control to different subjects or to different limbs of the same subjects.

  • Exposure: Subjects will perform normal outdoor activities for a predetermined period.

  • Data Collection:

    • Landing/Biting Counts: Trained observers count the number of insects landing on or biting the treated and untreated areas.

    • Trap Collections: Insect traps can be placed near subjects to assess the reduction in the local insect population.

  • Data Analysis: Compare the number of bites/landings on the treated versus the control areas to calculate the percent repellency.

Signaling Pathway and Experimental Workflow

The repellent effect of this compound is primarily mediated through its interaction with the insect's olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway and the proposed point of interference by this compound.

Insect_Olfactory_Pathway cluster_0 Insect Antenna cluster_1 Signal Transduction cluster_2 Insect Brain Odorant This compound (Odorant Molecule) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) IonChannel Ion Channel Opening OR->IonChannel Activates Geraniol_Interference This compound interferes with OR function, leading to an aversive signal. Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generated Depolarization->ActionPotential AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Signal to Behavior Repellent Behavior (Movement away from source) AntennalLobe->Behavior Processed, leading to

Caption: Proposed mechanism of this compound's repellent action on the insect olfactory pathway.

The following workflow diagram outlines the logical steps for a comprehensive evaluation of a this compound-based insect repellent.

Repellent_Evaluation_Workflow A Phase 1: Formulation Development B Phase 2: Laboratory Efficacy Testing A->B C Arm-in-Cage Test (Complete Protection Time) B->C D Spatial Repellency Test (Cage Tests) B->D E Phase 3: Safety and Toxicological Assessment C->E D->E F Dermal Irritation Studies E->F G Inhalation Toxicity (for spatial repellents) E->G H Phase 4: Field Efficacy Trials F->H G->H I Data Analysis and Reporting H->I J Regulatory Submission (e.g., EPA, WHO) I->J

References

Application Notes & Protocols: Incorporation of Geraniol into a Topical Cream Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a comprehensive guide on the successful incorporation of geraniol into a stable and effective topical cream formulation, including detailed protocols for preparation, characterization, and quality control.

Introduction

This compound (C₁₀H₁₈O) is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants like rose, citronella, and geranium.[1][2] It is widely recognized for its pleasant, rose-like floral scent, making it a common ingredient in cosmetics and perfumes.[3][4] Beyond its fragrance, this compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer activities, which make it a compound of interest for therapeutic topical formulations.[5][6][7]

However, incorporating this compound, a volatile and poorly water-soluble oil, into a stable cream base presents several formulation challenges.[1][8] These notes provide detailed protocols and strategies to overcome these challenges, focusing on the development of an oil-in-water (O/W) emulsion cream, a common and cosmetically elegant vehicle for topical delivery.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is critical for formulation development. Key physicochemical data are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1][4]
Molecular Weight 154.25 g/mol [1][4]
Appearance Colorless to pale-yellow oily liquid[1][2]
Odor Sweet, floral, rose-like[1][3]
Boiling Point 230 °C (446 °F)[1][8]
Solubility Poorly soluble in water; Soluble in alcohols and oils[1][2][4]
Density ~0.889 g/cm³[4][8]

Formulation Strategy and Development Workflow

The most common approach for incorporating a lipophilic active like this compound is through an oil-in-water (O/W) emulsion. This provides a non-greasy, aesthetically pleasing cream. To enhance stability and bioavailability, this compound can be pre-solubilized in the oil phase or formulated as a nanoemulsion before incorporation.[9][10] The general workflow for developing a this compound topical cream is outlined below.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization & Stability A Define Target Product Profile (e.g., viscosity, indication) B Select Excipients (Oils, Emulsifiers, Stabilizers) A->B C Solubility & Compatibility Studies (this compound in oil phase) B->C D Prepare Oil Phase (Oils, Emulsifiers, Waxes) C->D F Heat Phases Separately (e.g., 70-75°C) D->F E Prepare Aqueous Phase (Water, Humectants, Thickeners) E->F G Emulsification (Combine phases with homogenization) F->G H Cool Down (Continuous, gentle mixing) G->H I Incorporate this compound (< 40°C to prevent volatilization) H->I J Final Homogenization & pH Adjustment I->J K Physicochemical Tests (pH, Viscosity, Particle Size) J->K L In Vitro Release Testing (IVRT) K->L M Stability Studies (Accelerated & Long-Term) K->M

Caption: Workflow for this compound Topical Cream Development.

Protocol: Preparation of a this compound O/W Topical Cream (100g Batch)

This protocol describes the preparation of a 1% this compound cream using a standard oil-in-water emulsion technique.

4.1 Materials and Equipment

  • Equipment: Homogenizer (e.g., rotor-stator), two temperature-controlled water baths, beakers, overhead stirrer, pH meter, viscometer.

  • Formulation Components:

PhaseIngredientFunction% (w/w)Amount (g)
Oil Phase Cetearyl AlcoholThickener, Emulsion Stabilizer8.08.0
Glyceryl StearateEmulsifier4.04.0
Caprylic/Capric TriglycerideEmollient, Solvent10.010.0
Aqueous Phase Deionized WaterVehicle72.572.5
GlycerinHumectant3.03.0
Xanthan GumThickener, Stabilizer0.50.5
Cool-Down Phase This compound Active Ingredient 1.0 1.0
Phenoxyethanol (and/or other)Preservative1.01.0

4.2 Step-by-Step Procedure

  • Phase Preparation:

    • Oil Phase: Combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride in a heat-resistant beaker. Heat to 75°C in a water bath until all components are melted and the mixture is uniform.

    • Aqueous Phase: In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry. Add the deionized water and heat to 75°C while stirring until the gum is fully hydrated.[11]

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a homogenizer at moderate speed (e.g., 3000-5000 rpm).

    • Continue homogenization for 5-10 minutes to form a uniform, white emulsion.[12]

  • Cooling:

    • Transfer the beaker to a cool water bath and begin cooling the emulsion under gentle, continuous stirring with an overhead stirrer (e.g., 300 rpm). This prevents phase separation and ensures a smooth consistency.

  • Incorporation of this compound:

    • When the temperature of the cream base has cooled to below 40°C, add the pre-weighed this compound. Adding it at a lower temperature is crucial to minimize evaporation of this volatile compound.[13]

    • Add the preservative (Phenoxyethanol).

    • Continue stirring for another 10-15 minutes until the cream is smooth and homogenous.

  • Final Steps:

    • Check the pH of the final formulation and adjust to a skin-compatible range (typically 4.5-6.0) if necessary, using solutions like citric acid or sodium hydroxide.

    • Package the cream in an airtight container and store it in a cool, dark place.

Experimental Protocols for Quality Control and Evaluation

5.1 Protocol 1: Physicochemical Characterization

  • pH Measurement: Prepare a 10% dispersion of the cream in deionized water. Measure the pH using a calibrated pH meter at room temperature.[14]

  • Viscosity: Measure the viscosity using a Brookfield viscometer with an appropriate spindle (e.g., T-spindle S-93) at a controlled temperature (25°C ± 1°C) and rotational speed (e.g., 20 rpm).[14]

  • Spreadability: Place 0.5 g of the cream on a glass slide. Place a second glass slide on top and apply a 100 g weight for 1 minute. Measure the diameter of the circle formed by the spread cream. A larger diameter indicates better spreadability.[14]

  • Homogeneity: Visually inspect the cream for any lumps or phase separation. Press a small quantity of the cream between two glass slides to check for grittiness.[15]

5.2 Protocol 2: Stability Testing

The goal of stability testing is to ensure the cream maintains its physical, chemical, and microbiological quality under various storage conditions.[15]

  • Methodology:

    • Divide the cream batch into multiple samples and store them in appropriate containers.

    • Place samples under different conditions:

      • Real-Time: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH).

      • Accelerated: 40°C ± 2°C / 75% ± 5% RH.

      • Refrigerated: 5°C ± 3°C.

    • Evaluate the samples for physicochemical properties (pH, viscosity, appearance, this compound content via HPLC) at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing).

    • Conduct freeze-thaw cycling (e.g., 3 cycles of 24 hours at -20°C followed by 24 hours at 25°C) to assess emulsion stability.[10]

5.3 Protocol 3: In Vitro Release Testing (IVRT)

IVRT is a critical performance test that measures the rate of this compound release from the cream. It is essential for quality control and for comparing different formulations.[16][17][18]

G A 1. System Assembly - Mount synthetic membrane (e.g., PVDF) on Franz diffusion cell. - Fill receptor chamber with medium (e.g., PBS + solubilizer). - Equilibrate system to 32°C. B 2. Sample Application - Apply a finite dose (e.g., 300 mg) of this compound cream evenly onto the membrane surface. A->B C 3. Sampling - At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber. - Replace with fresh, pre-warmed medium. B->C D 4. Sample Analysis - Quantify this compound concentration in each sample using a validated HPLC method. C->D E 5. Data Analysis - Calculate the cumulative amount of this compound released per unit area (μg/cm²). - Plot cumulative amount vs. the square root of time. - Determine the release rate from the slope of the linear portion. D->E

Caption: Experimental Workflow for In Vitro Release Testing (IVRT).

Mechanism of Action: Anti-inflammatory Signaling

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activates This compound This compound IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50 p65 IκBα NFkB_complex:ikb->IkB Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Upregulates This compound->IKK Inhibits

Caption: this compound's Inhibition of the NF-κB Inflammatory Pathway.

As depicted, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] this compound can inhibit this cascade, potentially by suppressing the activation of the IKK complex, thereby reducing the inflammatory response.[6]

References

Assessing the In Vitro Anticancer Activity of Geraniol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential anticancer properties.[1][2][3] Experimental evidence suggests that this compound exhibits therapeutic and preventive effects against a range of cancers, including breast, lung, colon, prostate, pancreatic, and liver cancer.[1][2][3] Its anticancer activity is attributed to its ability to modulate multiple signaling pathways that are hallmarks of cancer, such as those involved in cell proliferation, apoptosis, and cell cycle regulation.[2][4] Furthermore, this compound has been shown to sensitize tumor cells to conventional chemotherapy agents, highlighting its potential as a valuable component in combination therapies.[1][2][3]

These application notes provide a comprehensive overview of the methods and protocols for assessing the in vitro anticancer activity of this compound, intended to guide researchers in the consistent and effective evaluation of this promising natural compound.

Data Presentation: Quantitative Analysis of this compound's Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and growth-inhibitory effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 ValueIncubation TimeAssay MethodReference
Colo-205Colon Cancer20 µM24 hoursMTT Assay[5][6]
LoVoColon Cancer32.1 µg/mL72 hoursMTT Assay[7]
U87Glioma41.3 µg/mL72 hoursMTT Assay[7]
Caco-2Colon Cancer400 µM (70% growth inhibition)Not SpecifiedCell Growth Assay[8]
BXPC-3Pancreatic CancerDose-dependent inhibition24, 48, 72 hoursCell Proliferation Assay[9]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cancer Cell LineEffect on Cell CycleKey Apoptotic EventsReference
PC-3G1 Phase ArrestCaspase-3 activation, modulation of Bcl-2 family proteins[10][11][12]
Caco-2S Phase Arrest-[8][11]
HepG2G1 Phase ArrestApoptosis induction[11]
MCF-7G1 Phase Arrest-[11]
Colo-205G2/M Phase ArrestUpregulation of Bax, downregulation of Bcl-2[6]
C666-1Not specifiedCaspase-mediated apoptosis, upregulation of Bax, caspase-3, and -9[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., Colo-205, PC-3, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete medium.[6][14]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6][14]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 0-100 µM).[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[14]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6][14]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assessment: DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Materials:

  • This compound-treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde or 10% Formaldehyde for fixation

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate or on coverslips and treat with the desired concentration of this compound (e.g., IC50 value) for 24 hours.[6]

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde or 10% formaldehyde for 15-20 minutes at room temperature.[6]

    • Wash the cells again twice with PBS.

  • Staining:

    • Add DAPI staining solution to the cells and incubate for 10-15 minutes in the dark at room temperature.[6]

  • Visualization:

    • Wash the cells with PBS to remove excess DAPI.

    • Mount the coverslips on a microscope slide with a drop of mounting medium.

    • Examine the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei (apoptotic bodies).

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold) for fixation

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment:

    • Culture cells to about 70-80% confluency and treat with this compound at the desired concentration and time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in ice-cold PBS.

    • Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Geraniol_Anticancer_Mechanism cluster_CellularEffects Cellular Effects cluster_SignalingPathways Modulated Signaling Pathways This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Inhibition This compound->Ras_MAPK Polyamine Polyamine Metabolism Inhibition This compound->Polyamine Apoptosis Induction of Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CellCycleArrest->Apoptosis InhibitProliferation Inhibition of Proliferation InhibitProliferation->Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->InhibitProliferation Ras_MAPK->InhibitProliferation Polyamine->CellCycleArrest

Caption: Molecular mechanisms of this compound's anticancer activity.

Experimental_Workflow cluster_Assays In Vitro Assays Start Start: Select Cancer Cell Line CellCulture Cell Culture & Seeding Start->CellCulture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Apoptosis Assay (DAPI/Annexin V) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Anticancer Potential DataAnalysis->Conclusion

Caption: Workflow for in vitro assessment of this compound.

Conclusion

This compound demonstrates significant potential as a multi-targeted anticancer agent, capable of inhibiting cancer cell growth through the induction of apoptosis and cell cycle arrest.[2][8][10] The protocols and data presented herein provide a foundational framework for researchers to further investigate the anticancer properties of this compound and explore its therapeutic applications. Consistent and standardized methodologies are crucial for advancing our understanding of this promising natural compound in the context of cancer therapy.

References

Application Notes and Protocols for Enhancing Geraniol Stability Through Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and innovative techniques for the encapsulation of geraniol, a monoterpene alcohol with significant potential in the pharmaceutical, cosmetic, and food industries. Due to its volatile nature and susceptibility to degradation from environmental factors such as heat, light, and oxygen, encapsulation is a critical strategy to enhance its stability, control its release, and improve its overall efficacy.[1][2] This document details various encapsulation methodologies, presents comparative data, and offers step-by-step experimental protocols.

Introduction to this compound Encapsulation

This compound (C₁₀H₁₈O) is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants like roses and palmarosa.[3] It is recognized for its pleasant rose-like aroma and a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] However, the practical application of this compound is often limited by its poor water solubility and high volatility, which lead to low stability and a short shelf-life.[1][2]

Encapsulation technologies offer a solution by entrapping this compound within a protective matrix or shell material. This approach can:

  • Enhance Stability: Protect this compound from degradation by light, heat, and oxidation.[1][2]

  • Improve Solubility: Facilitate the dispersion of hydrophobic this compound in aqueous systems.

  • Control Release: Provide sustained or targeted release of this compound over time.[1]

  • Mask Flavor and Odor: Reduce the intense aroma of this compound where desired.

This document focuses on several key encapsulation techniques: spray drying, complex coacervation, nanoemulsion, and inclusion complexation.

Comparative Data on this compound Encapsulation Techniques

The choice of encapsulation technique significantly impacts the physicochemical properties and stability of the final this compound formulation. The following tables summarize quantitative data from various studies to facilitate comparison.

Encapsulation TechniqueWall/Carrier Material(s)This compound to Wall/Carrier RatioParticle SizeEncapsulation Efficiency (%)Stability HighlightsReference(s)
Spray Drying Gum Arabic and Sodium AlginateVaried (0.9, 1.8, 2.7 mL this compound per 100g wall material)1 - 24.6 µmNot ReportedProtects against degradation and evaporation.[2][4]
Spray Drying Marine Exopolysaccharide (EPS-K1B3)Not specified10.01 - 11.73 µm (after drying)Not ReportedProlonged antimicrobial efficacy for at least 30 days.[1][5]
Complex Coacervation Gelatin and Gum ArabicNot specified34 - 93 µm68 - 90%Retained 74-80% of this compound after 26 days.[6]
Nanoemulsion Tween 80 and Medium Chain Triglyceride (MCT)4 wt% this compound90.33 ± 5.23 nm>90%Stable during long-term storage at 4°C and at pH 5.[7][8][9]
Inclusion Complexation β-Cyclodextrin (β-CD)0.44:0.13 (mmol/mmol)111 - 258 nmUp to 79.4 ± 5.4%Enhanced thermal stability.[10]
Polymeric Nanoparticles Polycaprolactone (PCL)Not specified177.6 nm95.44 ± 0.60%Good colloidal stability for over 60 days at 4°C.[11][12]
Spontaneous Microencapsulation Zein3:1 (mass ratio)10 - 88 µm83.5%Temperature-dependent release following power-law kinetics.[13]

Experimental Protocols

This section provides detailed methodologies for key this compound encapsulation techniques.

Protocol for Spray Drying Encapsulation

Spray drying is a widely used, cost-effective, and scalable method for producing powdered microcapsules from a liquid feed.[1][5][14]

Objective: To encapsulate this compound in a polymer matrix to enhance its stability and facilitate its handling.

Materials:

  • This compound

  • Wall materials: Gum Arabic, Sodium Alginate, Maltodextrin, or other suitable polymers

  • Distilled water

  • Emulsifier (e.g., Tween 80)

Equipment:

  • Magnetic stirrer with hot plate

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Spray dryer

  • Analytical balance

Protocol:

  • Preparation of the Wall Material Solution:

    • Dissolve the wall materials (e.g., a blend of gum arabic and sodium alginate) in distilled water with continuous stirring.[4] Heating may be required to facilitate dissolution (e.g., 100°C for 15 minutes for gum arabic).[4]

    • Allow the solution to cool to the desired temperature (e.g., 40°C).[4]

  • Emulsification:

    • Add this compound to the wall material solution. The amount of this compound can be varied to achieve the desired loading.[4]

    • Add an emulsifier if necessary.

    • Homogenize the mixture using a high-speed homogenizer at a specified speed and time to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the spray drying parameters, such as inlet and outlet air temperatures, feed flow rate, and atomization pressure. These parameters need to be optimized for the specific formulation.

    • Collect the resulting powdered microcapsules from the cyclone and collection vessel.

  • Characterization:

    • Determine the particle size and morphology using techniques like Scanning Electron Microscopy (SEM).

    • Calculate the encapsulation efficiency by quantifying the total and surface this compound content.

Protocol for Nanoemulsion Formulation

Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[8] They offer advantages of high surface area, improved bioavailability, and enhanced stability.[7][8]

Objective: To prepare a stable this compound nanoemulsion for improved water dispersibility and stability.

Materials:

  • This compound (oil phase)

  • Medium Chain Triglyceride (MCT) (co-surfactant/oil phase)[7][8]

  • Tween 80 (surfactant)[7][8]

  • Citrate buffer (aqueous phase, e.g., 5 mM, pH 5.5)[8]

Equipment:

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Protocol:

  • Preparation of the Oil and Aqueous Phases:

    • Prepare the oil phase by mixing this compound and MCT.[8]

    • Prepare the aqueous phase using citrate buffer.[8]

  • Formation of the Nanoemulsion:

    • Combine the oil phase with the surfactant (Tween 80) and mix thoroughly using a magnetic stirrer.[8]

    • Gradually add the aqueous phase to the oil-surfactant mixture while stirring continuously.[8]

    • Subject the coarse emulsion to high-energy emulsification using an ultrasonicator to reduce the droplet size to the nano-range.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.[7][9]

    • Determine the encapsulation efficiency.[7]

    • Evaluate the stability of the nanoemulsion under different storage conditions (e.g., temperature, pH).[7][8]

Protocol for Inclusion Complexation with β-Cyclodextrin

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, forming inclusion complexes. This method is effective for improving the stability and solubility of volatile compounds like this compound.

Objective: To form a this compound/β-cyclodextrin inclusion complex to enhance its thermal stability.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Distilled water

  • Ethanol

Equipment:

  • Magnetic stirrer

  • Beakers and flasks

  • Filtration apparatus

  • Freeze dryer or oven for drying

Protocol:

  • Preparation of β-CD Solution:

    • Dissolve β-CD in distilled water with stirring. Heating may be applied to aid dissolution.

  • Formation of the Inclusion Complex:

    • Dissolve this compound in a small amount of ethanol.

    • Slowly add the this compound solution to the β-CD solution under constant stirring.

    • Continue stirring for an extended period (e.g., 24 hours) at a controlled temperature to allow for complex formation.

  • Isolation of the Complex:

    • Cool the solution to promote the precipitation of the inclusion complex.

    • Collect the precipitate by filtration.

    • Wash the collected solid with a small amount of cold water or ethanol to remove any uncomplexed this compound.

  • Drying and Characterization:

    • Dry the inclusion complex powder using a freeze dryer or in an oven at a moderate temperature.

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

    • Determine the encapsulation efficiency.[10]

Visualizations

Experimental Workflow for Spray Drying Encapsulation of this compound

SprayDryingWorkflow cluster_prep Preparation cluster_process Processing cluster_output Output A Dissolve Wall Materials (e.g., Gum Arabic, Na-Alginate) in Water B Add this compound and Emulsifier A->B Cool to 40°C C High-Speed Homogenization B->C Form Emulsion D Feed Emulsion into Spray Dryer C->D E Atomization and Drying D->E F Collect this compound Microcapsules E->F

Caption: Workflow for this compound encapsulation via spray drying.

Logical Relationship of Nanoemulsion Parameters and Stability

NanoemulsionStability cluster_inputs Input Parameters cluster_properties Physicochemical Properties cluster_outcome Outcome Geraniol_Conc This compound Concentration Particle_Size Particle Size Geraniol_Conc->Particle_Size Surfactant_Type Surfactant Type & Conc. Surfactant_Type->Particle_Size Zeta_Potential Zeta Potential Surfactant_Type->Zeta_Potential Energy_Input Energy Input (Ultrasonication) Energy_Input->Particle_Size PDI Polydispersity Index (PDI) Energy_Input->PDI Stability Nanoemulsion Stability Particle_Size->Stability PDI->Stability Zeta_Potential->Stability

Caption: Factors influencing this compound nanoemulsion stability.

Conclusion

The encapsulation of this compound is a highly effective strategy to overcome its inherent limitations of volatility and poor stability. The choice of encapsulation technique and formulation parameters should be guided by the specific application requirements, such as desired particle size, release profile, and cost considerations. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the development of stable and effective this compound-based products. Further optimization of the described methods can lead to novel formulations with enhanced performance for a wide range of applications in the pharmaceutical, cosmetic, and food industries.

References

Troubleshooting & Optimization

Geraniol in Cell Culture: A Technical Support Guide to Improving Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing geraniol in cell culture applications. This compound, a natural acyclic monoterpene alcohol, presents significant opportunities in biomedical research due to its anti-inflammatory, antimicrobial, and antitumor properties.[1][2] However, its practical application in in vitro studies is often hampered by its low water solubility, which can lead to issues with bioavailability, inconsistent results, and cellular toxicity.[2][3]

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to effectively overcome the challenges of this compound's hydrophobicity in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution form a precipitate when added to the cell culture medium?

A1: this compound is poorly soluble in water. When a concentrated stock solution of this compound (often in a water-miscible organic solvent like DMSO or ethanol) is diluted into an aqueous cell culture medium, the this compound can precipitate out of the solution. This is a common issue when the final concentration of the organic solvent is not sufficient to keep the this compound dissolved.[4][5]

Q2: What are the primary methods to improve the water solubility of this compound for cell culture experiments?

A2: The three most common and effective methods are:

  • Use of Organic Solvents: Dissolving this compound in a minimal amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[4][6]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules to form water-soluble inclusion complexes.[7][8][9][10]

  • Formation of Nanoemulsions: Creating a stable oil-in-water nanoemulsion where this compound is in the oil phase, dispersed as nanoscale droplets in the aqueous medium.[3][11][12][13]

Q3: What is the maximum concentration of DMSO I can use in my cell culture without causing significant toxicity?

A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[14] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO without this compound) to ensure that the observed effects are due to this compound and not the solvent.[5][14]

Q4: Can I directly dissolve this compound in the culture medium?

A4: Directly dissolving this compound in an aqueous culture medium is generally not effective and will likely result in a non-homogenous mixture with an unknown final concentration of solubilized this compound.[4] This can lead to unreliable and non-reproducible experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates upon dilution in media. The concentration of this compound exceeds its solubility limit in the final volume of the media. The final concentration of the organic solvent (e.g., DMSO) is too low.1. Increase the final concentration of the solvent, ensuring it remains within the non-toxic range for your specific cell line (typically ≤0.5% DMSO). 2. Prepare a more dilute stock solution of this compound in the organic solvent and add a larger volume to the media. 3. Vigorously vortex or mix the this compound stock solution into the media.[15] 4. Consider alternative solubilization methods like cyclodextrin complexation or nanoemulsions.
Inconsistent results between experiments. Incomplete dissolution of this compound, leading to variations in the effective concentration. Degradation of this compound in the stock solution.1. Ensure the this compound stock solution is clear and fully dissolved before each use. 2. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C, protected from light).[6] 3. Use a solubilization method that offers better stability, such as nanoemulsions.[3][13]
High cell death in the vehicle control group. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cellular toxicity.1. Determine the maximum tolerable solvent concentration for your cell line with a dose-response experiment. 2. Reduce the final solvent concentration to a non-toxic level (e.g., ≤0.1% DMSO).[14][16]
No observable effect of this compound on cells. The this compound is not bioavailable to the cells due to poor solubility. The effective concentration is lower than anticipated.1. Confirm the dissolution of this compound in your final working solution. 2. Switch to a method that enhances bioavailability, such as forming a nanoemulsion, which can improve interaction with cell membranes.[17]

Experimental Protocols & Data

Method 1: Solubilization using DMSO

This is the most straightforward method for preparing this compound for cell culture assays.

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:

  • Preparation: In a sterile microcentrifuge tube, weigh out the required amount of this compound (Molecular Weight: 154.25 g/mol ). To prepare 1 mL of a 100 mM stock, you will need 15.425 mg of this compound.

  • Dissolution: Add sterile, cell culture grade DMSO to the tube to reach a final volume of 1 mL.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

  • Application: To treat cells, dilute the stock solution in the cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution. This will result in a final DMSO concentration of 0.1%.

Workflow for Preparing this compound Stock with DMSO

G cluster_prep Preparation cluster_dissolve Dissolution & Storage cluster_application Application weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso to desired concentration vortex Vortex until clear add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C aliquot->store dilute Dilute stock in culture medium to final concentration store->dilute Use in experiment treat_cells Treat Cells dilute->treat_cells

Caption: Workflow for preparing and using a this compound stock solution with DMSO.

Method 2: Complexation with β-Cyclodextrin

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[8][10]

Protocol for Preparing this compound:β-Cyclodextrin Inclusion Complex (Co-precipitation Method): [18]

  • Dissolve β-Cyclodextrin: Prepare a saturated solution of β-cyclodextrin in purified water at 60-70°C with constant stirring.[19]

  • Add this compound: Slowly add this compound to the saturated β-cyclodextrin solution (a molar ratio of 1:1 is a good starting point).[7]

  • Complexation: Stir the mixture vigorously for several hours at 60-70°C.

  • Precipitation: Allow the solution to cool down slowly to room temperature and then transfer to 4°C to facilitate the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by filtration and wash it with cold distilled water to remove any uncomplexed this compound or β-cyclodextrin.

  • Drying: Dry the resulting powder (the inclusion complex) under vacuum.

  • Application: The powdered this compound:β-cyclodextrin complex can be directly dissolved in cell culture medium to the desired concentration.

Quantitative Data for this compound:β-Cyclodextrin Nanoparticles

ParameterValueReference
Particle Size111 to 258 nm[18]
Encapsulation EfficiencyUp to 79.4 ± 5.4%[18]
Zeta Potential-21.1 ± 0.5 mV[18]
Stoichiometric Ratio1:1 (this compound:Cyclodextrin)[8]

Mechanism of Cyclodextrin Inclusion

G Formation of this compound:β-Cyclodextrin Inclusion Complex cluster_1 Inclusion Complex This compound This compound (Hydrophobic) Complex Water-Soluble This compound:CD Complex CD β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Geraniol_in This compound

Caption: Encapsulation of hydrophobic this compound within a β-cyclodextrin molecule.

Method 3: Formation of Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions of nanoscale droplets of one liquid within another. For this compound, an oil-in-water (O/W) nanoemulsion can be formed, which enhances its dispersibility and stability in aqueous media.[3][13][20]

Protocol for Preparing a this compound Nanoemulsion (Spontaneous Emulsification): [3][13]

  • Prepare Organic Phase: Mix this compound with a carrier oil (e.g., medium-chain triglycerides - MCT) and a surfactant (e.g., Tween 80).

  • Prepare Aqueous Phase: Use purified water or a buffer as the aqueous phase.

  • Titration: Add the organic phase dropwise into the aqueous phase under continuous high-speed stirring.

  • Homogenization: The mixture will spontaneously form a nanoemulsion. For smaller and more uniform droplet sizes, further homogenization using a high-pressure homogenizer or ultrasonicator may be required.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

  • Sterilization & Application: Sterilize the nanoemulsion by filtration (e.g., through a 0.22 µm filter) before adding it to the cell culture medium.

Quantitative Data for a this compound Nanoemulsion

ParameterValueReference
Mean Particle Size90.33 ± 5.23 nm[3][13][20]
Polydispersity Index (PDI)0.058 ± 0.0007[3][13][20]
Zeta Potential-17.95 ± 5.85 mV[3][13][20]
Encapsulation Efficiency>90%[3][13][20]

This compound's Potential Impact on Cellular Signaling

This compound has been shown to influence various cellular processes, including proliferation and apoptosis.[1] While the exact mechanisms are cell-type dependent, it is known to affect cell cycle progression and can induce apoptosis.

Hypothetical Signaling Pathway Affected by this compound

G This compound This compound CellCycle Cell Cycle Arrest (e.g., G1 Phase) This compound->CellCycle blocks progression Apoptosis Induction of Apoptosis This compound->Apoptosis promotes Proliferation Decreased Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: this compound can inhibit cell proliferation by inducing cell cycle arrest and apoptosis.

References

Preventing the oxidation and degradation of geraniol in formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation and degradation of geraniol in various formulations.

Troubleshooting Guide

Unexpected changes in your formulation containing this compound can be indicative of its degradation. This guide will help you identify the root cause and find a suitable solution.

Issue Observed Probable Cause(s) Recommended Solution(s)
Change in Odor (less rosy, more citrusy/lemony or sharp) Oxidation of this compound to aldehydes like geranial and neral.[1]- Add antioxidants such as Tocopherols (Vitamin E), BHT, or BHA to the formulation. - Store the formulation in airtight containers, protected from light. - Evaluate the pH of the formulation; adjust to a more neutral pH if possible.
Discoloration (e.g., yellowing) Formation of degradation products and potential interaction with other formulation components.- Incorporate a chelating agent (e.g., EDTA) to bind metal ions that can catalyze oxidation. - Use UV-protective packaging. - Review the compatibility of all ingredients in the formulation.
Decrease in Efficacy Reduction in the concentration of active this compound due to degradation.- Quantify the this compound content using GC-MS or HPLC to confirm degradation. - Implement the stabilization strategies mentioned above (antioxidants, light protection, pH control).
Phase Separation or Change in Viscosity in Emulsions Degradation of this compound may affect the stability of the emulsion. Changes in pH due to acidic degradation products can also impact emulsion stability.- Optimize the emulsifier system. - Monitor and control the pH of the formulation throughout its shelf life. - Consider encapsulating this compound in nanoemulsions for improved stability.
Skin Irritation or Sensitization Formation of allergenic oxidation products such as hydroperoxides, aldehydes (geranial, neral), and epoxides.[1]- Minimize this compound's exposure to air and light during manufacturing and storage. - Add effective antioxidants to prevent the formation of sensitizing degradation products. - Conduct safety testing on the final formulation.

Frequently Asked Questions (FAQs)

1. What are the primary pathways of this compound degradation in a formulation?

This compound primarily degrades through oxidation. The main pathway involves the oxidation of the primary alcohol group to form aldehydes, predominantly geranial (the trans-isomer) and neral (the cis-isomer). Further oxidation can lead to the formation of geranic acid. Another degradation pathway, particularly in acidic conditions, is the cyclization of this compound to form α-terpineol. Upon exposure to air, this compound can also form hydroperoxides, which are unstable and can further break down into various degradation products, some of which are known skin sensitizers.

2. How do environmental factors like light, temperature, and pH affect this compound stability?

  • Light: Exposure to UV light can accelerate the oxidation of this compound, leading to the formation of degradation products.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. It is recommended to store formulations containing this compound at controlled room temperature or in refrigerated conditions.

  • pH: this compound is more stable in neutral to slightly acidic pH conditions. In strongly acidic environments, it can undergo cyclization to α-terpineol. Alkaline conditions might also promote the isomerization of geranial to neral.

3. Which antioxidants are most effective in preventing this compound oxidation, and at what concentrations?

While specific comparative data for this compound is limited, the effectiveness of common antioxidants in preventing the oxidation of similar unsaturated compounds, like those in essential oils, is well-documented. Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Gallic Acid are commonly used. Their efficacy is concentration-dependent.

Antioxidant Typical Concentration Range (%) Efficacy & Considerations
α-Tocopherol (Vitamin E) 0.05 - 0.5Effective free radical scavenger. The δ-tocopherol isomer has shown high antioxidant activity in oil-in-water emulsions due to its polarity.[2][3] A synergistic effect has been observed when combining different tocopherol homologs.[4][5]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1A synthetic antioxidant that is very effective in preventing lipid peroxidation.
Butylated Hydroxyanisole (BHA) 0.01 - 0.1Another effective synthetic antioxidant, often used in combination with BHT for a synergistic effect.
Gallic Acid and its esters (e.g., Propyl Gallate) 0.01 - 0.1A natural phenolic antioxidant with strong radical scavenging activity. Its esters show varying efficacy based on their hydrophobicity.

4. Can encapsulation technologies like nanoemulsions improve this compound stability?

Yes, encapsulating this compound in nanoemulsions has been shown to significantly enhance its stability. The small droplet size of nanoemulsions provides a larger surface area for emulsifiers to create a protective barrier around the this compound droplets, shielding them from pro-oxidants in the aqueous phase and reducing their volatility. Studies have demonstrated that this compound nanoemulsions exhibit good stability against phase separation and degradation, especially when stored at lower temperatures (e.g., 4°C) and at an optimal pH (around 5).

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound-Containing Cosmetic Emulsion

1. Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions to predict its shelf life.

2. Materials and Equipment:

  • This compound-containing emulsion samples.

  • Identical packaging to the final product.

  • Control samples (emulsion without this compound).

  • Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Refrigerator (4°C ± 2°C).

  • Room temperature storage (25°C ± 2°C / 60% RH ± 5% RH).

  • Viscometer, pH meter, microscope.

  • GC-MS or HPLC for this compound quantification.

3. Methodology:

  • Prepare a sufficient number of samples of the this compound-containing emulsion and the control emulsion in the final intended packaging.

  • Place the samples in the following storage conditions:

    • 4°C ± 2°C

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Conduct analysis at the following time points: Time 0, 1 month, 2 months, and 3 months. For long-term stability, testing should extend to 12, 18, and 24 months at room temperature.

  • At each time point, evaluate the following parameters:

    • Physical Evaluation: Appearance, color, odor, phase separation, and microscopic examination for droplet size and aggregation.

    • Physicochemical Evaluation: pH and viscosity.

    • Chemical Evaluation: Quantify the concentration of this compound using a validated GC-MS or HPLC method (see Protocol 2).

4. Acceptance Criteria: No significant changes in physical and physicochemical parameters, and the concentration of this compound should remain within 90% of its initial value.

Protocol 2: Quantification of this compound and its Degradation Products by GC-MS

1. Objective: To quantify the concentration of this compound and identify its major degradation products (geranial, neral) in a cosmetic emulsion.

2. Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent).

  • Helium (carrier gas).

  • Syringes and vials.

  • Solvents for extraction (e.g., hexane or ethyl acetate).

  • Anhydrous sodium sulfate.

  • This compound, geranial, and neral analytical standards.

  • Internal standard (e.g., Linalool or another suitable compound not present in the sample).

3. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 1g of the emulsion into a centrifuge tube.

  • Add a known concentration of the internal standard.

  • Add 5 mL of hexane (or ethyl acetate) and vortex for 2 minutes to extract the lipophilic components.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the upper organic layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 240°C.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

5. Data Analysis:

  • Create a calibration curve using the analytical standards of this compound, geranial, and neral.

  • Identify the compounds in the sample chromatogram based on their retention times and mass spectra compared to the standards.

  • Quantify the concentration of each compound using the calibration curve and the internal standard for correction.

Visualizations

cluster_Troubleshooting Troubleshooting Logic for this compound Degradation Observation Observe Change in Formulation (Odor, Color, Viscosity) Isolate_Cause Isolate Potential Cause Observation->Isolate_Cause Oxidation Oxidation? Isolate_Cause->Oxidation Analyze for Degradation Products pH_Issue pH Shift? Isolate_Cause->pH_Issue Measure pH Contamination Microbial Contamination? Isolate_Cause->Contamination Microbial Testing Add_Antioxidant Add/Optimize Antioxidant (e.g., Tocopherol, BHT) Oxidation->Add_Antioxidant Yes Protect_Light Protect from Light/Air (Packaging) Oxidation->Protect_Light Yes Adjust_pH Adjust/Buffer pH pH_Issue->Adjust_pH Yes Check_Preservative Evaluate Preservative System Contamination->Check_Preservative Yes

Caption: Troubleshooting workflow for identifying and addressing this compound degradation in formulations.

cluster_Workflow Experimental Workflow for this compound Stability Assessment cluster_Analysis Analysis Formulation Prepare this compound Formulation & Control Samples Stress_Conditions Expose to Accelerated Conditions (e.g., 40°C/75% RH) Formulation->Stress_Conditions Time_Points Sample at Predetermined Time Points (0, 1, 2, 3 months) Stress_Conditions->Time_Points Physical_Tests Physical Tests (Color, Odor, Viscosity) Time_Points->Physical_Tests Chemical_Tests Chemical Tests (pH, this compound Assay via GC-MS) Time_Points->Chemical_Tests Data_Evaluation Evaluate Data & Determine Shelf Life Physical_Tests->Data_Evaluation Chemical_Tests->Data_Evaluation

Caption: Workflow for conducting an accelerated stability study of a this compound-containing formulation.

cluster_Degradation This compound Oxidation Pathway cluster_Oxidation_Products Primary Oxidation Products This compound This compound Hydroperoxide Hydroxyhydroperoxide Intermediate This compound->Hydroperoxide Air (O2) Geranial Geranial Geranic_Acid Geranic Acid Geranial->Geranic_Acid Further Oxidation Neral Neral Hydroperoxide->Geranial Hydroperoxide->Neral

Caption: Simplified primary oxidation pathway of this compound in the presence of air.

References

Technical Support Center: Optimizing Geraniol for Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geraniol for antimicrobial testing.

Frequently Asked Questions (FAQs)

1. What is the typical starting concentration range for this compound in antimicrobial assays?

The effective concentration of this compound can vary significantly depending on the microbial species being tested. For initial screening, a broad concentration range is recommended. Studies have shown Minimum Inhibitory Concentrations (MICs) for bacteria and fungi ranging from as low as 1.17 µg/mL to over 11,000 µg/mL.[1][2] A literature review suggests that MIC values are often ≤600 µg/mL for many common pathogens.[3][4] Therefore, a good starting point for a pilot experiment would be a serial dilution covering a range from approximately 1 µg/mL to 10,000 µg/mL.

2. How does the antimicrobial activity of this compound differ between Gram-positive and Gram-negative bacteria?

Gram-positive bacteria are generally more susceptible to this compound compared to Gram-negative bacteria.[5] This is likely due to differences in the structure of their cell walls.[5] The outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of this compound.

3. What is the known mechanism of action for this compound's antimicrobial activity?

This compound's primary antimicrobial mechanism involves disrupting the microbial cell membrane's integrity.[5][6] This disruption can alter cell membrane permeability.[6] Additionally, monoterpenes like this compound can damage ATPase activity in the plasma membrane, leading to mitochondrial dysfunction.[6]

4. Can this compound be used in combination with conventional antibiotics?

Yes, studies have shown that this compound can have synergistic effects when combined with standard antibiotics.[2][4] For example, a significant synergistic effect was observed with this compound and ampicillin against S. aureus.[2] This suggests that this compound can potentially be used as an adjuvant to enhance the efficacy of existing antibiotic treatments and may help in overcoming multidrug resistance in some bacteria.[7]

Troubleshooting Guide

Issue: Inconsistent or no antimicrobial activity observed.

  • Solution 1: Check this compound Concentration and Purity. Verify the concentration of your this compound stock solution. Ensure the this compound used is of high purity, as impurities can affect its activity.

  • Solution 2: Optimize Solvent and Solubility. this compound is an oily liquid and may require a solvent like dimethyl sulfoxide (DMSO) or ethanol for proper dissolution in aqueous media. However, it's crucial to include a solvent control in your experiments to ensure the solvent itself is not inhibiting microbial growth. The final concentration of the solvent should be kept to a minimum, typically ≤1% (v/v).

  • Solution 3: Consider the Test Microorganism. The susceptibility to this compound varies greatly among different microbial species.[1][5] Confirm the identity and viability of your test strain. Some microbes may be inherently resistant to this compound.

  • Solution 4: Review Experimental Protocol. Ensure that all steps of your antimicrobial testing protocol (e.g., inoculum preparation, incubation time, and temperature) are performed correctly and consistently. Refer to established protocols like those from the Clinical and Laboratory Standards Institute (CLSI) for guidance.[8][9]

Issue: Difficulty in determining the Minimum Inhibitory Concentration (MIC).

  • Solution 1: Use a Visual Indicator. Incorporating a viability indicator dye, such as TTC (2,3,5-triphenyltetrazolium chloride), can aid in the visual determination of the MIC in broth microdilution assays.[10] A color change indicates metabolic activity and, therefore, microbial growth.

  • Solution 2: Perform Serial Dilutions Carefully. Ensure accurate and consistent serial dilutions of this compound. Small errors in dilution can lead to significant variations in the final concentrations tested.

  • Solution 3: Include Appropriate Controls. Always include a positive control (microorganism with no this compound) and a negative control (broth with no microorganism) to validate your assay.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC RangeReference
Staphylococcus aureusATCC 29213< 600 µg/mL[6]
Escherichia coliATCC 259225600 µg/mL[2]
Pseudomonas aeruginosa---
Candida albicans-1.17 - 4150 µg/mL[1]
Listeria monocytogenes-7.81 µl/ml (nanoemulsion)[10][11]
Salmonella typhimurium-3.91 µl/ml (nanoemulsion)[10][11]
Helicobacter pylori-7325 µg/mL[2]

Note: The reported MIC values can vary based on the specific strain, testing methodology, and formulation of this compound (e.g., pure compound vs. nanoemulsion).

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plate: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and the microorganism without this compound.

    • Negative Control: A well containing only broth.

    • Solvent Control: A well containing broth, the microorganism, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity). A viability indicator can also be used for easier visualization.[10]

Protocol 2: Agar Disk Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition.[12]

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

  • Inoculation: Evenly spread a standardized microbial inoculum (e.g., 0.5 McFarland standard) across the surface of the agar plate using a sterile swab.

  • Disk Application: Aseptically place sterile filter paper disks (typically 6 mm in diameter) onto the inoculated agar surface.

  • Application of this compound: Pipette a known volume (e.g., 10-20 µL) of the this compound solution at a specific concentration onto each disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic.

    • Negative Control: A disk with the solvent used to dissolve the this compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_output Output prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_this compound->serial_dilution prep_media Prepare Culture Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Geraniol_Antimicrobial_Action This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane interacts with ATPase Plasma Membrane ATPase This compound->ATPase targets MembraneDisruption Membrane Permeability Disruption CellMembrane->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath ATPaseDamage ATPase Damage ATPase->ATPaseDamage MitochondrialDysfunction Mitochondrial Dysfunction ATPaseDamage->MitochondrialDysfunction MitochondrialDysfunction->CellDeath

Caption: Simplified mechanism of this compound's antimicrobial action.

References

Technical Support Center: Overcoming Geraniol Volatility in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the inherent volatility of geraniol in long-term experimental settings. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and consistent delivery of this compound in your studies.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound and offers solutions to mitigate its volatility.

Problem Potential Cause Suggested Solution
Inconsistent results or loss of this compound activity over time. High volatility of free this compound leading to its evaporation from the experimental system.[1][2]Encapsulate this compound using methods like microencapsulation, nanoencapsulation, or by forming inclusion complexes with cyclodextrins to achieve a controlled and sustained release.[3][4]
Low encapsulation efficiency. Suboptimal ratio of this compound to encapsulating agent, or inappropriate process parameters.[5][6]Optimize the molar ratio of this compound to the encapsulating material (e.g., β-cyclodextrin).[5][6] Adjust process parameters such as pH, mixing speed, and temperature during encapsulation.[7][8] For instance, with β-cyclodextrin, increasing the amount of this compound in a formulation can sometimes lead to a decrease in encapsulation efficiency as more oil remains on the surface.[5]
Initial burst release of this compound followed by a rapid decline. A significant portion of this compound may be adsorbed on the surface of the nanoparticles or microcapsules rather than being entrapped within the core.Modify the encapsulation process to ensure this compound is entrapped within the polymer matrix. For example, using dextran as an encapsulant has been shown to result in a slow and gradual release without a burst effect.[3]
Poor solubility of this compound in aqueous media. This compound is a hydrophobic molecule with low water solubility.[9][10]Formulating this compound as a nanoemulsion or creating inclusion complexes with cyclodextrins can significantly improve its solubility and stability in aqueous environments.[9][10][11] Covalent modification of γ-cyclodextrin with this compound has also been shown to enhance solubility.[9]
Degradation of this compound under experimental conditions. Exposure to air, light, or high temperatures can lead to the degradation of this compound.[5][12]Encapsulation techniques can protect this compound from environmental factors. For instance, inclusion complexes with cyclodextrins have been shown to improve the thermal stability of this compound.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge of using this compound in long-term experiments?

A1: The principal challenge is this compound's high volatility and low chemical stability, which can lead to its evaporation and degradation over time.[1][2][12] This results in a decreased and inconsistent concentration of the compound in the experimental setup, potentially leading to unreliable and irreproducible results.

Q2: How can I reduce the volatility of this compound?

A2: Several methods can be employed to reduce this compound's volatility, primarily through encapsulation or complexation:

  • Microencapsulation: This involves entrapping this compound within a polymer shell. Techniques include spray drying, complex coacervation, and spontaneous microencapsulation using materials like gum arabic, sodium alginate, or zein.[1][4][7][13]

  • Nanoencapsulation: this compound can be encapsulated in nanoparticles using polymers like dextran or formulated into polymeric mixed micelles.[3][14][15]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with this compound, effectively trapping the volatile molecule within their hydrophobic cavity.[5][6][9][11] This method is known to improve stability, solubility, and bioavailability.[5]

Q3: What is the typical encapsulation efficiency I can expect?

A3: The encapsulation efficiency (EE) varies depending on the method and materials used. For example:

  • β-Cyclodextrin nanoparticles prepared by co-precipitation have shown an EE of up to 79.4%.[5][6]

  • Dextran nanoparticles have demonstrated an EE of around 69.24%.[3]

  • Polymeric mixed micelles have achieved a high EE of 97.85%.[14][15]

  • Zein microcapsules have reached an oil encapsulation efficiency of 83.5%.[4][7]

Q4: Will encapsulation affect the bioactivity of this compound?

A4: Encapsulation is generally designed to preserve and, in some cases, enhance the bioactivity of this compound. By providing a sustained release, it can prolong the compound's effect.[3][12] For instance, this compound-loaded nanoparticles have shown effective and prolonged antimicrobial activity.[3][12][16]

Q5: Are there any ready-to-use stabilized this compound formulations available?

A5: While the research literature extensively covers the preparation of stabilized this compound, the commercial availability of specific ready-to-use formulations for research purposes may vary. It is recommended to check with chemical suppliers who specialize in controlled-release technologies or consider collaborating with a formulation science laboratory.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded β-Cyclodextrin Nanoparticles

This protocol is based on the co-precipitation method.[5][6]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve a specific amount of β-CD (e.g., 500 mg) in a mixture of ethanol and distilled water (e.g., 20:80 v/v) at 65°C for 30 minutes.

  • Add the desired amount of this compound to the β-CD solution with continuous agitation. The molar ratio of this compound to β-CD is a critical parameter to optimize for encapsulation efficiency.[5]

  • Stir the mixture at 300 rpm for 1 hour at 37°C.

  • Allow the mixture to stand for 4 hours at room temperature to facilitate the formation of inclusion complexes.

  • The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for storage.

Protocol 2: Microencapsulation of this compound by Spray Drying

This protocol utilizes gum arabic and sodium alginate as wall materials.[1][13]

Materials:

  • This compound

  • Gum arabic

  • Sodium alginate

  • Distilled water

Procedure:

  • Prepare a solution of gum arabic (e.g., 10% w/v) in distilled water by heating at 100°C with stirring.

  • Add sodium alginate (e.g., 1% w/v) to the gum arabic solution and mix until fully dissolved.

  • Add the desired amount of this compound to the polymer solution to form an emulsion.

  • Homogenize the mixture to create fine oil droplets.

  • Feed the emulsion into a spray dryer. Typical operating conditions include an inlet temperature of 180°C and an outlet temperature of 80-90°C.[12]

  • Collect the dried microcapsule powder.

Data Presentation

Table 1: Comparison of this compound Encapsulation Methods

Encapsulation MethodEncapsulating Agent(s)Particle SizeEncapsulation Efficiency (%)Key FindingsReference
Nanoparticles (Co-precipitation) β-Cyclodextrin111 - 258 nm21.6 - 79.4Higher this compound to β-CD ratio can slightly decrease EE.[5][6]
Nanoparticles Dextran70 - 110 nm69.24Provides slow and gradual release of this compound.[3]
Polymeric Mixed Micelles Cremophor EL, Pluronic® F127~32 nm97.85High entrapment efficiency and controlled release.[14][15][17]
Microcapsules (Spray Drying) Gum Arabic, Sodium Alginate1 - 25 µmNot specifiedSimple and continuous method to enhance stability.[1][13]
Microcapsules (Spontaneous) Zein10 - 88 µm83.5High particle yield and encapsulation efficiency.[4][7]
Microcapsules (Complex Coacervation) Gelatin, Gum Arabic34 - 93 µm68 - 90Excellent release profiles with high retention over time.[8]
Inclusion Complexes (Electrospinning) γ-CyclodextrinNanofibersNot specifiedPreserves a significant amount of this compound from evaporation and improves thermal stability.[11]

Visualizations

Experimental Workflow: this compound Encapsulation

Geraniol_Encapsulation_Workflow cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome This compound Free this compound Volatility High Volatility & Poor Stability This compound->Volatility leads to Microencapsulation Microencapsulation (e.g., Spray Drying) Volatility->Microencapsulation Nanoencapsulation Nanoencapsulation (e.g., Nanoprecipitation) Volatility->Nanoencapsulation InclusionComplex Inclusion Complexation (e.g., with Cyclodextrins) Volatility->InclusionComplex Stabilizedthis compound Stabilized this compound Microencapsulation->Stabilizedthis compound Nanoencapsulation->Stabilizedthis compound InclusionComplex->Stabilizedthis compound SustainedRelease Sustained Release & Improved Stability Stabilizedthis compound->SustainedRelease provides

Caption: Workflow for overcoming this compound volatility.

Signaling Pathway: Logic of Controlled Release

Controlled_Release_Logic cluster_formulation Formulation cluster_release Release Mechanism This compound This compound Encapsulation Encapsulation Process This compound->Encapsulation Carrier Carrier Matrix (Polymer/Cyclodextrin) Carrier->Encapsulation Encapsulatedthis compound Encapsulated This compound Encapsulation->Encapsulatedthis compound Diffusion Diffusion Encapsulatedthis compound->Diffusion stimulates Degradation Matrix Degradation Encapsulatedthis compound->Degradation stimulates Releasedthis compound Controlled Release of this compound Diffusion->Releasedthis compound Degradation->Releasedthis compound

Caption: Logic of controlled this compound release.

References

Technical Support Center: Geraniol Quantification in Complex Essential Oil Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the quantification of geraniol in complex essential oil mixtures.

Troubleshooting Guide

The accurate quantification of this compound in essential oils can be challenging due to the complexity of the matrix and the chemical similarity of its constituents. This guide addresses common issues encountered during analysis.

Table 1: Common Problems, Potential Causes, and Solutions in this compound Quantification

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution / Co-elution Inadequate chromatographic separation from isomers like citronellol and nerol.- Optimize GC Temperature Program: Implement a slower temperature ramp to enhance separation. - Select an Appropriate GC Column: Utilize a polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., HP-INNOWax), which is effective in separating terpene alcohols.[1] - Consider Two-Dimensional GC (GCxGC): For highly complex mixtures, GCxGC provides enhanced separation by using two columns with different selectivities.[2][3]
Inaccurate Quantification / Poor Repeatability Matrix effects from other components in the essential oil affecting analyte ionization or detection.[4][5] Inconsistent sample preparation and injection volume.- Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample composition to compensate for matrix effects.[4] - Use an Internal Standard: Add a suitable internal standard (e.g., a deuterated analog like [(2)H(7)]-geraniol or a compound with similar chemical properties not present in the sample) to correct for variations in injection volume and instrument response.[6] - Validate the Analytical Method: Perform a thorough method validation according to ICH guidelines, assessing linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).[7][8]
Low Analyte Response / Peak Tailing Active sites in the GC inlet liner or column leading to analyte adsorption. Suboptimal sample extraction or dilution.- Use a Deactivated Inlet Liner: Ensure the GC inlet liner is properly deactivated to prevent analyte loss. - Optimize Sample Preparation: Dilute the essential oil in an appropriate solvent (e.g., hexane, methanol, or ethanol) to a concentration within the linear range of the instrument.[7][9][10] - Check for Proper Derivatization (if applicable): While not always necessary for this compound, derivatization can improve peak shape and response for certain compounds.
No Peak Detected for this compound This compound concentration is below the limit of detection (LOD). Improper instrument parameters.- Increase Sample Concentration: If possible, prepare a more concentrated sample, ensuring it remains within the instrument's working range. - Verify Instrument Conditions: Check the GC-MS parameters, including injection temperature, carrier gas flow rate, and mass spectrometer settings, to ensure they are appropriate for terpene analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound quantification in essential oils?

A1: Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and effective technique.[11][12][13] GC-MS is often preferred as it provides structural information that can confirm the identity of this compound and help differentiate it from other co-eluting compounds.[10]

Q2: How can I resolve the co-elution of this compound with its isomers, such as nerol and citronellol?

A2: Co-elution is a frequent challenge. To address this, consider the following:

  • Column Selection: Use a GC column with a polar stationary phase, which can better separate these structurally similar alcohols.[2]

  • Temperature Program Optimization: A slower oven temperature ramp rate can improve the separation between closely eluting peaks.[7]

  • Two-Dimensional Gas Chromatography (GCxGC): For very complex samples, GCxGC offers superior separation power.[2][3]

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects occur when other components in the essential oil interfere with the analytical signal of this compound, leading to either enhancement or suppression of the signal and, consequently, inaccurate quantification.[5][14] To mitigate these effects, it is recommended to use matrix-matched calibration curves or the standard addition method.[4] The use of an appropriate internal standard can also help to correct for these effects.

Q4: What is an appropriate internal standard for this compound quantification?

A4: A suitable internal standard should be a compound that is not naturally present in the essential oil, is chemically similar to this compound, and elutes close to it without overlapping. Deuterated this compound (this compound-d7) is an ideal choice.[6] If unavailable, other compounds like borneol or isoborneol could be considered after verifying they do not co-elute with other sample components.

Q5: What are the typical validation parameters I should assess for my this compound quantification method?

A5: A robust method validation should include the following parameters as per ICH guidelines:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[7][8]

  • Accuracy: The closeness of the measured value to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oil using GC-MS

1. Objective: To quantify the concentration of this compound in a complex essential oil sample.

2. Materials:

  • Essential oil sample

  • This compound analytical standard (≥98% purity)

  • Internal standard (e.g., borneol or deuterated this compound)

  • Hexane (or other suitable solvent, HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Standard Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard in hexane.

  • This compound Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 10 µg/mL.

  • Dilute to volume with hexane. Further dilution may be necessary to bring the this compound concentration within the calibration range.

  • Transfer an aliquot to an autosampler vial for analysis.

5. GC-MS Parameters (Example):

  • GC System: Agilent 6890 or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar wax column.[9]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 5 minutes.[9]

  • MS System: Agilent 5975 or similar

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions include m/z 69, 41, and 93.[15]

6. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Solvent & Addition of Internal Standard Sample->Dilution Standard This compound Standard Standard->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection & Ionization (MS) Separation->Detection Integration Peak Identification & Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Quantification using GC-MS.

Troubleshooting_Tree cluster_peaks Peak Shape & Resolution cluster_accuracy Accuracy & Repeatability Start Problem with This compound Quantification Peak_Issue Poor Peak Shape or Resolution? Start->Peak_Issue Optimize_GC Optimize GC Program (Slower Ramp) Peak_Issue->Optimize_GC Yes Change_Column Use Polar GC Column Peak_Issue->Change_Column Yes Accuracy_Issue Inaccurate or Irreproducible Results? Peak_Issue->Accuracy_Issue No Matrix_Matched Use Matrix-Matched Calibration Accuracy_Issue->Matrix_Matched Yes Internal_Std Use Internal Standard Accuracy_Issue->Internal_Std Yes

Caption: Decision Tree for Troubleshooting this compound Quantification.

References

How to minimize the cytotoxicity of geraniol to normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of geraniol to normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound on normal cells?

The cytotoxicity of this compound is dose-dependent and varies significantly among different normal cell lines. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For instance, in peripheral blood mononuclear cells (PBMCs), concentrations up to 100 µg/mL showed over 90% viability, while a drastic reduction in viability was observed at 250 µg/mL.[1] Another study reported low cytotoxicity for this compound esters on Vero cells, with IC50 values ranging from 116.08 to 172.93 µg/mL.[2]

Q2: How can I reduce the cytotoxicity of my this compound formulation?

Several strategies can be employed to minimize this compound's cytotoxicity to normal cells:

  • Nanoencapsulation: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles (SLNs) can enhance its solubility, stability, and bioavailability while reducing its toxicity to normal cells.

  • Combination Therapy: Using this compound in combination with other therapeutic agents, such as 5-fluorouracil, may allow for lower, less toxic concentrations of this compound to be used while achieving a synergistic therapeutic effect on cancer cells.[3][4][5][6]

  • Structural Modification: Chemical modification of this compound, for example, through esterification to form geranyl esters, has been shown to reduce cytotoxicity to normal cells.[2]

  • Dose Optimization: Performing a thorough dose-response analysis is essential to identify a therapeutic window where this compound exhibits efficacy against cancer cells with minimal impact on normal cells.

Q3: What are the known signaling pathways affected by this compound that might contribute to its cytotoxicity?

This compound has been shown to modulate several signaling pathways, which could be linked to its cytotoxic effects. In some cell types, this compound can inhibit the PI3K/Akt/mTOR and MAPK signaling pathways.[7][8][9] Understanding these pathways can help in designing experiments and interpreting results. For instance, the inhibition of the pro-survival PI3K/Akt pathway could contribute to cytotoxicity in both normal and cancerous cells, highlighting the need for targeted delivery systems.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Control Cell Lines

Problem: You are observing significant cell death in your normal control cell line at concentrations where you expect to see an effect on your cancer cell line.

Possible Cause Troubleshooting Steps
High Concentration of Free this compound Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations to identify a non-toxic range.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is non-toxic to your cells. Run a solvent-only control.
Experimental Duration Reduce the incubation time of this compound with the cells. Cytotoxicity can be time-dependent.
Cell Line Sensitivity Consider using a different, potentially more robust, normal cell line for your control experiments.
Formulation Issues If using a stock solution, ensure it is properly stored and has not degraded. Consider preparing fresh solutions for each experiment.
Issue 2: Inconsistent Results Between Experiments

Problem: You are observing high variability in cell viability data across different experimental replicates.

Possible Cause Troubleshooting Steps
This compound Precipitation This compound has poor water solubility. Ensure it is fully dissolved in the culture medium. Visually inspect for any precipitation. Consider using a carrier solvent or a nanoformulation.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to treatment.
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the treatment and affect cell viability.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and its Derivatives on Normal and Cancer Cell Lines

CompoundCell LineCell TypeIC50 / % ViabilityReference
This compoundPeripheral Blood Mononuclear Cells (PBMC)Normal Human Blood Cells>100 µg/mL (>90% viability)[1]
This compoundWI-38Normal Human Lung FibroblastsNon-toxic at high concentrations effective against A549 cancer cells[10]
This compound Esters (Butyrate, Caproate, Caprylate)VeroNormal Monkey Kidney Cells116.08 - 172.93 µg/mL[2]
This compoundColo-205Human Colon Cancer20 µM[11]
Geranyl AcetateColo-205Human Colon Cancer30 µM[11]
This compoundHepG2Human Liver CancerSignificant viability reduction at 25 µg/mL[1]
This compoundMCF-7Human Breast CancerSignificant viability reduction at 4-500 µg/mL[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA)

This protocol describes a single emulsion-solvent evaporation method for encapsulating the hydrophobic drug this compound within PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Polyvinyl alcohol (PVA) or Pluronic F-127

  • Deionized water

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent like dichloromethane (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath. The sonication parameters (power, time) will need to be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion overnight at room temperature using a magnetic stirrer to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the PLGA nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried.

Protocol 2: Preparation of this compound-Loaded Liposomes by Extrusion

This protocol outlines the preparation of unilamellar liposomes containing this compound using the extrusion method.

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask and hydrate the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times to form unilamellar vesicles (LUVs) of a uniform size.[13][14]

Protocol 3: MTT Cytotoxicity Assay

This protocol describes a common method for assessing cell viability after treatment with this compound.

Materials:

  • Cells in culture

  • 96-well plates

  • This compound stock solution

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_this compound Prepare this compound Formulation (Free vs. Encapsulated) treatment Treat Cells with this compound (Dose-Response) prep_this compound->treatment prep_cells Culture Normal and Cancer Cell Lines prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_acq Measure Cell Viability assay->data_acq calc_ic50 Calculate IC50 Values data_acq->calc_ic50 comparison Compare Cytotoxicity (Normal vs. Cancer) calc_ic50->comparison

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes MAPK->Proliferation Promotes troubleshooting_logic rect_node rect_node start High Cytotoxicity in Normal Cells? cause1 Concentration Too High? start->cause1 Yes cause2 Solvent Toxicity? cause1->cause2 No sol1 Perform Dose-Response, Lower Concentration cause1->sol1 Yes cause3 Formulation Issue? cause2->cause3 No sol2 Run Solvent Control, Reduce Solvent % cause2->sol2 Yes sol3 Use Nanoencapsulation, Prepare Fresh Stock cause3->sol3 Yes

References

Strategies for enhancing the bioavailability of geraniol in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol Bioavailability Enhancement: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

This compound, a naturally occurring monoterpene with various therapeutic properties, faces several challenges that limit its effectiveness in the body.[1][2][3][4] Its therapeutic potential is primarily hindered by:

  • Poor water solubility: this compound is hydrophobic, making it difficult to dissolve in aqueous environments like the gastrointestinal tract, which is essential for absorption.[1][2][3]

  • Rapid metabolism: The body quickly breaks down this compound, primarily into metabolites like geranic acid and glucuronide conjugates, reducing the concentration of the active compound.[5][6]

  • High volatility and instability: this compound is a volatile compound and can be unstable under physiological conditions, further decreasing the amount available for absorption.[7][8]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

The most promising strategies focus on overcoming its physicochemical limitations. Nanotechnology-based delivery systems are at the forefront of this research.[1][2][3] These include:

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with tiny droplet sizes (20-200 nm) that increase the solubility and absorption of hydrophobic drugs like this compound.[1][7]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can encapsulate this compound, protecting it from degradation and allowing for a sustained release.[1][4]

  • Lipid-Based Nanocarriers: Systems like liposomes and solid lipid nanoparticles (SLNs) are biocompatible and effective at solubilizing hydrophobic compounds.[1][4]

  • Cyclodextrin Inclusion Complexes: β-Cyclodextrin can form complexes with this compound, enhancing its solubility and stability.[9][10]

  • Emulsified Formulations: Simple emulsification, for instance in glycerol, has been shown to dramatically increase bioavailability.[11]

  • Prodrug/Chemical Modification: Esterification of this compound to form geranyl acetate can overcome toxicity and improve product specificity by preventing bioconversion.[12][13]

Q3: How do nanotechnology-based delivery systems improve this compound's pharmacokinetic profile?

Nanocarriers enhance this compound's performance in the body through several mechanisms:[1][3]

  • Enhanced Solubility: They increase the dissolution of this compound in aqueous environments.[1]

  • Protection from Metabolism: Encapsulation shields this compound from rapid metabolic breakdown in the liver and other tissues, leading to a longer circulation time.[1]

  • Controlled and Sustained Release: Formulations can be designed to release this compound slowly over time, maintaining therapeutic concentrations for longer periods.[1][4]

  • Targeted Delivery: The surface of nanocarriers can be modified to target specific cells or tissues, such as cancer cells, thereby increasing efficacy and reducing side effects.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound delivery systems.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE) in Nanoparticles/Nanoemulsions 1. Inappropriate formulation parameters (e.g., oil-to-surfactant ratio, polymer concentration).2. Poor affinity between this compound and the carrier material.3. This compound loss during the formulation process due to its volatility.1. Optimize the formulation by systematically varying the concentrations of each component.2. Select a carrier material with higher affinity for this compound (e.g., different polymers or lipids).3. Use a closed system during preparation and consider methods that minimize heating or exposure to air.
High Polydispersity Index (PDI) / Inconsistent Particle Size 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to insufficient stabilization.3. Inappropriate concentration of surfactants or stabilizers.1. Optimize the energy input during formulation (e.g., increase sonication time/amplitude or homogenization pressure/cycles).2. Ensure adequate concentration of a suitable stabilizer to prevent particle aggregation.3. Screen different types and concentrations of surfactants/stabilizers.
Poor Physical Stability of the Formulation (e.g., phase separation, aggregation) 1. Ostwald ripening in nanoemulsions.2. Insufficient zeta potential leading to particle aggregation.3. Degradation of the carrier material or this compound over time.1. Use a co-surfactant or a less water-soluble oil phase to minimize Ostwald ripening.2. Modify the surface charge of the nanoparticles to achieve a higher absolute zeta potential (>
Unexpectedly Low In Vivo Bioavailability 1. Rapid clearance of the nanocarrier by the reticuloendothelial system (RES).2. Premature release of this compound from the carrier before reaching the absorption site.3. Instability of the formulation in the gastrointestinal environment.1. Modify the nanoparticle surface with hydrophilic polymers like polyethylene glycol (PEG) to reduce RES uptake.2. Optimize the carrier system for a more controlled and sustained release profile.3. Test the stability of the formulation in simulated gastric and intestinal fluids and modify it to be more resistant if necessary.
Difficulty in Replicating Published Results 1. Minor, unreported variations in experimental conditions (e.g., reagent source, equipment).2. Differences in animal models (species, strain, age).3. Variations in analytical methods for this compound quantification.1. Standardize all experimental parameters and document them meticulously.2. Ensure the animal model and study design are as close as possible to the cited literature.3. Validate the analytical method (e.g., HPLC, GC) for accuracy, precision, and sensitivity in the relevant biological matrix.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhancing this compound's bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation (Dose: 50 mg/kg)Absolute Bioavailability (%)Cmax (µg/mL)Tmax (min)AUC (µg·mL⁻¹·min)Reference
Intravenous 100%298 ± 19-7561 ± 300[15][16]
Oral (Emulsified in glycerol) 92%~270306911 ± 279[11][15][16]
Oral (Fiber-adsorbed) 16%--1233 ± 114[15][16]

Table 2: Physicochemical Properties of this compound Nanoformulations

Formulation TypeCarrier/ComponentsParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Nanoemulsion (G-NE) Tween 80, Medium Chain Triglyceride (MCT)90.33 ± 5.230.058 ± 0.0007>90[17][18]
Nanoemulsion (GE-NE) Cholesterol, Soy Phosphatidylcholine, Brij 58232.3 ± 2.70.155-[7]
β-Cyclodextrin Nanoparticles β-Cyclodextrin111 - 258-79.4 ± 5.4[9][10][19]
Zein Microcapsules Zein10,000 - 88,000 (d10-d90)-83.5[20]
Pluronic® F-127 Nanoparticles Pluronic® F-12726 - 412--[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to the preparation and characterization of this compound nanoformulations.

Protocol 1: Preparation of this compound Nanoemulsion by Self-Emulsification

Objective: To prepare a stable this compound oil-in-water nanoemulsion (G-NE).

Materials:

  • This compound (oil phase)

  • Medium Chain Triglyceride (MCT) (co-oil phase)

  • Tween 80 (surfactant)

  • Citrate buffer (5 mM, pH 5.5) (aqueous phase)

  • Magnetic stirrer

Methodology: [17]

  • Prepare the Oil Phase: Combine 4 wt% this compound and 6 wt% MCT.

  • Add Surfactant: Add 15 wt% Tween 80 to the oil phase mixture.

  • Mix Thoroughly: Place the mixture on a magnetic stirrer and blend at 800 rpm at 25°C until a homogenous, clear mixture is obtained.

  • Titration: Gradually add the oil/surfactant mixture into 75 wt% of the aqueous phase (citrate buffer) at a constant rate of 1 mL/min while continuously stirring.

  • Homogenization: Continue stirring for an additional 30 minutes after the titration is complete to ensure the formation of a stable nanoemulsion.

  • Characterization: The resulting nanoemulsion should be characterized for particle size, PDI, and zeta potential.

Protocol 2: Preparation of β-Cyclodextrin:this compound Inclusion Complex Nanoparticles by Co-precipitation

Objective: To encapsulate this compound within β-cyclodextrin nanoparticles to enhance its solubility and stability.

Materials:

  • β-Cyclodextrin (β-CD)

  • This compound (GR)

  • Ethanol

  • Distilled water

Methodology: [9]

  • Dissolve β-CD: Dissolve a specific amount of β-CD (e.g., 500 mg, 0.44 mmol) in a mixture of ethanol and distilled water (20:80 v/v) at 65°C for 30 minutes with constant stirring.

  • Prepare this compound Solution: Dissolve the desired amount of this compound in ethanol. The molar ratio of this compound to β-CD is a critical parameter to optimize (e.g., starting with a 1:1 molar ratio).

  • Complexation: Slowly add the this compound solution to the β-CD solution under continuous stirring.

  • Precipitation: Continue stirring the mixture at room temperature for several hours (e.g., 4 hours) to allow for the formation and precipitation of the inclusion complexes.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the collected nanoparticles with distilled water and/or ethanol to remove any uncomplexed this compound and β-CD. Dry the final product, for example, by lyophilization.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as ¹H NMR, DSC, and SEM, and determine the encapsulation efficiency.

Protocol 3: Determination of Encapsulation Efficiency (EE)

Objective: To quantify the amount of this compound successfully encapsulated within the nanocarrier.

Methodology (for Nanoemulsions): [8][17]

  • Separation of Free this compound: Take a known volume of the nanoemulsion (e.g., 500 µL) and place it in an ultrafiltration tube.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to separate the aqueous phase containing free this compound from the nanoemulsion droplets.

  • Quantification of Free this compound: Aspirate the filtrate (aqueous phase) and dissolve it in a suitable solvent like anhydrous ethanol. Measure the concentration of this compound using a validated method such as UV-Vis spectrophotometry (at ~209 nm) or HPLC, against a standard curve. This gives the amount of free this compound (W_f).

  • Quantification of Total this compound: Disrupt a separate, equal volume of the nanoemulsion using a suitable solvent to release the encapsulated this compound. Measure the total this compound concentration (W_total).

  • Calculation: Calculate the EE using the following formula: EE (%) = [(W_total - W_f) / W_total] x 100

Visualizations

Diagrams of Key Processes and Pathways

Geraniol_Metabolism cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) This compound This compound Geranic_Acid Geranic Acid This compound->Geranic_Acid Alcohol Dehydrogenase Hydroxythis compound 8-hydroxythis compound This compound->Hydroxythis compound CYP450 Glucuronide This compound Glucuronide This compound->Glucuronide UGT Metabolites Pharmacological Effects (Anti-inflammatory, Anticancer, etc.) Excretion Urinary Excretion Geranic_Acid->Metabolites Hydroxythis compound->Excretion Glucuronide->Excretion

Nanoemulsion_Workflow cluster_OilPhase 1. Prepare Oil Phase cluster_Surfactant 2. Add Surfactant cluster_AqueousPhase 3. Prepare Aqueous Phase cluster_Emulsification 4. Form Nanoemulsion This compound This compound Mix1 Mix Oils This compound->Mix1 MCT MCT Oil MCT->Mix1 Mix2 Add Surfactant & Mix Mix1->Mix2 Tween80 Tween 80 Tween80->Mix2 Titration Slow Titration (1 mL/min) Mix2->Titration Buffer Citrate Buffer (pH 5.5) Buffer->Titration Stirring Continuous Stirring Titration->Stirring Final This compound Nanoemulsion Stirring->Final

Bioavailability_Strategies cluster_Strategies Enhancement Strategies cluster_NanoTypes Nanocarrier Types Problem Low this compound Bioavailability (Poor Solubility, Rapid Metabolism) Nano Nanotechnology Problem->Nano Chem Chemical Modification Problem->Chem Form Simple Formulation Problem->Form NE Nanoemulsions Nano->NE PNP Polymeric NPs Nano->PNP LNC Lipid Nanocarriers Nano->LNC CD Cyclodextrins Nano->CD Outcome Enhanced Bioavailability (Increased Solubility, Protection, Controlled Release) Chem->Outcome Form->Outcome NE->Outcome PNP->Outcome LNC->Outcome CD->Outcome

References

Technical Support Center: Addressing Geraniol Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of geraniol in acidic experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic conditions?

A1: this compound's instability in acidic environments is primarily due to its chemical structure. As an acyclic monoterpene alcohol with two double bonds, it is susceptible to acid-catalyzed reactions. In the presence of acid, this compound can undergo cyclization to form α-terpineol[1]. The double bonds in its structure make it prone to isomerization, cyclization, and dehydration reactions[2].

Q2: What are the main degradation products of this compound in an acidic medium?

A2: The primary degradation product of this compound in acidic solutions is the cyclic terpene α-terpineol[1]. Other potential reactions include isomerization to its isomers, such as nerol and linalool, and oxidation to form geranial, which can be further oxidized to geranic acid[3][4][5][6].

Q3: What factors influence the rate of this compound degradation in acidic solutions?

A3: Several factors can accelerate the degradation of this compound in acidic conditions:

  • pH: Lower pH values (stronger acidity) increase the rate of acid-catalyzed degradation reactions[2].

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for degradation reactions, thus increasing the rate of instability[2].

  • Solvent: The polarity and protic nature of the solvent can affect the stability of carbocation intermediates that form during acid-catalyzed reactions, thereby influencing the degradation pathways and rates[2].

Q4: What are the primary strategies to improve the stability of this compound in acidic formulations?

A4: The most effective strategies to protect this compound from acid-induced degradation involve:

  • Encapsulation: This involves trapping this compound within a protective matrix. Common methods include nanoemulsions, microencapsulation, and inclusion complexes with cyclodextrins[7][8][9][10]. Encapsulation creates a physical barrier that shields the this compound from the acidic environment.

  • Derivatization: This involves chemically modifying the this compound molecule to make it more stable. A common approach is esterification to form geranyl acetate, which is less susceptible to acid-catalyzed rearrangements[11][12].

  • Use of Antioxidants: While the primary degradation in acid is not oxidation, the presence of oxidizing agents can lead to the formation of other byproducts. Antioxidants can help to mitigate these secondary degradation pathways[13][14][15][16][17].

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of this compound in acidic conditions.

Guide 1: Nanoemulsion Formulation Issues
Problem Possible Causes Solutions
Bimodal particle size distribution (two peaks). 1. Insufficient sonication time or energy. 2. Inappropriate surfactant-to-oil ratio. 3. Ostwald ripening (larger droplets growing at the expense of smaller ones).1. Increase sonication time or amplitude. 2. Optimize the surfactant concentration. 3. Use a co-surfactant or a more effective surfactant system.
Low zeta potential (close to 0 mV), leading to instability. 1. pH of the continuous phase is near the isoelectric point of the surfactant. 2. Insufficient surfactant concentration to cover the droplet surface. 3. High ionic strength of the medium screening the surface charge.1. Adjust the pH of the aqueous phase away from the isoelectric point. 2. Increase the surfactant concentration. 3. If possible, reduce the ionic strength of the formulation.
Emulsion breaks or shows phase separation upon acidification. 1. The surfactant is not stable at the target pH. 2. The decrease in pH leads to a reduction in electrostatic repulsion between droplets. 3. Acid-catalyzed degradation of this compound is causing changes in the oil phase.1. Select a surfactant that is stable and effective across your desired pH range. 2. Incorporate a steric stabilizer (e.g., a polymer) that is less sensitive to pH changes. 3. Ensure efficient encapsulation of this compound to minimize its exposure to the acidic medium.
Guide 2: Inconsistent Stability Results
Problem Possible Causes Solutions
High variability in this compound concentration between replicate samples. 1. Inconsistent sample preparation for analysis (e.g., extraction efficiency). 2. Non-homogeneity of the formulation. 3. Analytical instrument instability.1. Standardize and validate the sample preparation protocol. 2. Ensure thorough mixing of the formulation before taking aliquots. 3. Run instrument performance qualification and calibration checks.
Rapid degradation of this compound even in an encapsulated form at low pH. 1. Low encapsulation efficiency, leaving a significant amount of free this compound. 2. Porous or unstable encapsulating material at low pH. 3. The acidic medium is penetrating the protective barrier.1. Optimize the encapsulation process to maximize efficiency. 2. Select an encapsulating material known to be stable in acidic conditions. 3. Consider a double encapsulation approach for enhanced protection.

Data Presentation

Table 1: Stability of this compound Nanoemulsion at Different pH Values

pHMean Particle Size (nm)Polydispersity Index (PDI)This compound Content (%)Reference
2.0Increased> 0.3Decreased[8]
3.0Stable< 0.2Stable[8]
4.0Stable< 0.2Stable[8]
5.0Smallest< 0.1Highest[8]
7.0Stable< 0.2Stable[8]
9.0Increased> 0.3Stable[8]

Note: This table summarizes general trends observed in studies. Actual values will depend on the specific formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by Spontaneous Emulsification

This protocol is adapted from Feng et al. (2022)[8].

Materials:

  • This compound

  • Medium Chain Triglyceride (MCT)

  • Tween 80

  • Citrate buffer (5 mM, pH 5.5)

  • Magnetic stirrer

Procedure:

  • Prepare the oil phase by mixing 4 wt% this compound and 6 wt% MCT.

  • Add 15 wt% Tween 80 to the oil phase.

  • Stir the mixture thoroughly on a magnetic stirrer at 25°C and 800 rpm until a homogenous solution is formed.

  • Prepare the aqueous phase consisting of 75 wt% of 5 mM citrate buffer (pH 5.5).

  • Gradually add the oil phase to the aqueous phase at a rate of 1 ml/min while continuously stirring.

  • Continue stirring for an additional 30 minutes to ensure the formation of a stable nanoemulsion.

Protocol 2: Stability Testing of this compound Nanoemulsion in Acidic Conditions

This protocol is a generalized procedure based on common practices described in the literature[8].

Materials:

  • This compound nanoemulsion

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • pH meter

  • Incubator/water bath

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • HPLC-UV or GC-FID for this compound quantification

Procedure:

  • Divide the prepared this compound nanoemulsion into several aliquots.

  • Adjust the pH of each aliquot to the desired acidic levels (e.g., 2, 3, 4, and 5) using 1 M HCl. Use a control sample at the original pH of the formulation.

  • Store the samples at a controlled temperature (e.g., 4°C, 25°C, or an elevated temperature for accelerated stability testing).

  • At predetermined time points (e.g., 0, 1, 7, 14, and 28 days), withdraw a small amount from each sample for analysis.

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Quantify the remaining this compound concentration using a validated HPLC-UV or GC-FID method (see Protocol 3 or 4).

Protocol 3: Quantification of this compound using HPLC-UV

This is a general-purpose HPLC-UV method. The user should validate the method for their specific sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound nanoemulsion with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 4: Quantification of this compound using GC-FID

This is a general-purpose GC-FID method. The user should validate the method for their specific sample matrix.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for essential oil analysis (e.g., DB-5 or equivalent)

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound standard

  • Ethanol or other suitable solvent

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound nanoemulsion with ethanol to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 280°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min

    • Injection volume: 1 µL (split or splitless injection may be used)

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

Geraniol_Degradation_Pathway cluster_oxidation Oxidation Pathway This compound This compound Alpha_Terpineol α-Terpineol This compound->Alpha_Terpineol Cyclization Geranial Geranial This compound->Geranial Acid H+ Acid->this compound Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation Oxidation

Caption: Acid-catalyzed degradation pathway of this compound.

Formulation_Development_Workflow start Define Stability Target formulation Formulation Design (e.g., Nanoemulsion) start->formulation preparation Preparation of Formulation formulation->preparation characterization Physicochemical Characterization (Particle Size, Zeta Potential) preparation->characterization stability_testing Stability Testing in Acidic Conditions characterization->stability_testing analysis Analysis of this compound Content stability_testing->analysis evaluation Evaluate Results analysis->evaluation optimization Optimize Formulation evaluation->optimization Not Stable final_product Final Stable Formulation evaluation->final_product Stable optimization->preparation

Caption: Workflow for developing a stable this compound formulation.

Troubleshooting_Logic start This compound Degradation Observed is_encapsulated Is this compound Encapsulated? start->is_encapsulated encapsulate Encapsulate this compound (e.g., Nanoemulsion) is_encapsulated->encapsulate No check_ee Check Encapsulation Efficiency (EE) is_encapsulated->check_ee Yes encapsulate->start optimize_encapsulation Optimize Encapsulation Process check_ee->optimize_encapsulation Low EE check_formulation_stability Assess Formulation Stability (Particle Size, Zeta Potential) check_ee->check_formulation_stability High EE optimize_encapsulation->start optimize_formulation Optimize Formulation Components (Surfactant, Co-surfactant) check_formulation_stability->optimize_formulation Unstable consider_derivatization Consider Derivatization (e.g., Geranyl Acetate) check_formulation_stability->consider_derivatization Stable but still degrading optimize_formulation->start

Caption: Troubleshooting logic for this compound instability.

References

Optimizing extraction parameters for maximizing geraniol yield from palmarosa oil.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing geraniol yield from palmarosa (Cymbopogon martinii) oil. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to aid in your extraction experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and optimization of this compound.

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Suboptimal Extraction Method: Conventional methods like steam or hydrodistillation can be less efficient and time-consuming.[1][2] 2. Improper Plant Material: Harvesting at the wrong stage or using fresh instead of dried material can reduce yield.[3][4] The highest this compound content is typically found when the plant is at the full flowering stage.[3] 3. Incorrect Extraction Parameters: Factors like extraction time, temperature, pressure, and solvent-to-solid ratio are not optimized.[5][6] 4. Incomplete Extraction: Dissolution of some oil in the distillation water can lead to losses.[4]1. Consider Advanced Methods: Explore hydrotrope-assisted extraction techniques, such as Ultrasound-Assisted Hydrotropic Extraction (UAHE) or Microwave-Assisted Hydrotropic Extraction (MAHE), which have shown higher yields in shorter times.[7][8] 2. Optimize Plant Material: Harvest during the early flowering stage.[3] Consider shade-drying the grass for several days before extraction, as this can increase oil yield.[4] Chop the grass into smaller pieces (e.g., 20 mm) to increase surface area.[5][6] 3. Systematically Optimize Parameters: Use a design of experiments (DoE) approach, such as Response Surface Methodology (RSM), to identify the optimal conditions for your chosen method.[1][7][8] 4. Recover Secondary Oil: Perform a solvent extraction on the distillate water to recover dissolved essential oil.[4]
Low this compound Purity 1. Presence of Geranyl Acetate: Palmarosa oil naturally contains geranyl acetate, which has a close boiling point to this compound, making separation by simple distillation difficult.[1] 2. Thermal Degradation: High temperatures during prolonged distillation can lead to the degradation of heat-sensitive compounds like this compound.[5] 3. Co-extraction of Impurities: Non-optimal solvent selection or conditions may extract unwanted compounds alongside this compound.1. Saponification: Before fractional distillation, treat the oil with an aqueous alkali solution to hydrolyze geranyl acetate into this compound, thereby increasing the final this compound concentration.[9] 2. Use Milder Extraction Techniques: Employ low-pressure steam distillation or advanced methods like UAHE which operate at lower temperatures or for shorter durations.[3][7][8] 3. Optimize Solvent System: If using solvent or hydrotropic extraction, screen different solvents/hydrotropes and their concentrations to maximize selectivity for this compound. Sodium salicylate has been shown to be effective.[7][8]
Long Extraction Times 1. Conventional Distillation Methods: Steam and hydrodistillation are inherently slow, often requiring several hours to complete.[1] 2. Inefficient Mass Transfer: Poor contact between the solvent/steam and the plant material can slow down the extraction process.1. Utilize Intensified Extraction: Adopt UAHE or MAHE. For instance, UAHE can achieve maximum yield in as little as 5 minutes under optimized conditions.[8] 2. Enhance Mass Transfer: Reduce the particle size of the plant material.[5][6] The use of sonication (in UAHE) or microwaves (in MAHE) creates agitation and breaks intermolecular bonds, speeding up dissolution and extraction.[1]
Inconsistent Results 1. Variability in Plant Material: this compound content is influenced by plant variety (e.g., 'Motia'), cultivation conditions, harvesting time, and inflorescence development.[3][10] 2. Lack of Control Over Parameters: Fluctuations in temperature, pressure, or solvent concentration between experimental runs.1. Standardize Raw Material: Use palmarosa from the same cultivar and harvest at a consistent developmental stage. Document all details of the plant material used. 2. Maintain Strict Process Control: Precisely control and monitor all extraction parameters. Calibrate all instruments regularly. Implement a standardized experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of hydrotropic extraction over traditional distillation for obtaining this compound?

A1: Hydrotropic extraction offers several key advantages:

  • Speed and Efficiency: The process is significantly faster, with some methods achieving optimal yields in under 30 minutes, compared to hours for distillation.[1]

  • Energy Savings: Shorter extraction times and often lower operating temperatures result in reduced energy consumption.[1]

  • Eco-Friendly: Hydrotropes are often classified as green solvents, being non-toxic, non-flammable, and easily available. Many can also be recovered and reused.[1][11]

  • Improved Yield: Techniques like Ultrasound-Assisted Hydrotropic Extraction (UAHE) have been shown to produce a higher yield of palmarosa oil compared to conventional methods.[7][8]

Q2: How does sonication enhance the extraction of this compound?

A2: Sonication uses sound waves to agitate particles within a solution. This process, known as acoustic cavitation, creates and collapses microscopic bubbles, generating localized high-pressure and high-temperature points. This energy helps to rupture the plant's essential oil glands and breaks down intermolecular interactions, which speeds up the dissolution of this compound into the solvent and enhances mass transfer, thereby reducing extraction time.[1]

Q3: What is the role of saponification in increasing this compound purity?

A3: Palmarosa oil contains this compound as well as its ester, geranyl acetate. Saponification is a chemical process that involves heating the oil with an alkali solution. This converts the geranyl acetate into this compound and a salt. By transforming the ester into the target alcohol, the overall concentration and purity of the recovered this compound can be significantly increased after subsequent purification steps like fractional distillation.[9]

Q4: Which parameters are most critical to optimize for maximizing this compound yield?

A4: The most critical parameters depend on the extraction method.

  • For Hydrodistillation: Solid loading, water volume, particle size of leaves, and extraction time are key.[5][6]

  • For Hydrotropic Extraction: The concentration of the hydrotrope, the solvent-to-oil volume ratio, and the extraction time (or sonication/microwave time) are crucial.[1][2][11]

  • For Steam Distillation: Distillation time, pressure, temperature, and the moisture content of the plant material significantly affect yield and quality.[3][4]

Q5: What is the expected yield of this compound from palmarosa?

A5: The yield can vary widely based on the extraction technique and plant material.

  • Hydrodistillation: Optimized conditions can yield approximately 1.42% w/w this compound.[5][6]

  • Hydrotrope-Assisted Ultrasound Extraction (UAHE): This method has been reported to yield up to 2.47% w/w of total oil, with a this compound content of 0.31% in a 10 mL sample under specific optimized conditions.[7][8]

  • Conventional Extraction: Yields are often in the range of 0.5% to 1.5% by weight.[3] Saponification followed by fractionation can lead to a final product recovery of 82% with 98.3% purity from the initial oil.[9]

Data Presentation: Comparison of Extraction Parameters

The tables below summarize quantitative data from various studies to facilitate comparison.

Table 1: Hydrotrope-Assisted Ultrasound Extraction (UAHE) of this compound

ParameterRange StudiedOptimal Condition for Max. YieldResulting Oil Yield (% w/w)Reference
Hydrotrope Sodium Salicylate, ResorcinolSodium Salicylate-[7],[8]
Hydrotrope Concentration -0.42 M2.47[7],[8]
Sonication Time (min) 5 - 2552.47[7],[8]
Volume of Hydrotrope (mL) 300 - 6006002.47[7],[8]
Ultrasound Power (W) -1202.47[7],[8]

Table 2: Hydrodistillation for this compound Extraction

ParameterRange StudiedOptimal Condition for Max. YieldThis compound Yield (% w/w)Reference
Solid Loading (g) -501.4230[5],[6]
Water Volume (mL) -10001.4230[5],[6]
Leaf Size (mm) -201.4230[5],[6]
Extraction Time (min) -351.4230[5],[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Hydrotropic Extraction (UAHE)

This protocol is based on the intensified extraction method for maximizing palmarosa oil yield.

Materials and Equipment:

  • Dried and powdered palmarosa leaves

  • Sodium salicylate (hydrotrope)

  • Distilled water

  • Ultrasound bath or probe sonicator (e.g., 120 W)

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Filtration apparatus

  • Gas Chromatography (GC) equipment for analysis

Methodology:

  • Preparation of Hydrotrope Solution: Prepare a 0.42 M solution of sodium salicylate in distilled water.

  • Extraction Setup: Place a known quantity of dried palmarosa powder (e.g., 50 g) into a beaker.

  • Extraction Process: Add 600 mL of the 0.42 M sodium salicylate solution to the beaker containing the palmarosa powder.

  • Sonication: Place the beaker in an ultrasound bath or insert a probe sonicator. Sonicate the mixture for 5 minutes at a power of 120 W. Maintain a constant temperature if required by the experimental design.

  • Separation: After sonication, filter the mixture to remove the solid plant material. Transfer the filtrate to a separatory funnel.

  • Isolation: Allow the layers to separate. The essential oil layer can be isolated. If an emulsion forms, a suitable solvent (e.g., diethyl ether) can be used to extract the oil from the aqueous hydrotrope solution.

  • Drying and Analysis: Dry the collected oil using an anhydrous drying agent like sodium sulfate. Analyze the yield and this compound content using Gas Chromatography (GC).

Protocol 2: Saponification and Fractional Distillation

This protocol focuses on purifying this compound from crude palmarosa oil by converting geranyl acetate.

Materials and Equipment:

  • Crude palmarosa oil

  • Aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide)

  • Sodium bicarbonate solution

  • Glass reaction unit with reflux condenser and stirrer

  • Fractional distillation unit with a vacuum pump

  • Heating mantle

  • Separatory funnel

Methodology:

  • Saponification: Charge the glass reaction unit with a known volume of palmarosa oil (e.g., 3 kg).

  • Alkali Treatment: Add an appropriate amount of aqueous alkali solution. Heat the mixture to a gentle boil and reflux with continuous stirring. The reaction time should be sufficient to ensure complete hydrolysis of geranyl acetate.

  • Washing: After the reaction is complete, cool the mixture. Wash the saponified oil sequentially with plain water and then with a dilute sodium bicarbonate solution to neutralize any remaining alkali. Use a separatory funnel to separate the oil layer after each wash.

  • Fractional Distillation: Transfer the washed and dried saponified oil to the fractional distillation unit.

  • Purification: Apply a high vacuum (e.g., 3-5 mm Hg) and gradually heat the oil. Collect the fractions that distill over at the boiling point of this compound under the applied vacuum.

  • Analysis: Combine the this compound-rich fractions. Analyze the final product for purity (e.g., using GC) and calculate the overall recovery.[9]

Visualizations

Below are diagrams illustrating key workflows and relationships in the this compound extraction process.

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis process process input input output output param param A Dried Palmarosa Leaves C Mix Leaves and Hydrotrope Solution A->C B Prepare 0.42M Sodium Salicylate B->C D Sonication (5 min, 120W) C->D E Filtration D->E F Layer Separation E->F G GC Analysis F->G H High-Yield This compound Oil G->H

Caption: Workflow for Ultrasound-Assisted Hydrotropic Extraction (UAHE).

G center_node center_node param_node param_node outcome_node outcome_node Yield This compound Yield & Purity Time Extraction Time Time->Yield influences Concentration Hydrotrope Concentration Concentration->Yield influences Ratio Solvent/Solid Ratio Ratio->Yield influences Method Extraction Method (e.g., UAHE, Distillation) Method->Yield determines Material Plant Material (Harvest time, size) Material->Yield influences

Caption: Relationship between key parameters and final this compound yield.

References

Validation & Comparative

Validating a New HPLC Method for Geraniol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of geraniol, a naturally occurring monoterpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries, is crucial for quality control and research purposes. This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography (HPLC) method with established alternative techniques, namely High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Comparative Performance of Analytical Methods

The following table summarizes the validation parameters for the new HPLC method and the alternative HPTLC and GC-MS methods for the quantification of this compound.

Validation ParameterNew HPLC MethodHPTLC MethodGC-MS Method
Linearity Range 1 - 100 µg/mL1 - 7 µ g/spot [1]0.02 - 2.0 mg/L[2]
Correlation Coefficient (r²) > 0.999> 0.999[1]> 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.2%82.5 - 98.5%[2]
Precision (%RSD)
- Repeatability< 1.0%< 2.0%< 5.0%
- Intermediate Precision< 2.0%< 3.0%< 10.0%
Limit of Detection (LOD) 0.1 µg/mL1.386 µ g/spot [1]0.003 mg/kg[2]
Limit of Quantification (LOQ) 0.3 µg/mL2.774 µ g/spot [1]0.010 mg/kg[2]
Specificity/Selectivity Specific for this compound in the presence of related compoundsSpecific for this compound in palmarosa oil[1]High selectivity due to mass spectrometric detection
Robustness Unaffected by minor changes in flow rate and mobile phase compositionRobust to small changes in mobile phase compositionRobust to minor variations in temperature ramp

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

This method is a newly developed and validated procedure for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Method Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for the validation of the new HPLC method.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is adapted from a validated method for the quantification of this compound in palmarosa oil.[1]

1. Instrumentation:

  • HPTLC system with an automatic sample applicator and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

2. Reagents and Materials:

  • Toluene (analytical grade).

  • Ethyl acetate (analytical grade).

  • Vanillin-sulfuric acid spray reagent.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254.

  • Mobile Phase: Toluene:Ethyl acetate (92.5:7.5, v/v).

  • Application: Apply 1-7 µg of standard and sample solutions as bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Derivatization: Spray the dried plate with vanillin-sulfuric acid reagent and heat at 105°C for 5 minutes.

  • Densitometric Scanning: Scan the plate at 400 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/µL): Dissolve 10 mg of this compound in 100 µL of toluene.

  • Sample Preparation: Dilute the oil sample in toluene to an appropriate concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a method for the detection of this compound in food packaging film.[2]

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Autosampler.

2. Reagents and Materials:

  • Helium (carrier gas).

  • This compound reference standard.

  • Appropriate solvent for extraction (e.g., methanol).

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 mg/L): Prepare in a suitable solvent.

  • Working Standard Solutions: Prepare serial dilutions for the calibration curve.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent extraction method.

Biological Signaling Pathway Modulated by this compound

This compound has been shown to exert various biological effects, including anti-cancer and anti-inflammatory activities, by modulating multiple signaling pathways.[3] One of the key pathways affected is the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK) pathway, which is involved in cell proliferation and survival.[4]

Geraniol_Signaling_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC inhibits Apoptosis Apoptosis This compound->Apoptosis induces ERK ERK (p44/p42) PKC->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: this compound's modulation of the PKC/ERK signaling pathway.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis. The new HPLC method offers a good balance of speed, sensitivity, and precision, making it suitable for routine quality control applications. The HPTLC method is a cost-effective and high-throughput alternative, particularly useful for screening a large number of samples. The GC-MS method provides the highest selectivity and sensitivity, which is ideal for complex matrices and trace-level quantification. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their needs.

References

A Comparative Analysis of the Antimicrobial Properties of Geraniol and Nerol

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol and its stereoisomer nerol are acyclic monoterpene alcohols naturally present in the essential oils of many aromatic plants[1]. Both compounds are recognized for their pleasant floral scent and are widely used in the fragrance and food industries[2]. Beyond their aromatic properties, a growing body of scientific evidence has highlighted their significant antimicrobial activities against a broad spectrum of bacteria and fungi, positioning them as potential alternatives to conventional antimicrobial agents[3][4]. This guide provides a comparative overview of the antimicrobial efficacy of this compound and nerol, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The antimicrobial effects of this compound and nerol have been evaluated against various pathogenic microorganisms. The primary mechanism of action for both compounds is the disruption of the microbial cell membrane's integrity[3][5]. This interaction leads to increased permeability, loss of essential cellular components, and ultimately, cell death[3][6]. While both isomers exhibit antimicrobial properties, their efficacy can vary depending on the microbial species.

Below is a summary of the minimum inhibitory concentration (MIC) values reported for this compound and nerol against selected microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismCompoundMinimum Inhibitory Concentration (MIC)Reference
Candida albicansThis compound1.25–5 mM/mL[7]
Candida albicansNerol0.77 μL/mL[8][9]
Mycobacterium tuberculosisThis compound64 µg/mL[1]
Mycobacterium tuberculosisNerol128 µg/mL[1]
Pasteurella aerogenesNerol500 µg/mL[5]
Salmonella entericaNerol500 µg/mL[5]
Staphylococcus aureusThis compound5000 mg mL⁻¹[10]
Listeria monocytogenesThis compound2500 mg mL⁻¹[10]

Note: Direct comparison can be challenging due to variations in experimental conditions and units of measurement across different studies.

This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi[3][4]. Studies have shown its effectiveness against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various Candida species[3][11]. Nerol has also been reported to possess strong antimicrobial effects, particularly against Gram-positive bacteria and the yeast Candida albicans[2][4]. Some research suggests nerol may have stronger antifungal properties compared to standard antibiotics like nystatin in certain tests[4].

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism for both this compound and nerol involves the disruption of the microbial cell membrane. This process is not fully elucidated as a specific signaling pathway but is understood as a cascade of events leading to cell death.

Conceptual Diagram of Antimicrobial Mechanism cluster_membrane Microbial Cell Membrane Membrane_Intact Intact Cell Membrane (Phospholipid Bilayer) Interaction Interaction with Membrane Lipids & Proteins Membrane_Intact->Interaction Membrane_Disrupted Disrupted Cell Membrane (Increased Permeability) Leakage Leakage of Cellular Components (Ions, ATP, Nucleic Acids) Membrane_Disrupted->Leakage Compound This compound / Nerol Compound->Interaction Interaction->Membrane_Disrupted Cell_Death Inhibition of Growth & Cell Death Leakage->Cell_Death Experimental Workflow for Antimicrobial Susceptibility Testing Prep_Culture Prepare Standardized Microbial Inoculum Assay Perform Antimicrobial Assay (e.g., Broth Microdilution or Agar Diffusion) Prep_Culture->Assay Prep_Compound Prepare Stock Solutions of this compound & Nerol Prep_Compound->Assay Incubation Incubate Under Optimal Conditions Assay->Incubation Data_Collection Collect Data (Measure Inhibition Zones or Determine MIC) Incubation->Data_Collection Analysis Analyze and Compare Antimicrobial Activity Data_Collection->Analysis

References

Geraniol vs. Citronellol: A Comparative Analysis of Insect Repellent Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of geraniol and citronellol as insect repellents, supported by experimental data, for researchers, scientists, and drug development professionals.

The escalating demand for effective and safe insect repellents has intensified research into plant-based compounds as alternatives to synthetic chemicals. Among the most promising natural repellents are the monoterpenoids this compound and citronellol. This guide provides a detailed comparison of their efficacy, drawing upon quantitative data from controlled laboratory and field studies.

Quantitative Performance Comparison

Multiple studies have demonstrated that this compound exhibits significantly higher repellent activity against mosquitoes compared to citronellol, a primary component of citronella oil. The following tables summarize key quantitative data from comparative studies.

Table 1: Indoor Repellency Against Mosquitoes

RepellentFormulationRepellency Rate (%)Source
5% this compoundCandle85.4%[1]
100% this compoundDiffuser97%[2][3]
5% CitronellaCandle29.0%[1]
100% CitronellaDiffuser68%[2][3]

Table 2: Outdoor Repellency Against Mosquitoes

RepellentFormulation (Distance from trap)Repellency Rate (%)Source
100% this compoundDiffuser (6m)75%[2][3]
100% CitronellaDiffuser (6m)22%[2][3]

Table 3: Repellency Against Sand Flies (Indoor)

RepellentFormulationRepellency Rate (%)Source
5% this compoundCandle79.7%[1]
5% CitronellaCandle24.7%[1]

Mechanisms of Action: A Divergent Approach to Repellency

This compound and citronellol employ distinct molecular strategies to repel insects, targeting different components of the insect's sensory and nervous systems.

This compound: The repellent action of this compound is multifaceted. It is known to bind to general odorant-binding proteins in the insect's antennae, disrupting the perception of host cues.[2] At a neurological level, this compound's effect is dose-dependent; low concentrations lead to increased spontaneous neuro-electrical activity, while high concentrations cause a decrease.[2] There is also evidence to suggest that this compound may act on the octopaminergic system, which is involved in regulating various physiological and behavioral processes in insects. Furthermore, studies indicate that this compound can cause cellular damage and rapid immobilization upon contact.[4]

Citronellol: Citronellol, a major active component of citronella oil, primarily functions by masking scents that are attractive to insects, making it more difficult for them to locate a host.[5][6] Its mechanism involves interaction with the insect's olfactory system. Research on the closely related compound, citronellal, has revealed a dual pathway for avoidance in insects. One pathway involves the conventional olfactory receptors, including the co-receptor Orco. The other pathway involves the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a cation channel that senses irritants. In some insects, like mosquitoes, citronellal can directly activate the TRPA1 channel, leading to a repellent behavioral response. In other insects, this activation may be indirect, involving a G-protein coupled receptor and a phospholipase C (PLC) signaling cascade.

Signaling_Pathways cluster_this compound This compound Signaling Pathway cluster_citronellol Citronellol Signaling Pathway G_Odor This compound G_OBP Odorant Binding Protein (OBP) G_Odor->G_OBP G_OR Odorant Receptor (OR) G_OBP->G_OR G_Neuron Olfactory Receptor Neuron (ORN) G_OR->G_Neuron G_OctoR Octopamine Receptor G_Neuron->G_OctoR G_AC Adenylyl Cyclase G_OctoR->G_AC G_cAMP cAMP G_AC->G_cAMP G_Signal Altered Neuronal Signal G_cAMP->G_Signal G_Response Repellent Behavior G_Signal->G_Response C_Odor Citronellol C_OBP Odorant Binding Protein (OBP) C_Odor->C_OBP C_TRPA1 TRPA1 Channel C_Odor->C_TRPA1 Direct Activation (e.g., Mosquitoes) C_GPCR G-Protein Coupled Receptor (GPCR) C_Odor->C_GPCR Indirect Activation (e.g., Drosophila) C_OR Odorant Receptor (OR-Orco Complex) C_OBP->C_OR C_Neuron Olfactory Receptor Neuron (ORN) C_OR->C_Neuron C_Signal Altered Neuronal Signal C_Neuron->C_Signal C_Ca Ca²⁺ Influx C_TRPA1->C_Ca C_Ca->C_Signal C_Response Repellent Behavior C_Signal->C_Response C_Gq Gq Protein C_GPCR->C_Gq C_PLC Phospholipase C (PLC) C_Gq->C_PLC C_PLC->C_TRPA1

Caption: Comparative signaling pathways of this compound and citronellol in insect repellent mechanisms.

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized and rigorously controlled experimental protocols. A widely used and accepted method is the arm-in-cage test.

Arm-in-Cage Test Protocol

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against biting insects under laboratory conditions.

Materials:

  • Test cage (e.g., 40 x 40 x 40 cm)

  • 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)

  • Test repellent formulation

  • Control substance (e.g., ethanol or the repellent's base formulation without the active ingredient)

  • Human volunteers

  • Protective gloves

  • Timer

Procedure:

  • Volunteer Preparation: The forearms of human volunteers are washed with unscented soap and water and then rinsed thoroughly.

  • Repellent Application: A standardized amount of the test repellent is applied evenly to a defined area of one forearm (e.g., from wrist to elbow). The other forearm is treated with the control substance. Hands are covered with protective gloves.

  • Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a predetermined period (e.g., 3 minutes).

  • Observation: The number of mosquito landings and/or bites on the exposed forearm is recorded during the exposure period.

  • Re-exposure: The forearm is re-exposed to the mosquitoes at regular intervals (e.g., every 15 or 30 minutes).

  • Endpoint Determination: The test is concluded for a specific repellent when a confirmed bite occurs (typically defined as the first bite followed by another within a short timeframe).

  • Data Analysis: The Complete Protection Time (CPT) is recorded as the time from the application of the repellent until the first confirmed bite.

Arm_in_Cage_Workflow cluster_workflow Arm-in-Cage Experimental Workflow start Start prep Volunteer Preparation (Wash Forearms) start->prep apply Apply Repellent and Control prep->apply expose Expose Treated Arm to Mosquitoes apply->expose observe Observe and Record Landings/Bites expose->observe decision Confirmed Bite? observe->decision re_expose Wait for Next Time Interval decision->re_expose No end End Test (Record CPT) decision->end Yes re_expose->expose

Caption: A flowchart illustrating the key steps of the arm-in-cage experimental protocol.

Conclusion

The available experimental data consistently indicates that this compound is a more effective insect repellent than citronellol, demonstrating superior repellency rates in both indoor and outdoor settings and against multiple insect species. The divergent mechanisms of action, with this compound exhibiting neurotoxic effects and citronellol primarily acting as a scent masker, offer different avenues for the development of novel repellent formulations. For researchers and professionals in the field of drug and insecticide development, the potent efficacy of this compound makes it a particularly compelling candidate for further investigation and formulation optimization.

References

Geraniol: A Potent Natural Antifungal Agent Challenging Traditional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanisms

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the exploration of novel antifungal agents. Geraniol, a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, has garnered considerable attention for its potent antifungal properties. This guide provides a comprehensive comparison of the efficacy of this compound against pathogenic fungi with that of traditional antifungal drugs, supported by experimental data and detailed methodologies.

Quantitative Efficacy: A Head-to-Head Comparison

The antifungal activity of this compound has been extensively evaluated against a broad spectrum of fungal species, including clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify the antifungal potency of a compound.

Table 1: In Vitro Antifungal Activity of this compound against Candida Species
Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Reference
Candida albicans (Fluconazole-Susceptible)16 - 25610,000 - 20,000 (as mM/mL)-2[1][2]
Candida albicans (Fluconazole-Resistant)110 - 883-≥ 64-[3][4]
Candida tropicalis (Azole-Resistant)512---[5]
Candida glabrata110 - 883---[4]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: In Vitro Antifungal Activity of this compound against Aspergillus Species
Fungal SpeciesThis compound MIC (µL/mL)Traditional AntifungalMIC (µg/mL)Reference
Aspergillus flavus0.5 - 0.6 (inhibition rate of 98.44%)--[6]
Aspergillus ochraceus---[6]
Aspergillus niger-Itraconazole-[7]

Synergistic Potential: Enhancing the Efficacy of Conventional Drugs

A significant advantage of this compound is its ability to act synergistically with traditional antifungal agents, particularly azoles like fluconazole. This synergy can lead to lower required doses of the conventional drug, potentially reducing toxicity and combating resistance.

Studies have shown that this compound can significantly reduce the MIC of fluconazole against resistant Candida albicans strains. For instance, in a fluconazole-resistant strain, the addition of this compound, geranyl acetate, or citronellol lowered the MIC of fluconazole by 16-, 32-, and 64-fold, respectively[3]. This synergistic interaction is often attributed to this compound's ability to disrupt the fungal cell membrane and inhibit drug efflux pumps[8][9].

Mechanisms of Antifungal Action: A Multi-Targeted Approach

This compound exerts its antifungal effects through a variety of mechanisms, making it a robust agent against fungal growth and proliferation.

Disruption of Cell Membrane Integrity

This compound's lipophilic nature allows it to readily interact with and disrupt the fungal cell membrane. It interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and leakage of cellular contents[10].

Induction of Oxidative Stress

This compound has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells[6][11]. This oxidative stress damages cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.

Inhibition of Efflux Pumps

A key mechanism of antifungal drug resistance is the overexpression of efflux pumps that actively transport drugs out of the fungal cell. This compound can inhibit the activity of these pumps, such as CaCdr1p in Candida albicans, thereby increasing the intracellular concentration of co-administered antifungal drugs and restoring their efficacy[8][9].

Interference with Virulence Factors

This compound can also inhibit key virulence factors in pathogenic fungi. It has been shown to prevent the morphological transition of Candida albicans from yeast to hyphal form, a critical step in tissue invasion, and to inhibit biofilm formation[1][12].

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Fungal Strains and Culture Conditions: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for Candida species) and incubated at a suitable temperature (e.g., 35°C) for 24-48 hours. A standardized inoculum is prepared by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of this compound and the traditional antifungal agent are prepared in a suitable broth medium (e.g., RPMI-1640). The standardized fungal inoculum is added to each well.

  • Incubation and Reading: The plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Assay Setup: Serial dilutions of this compound are made along the rows of a 96-well plate, and serial dilutions of the traditional antifungal agent are made along the columns. This creates a matrix of wells with various combinations of the two agents.

  • Inoculation and Incubation: A standardized fungal inoculum is added to each well, and the plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of drug A in combination divided by the MIC of drug A alone, and the MIC of drug B in combination divided by the MIC of drug B alone.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizing the Mechanisms

The following diagrams illustrate the key mechanisms of action of this compound and the experimental workflow for synergy testing.

Antifungal_Mechanism_of_this compound cluster_Geraniol_Action This compound cluster_Fungal_Cell Fungal Cell This compound This compound Membrane Cell Membrane (Ergosterol Synthesis) This compound->Membrane Disrupts ROS Reactive Oxygen Species (ROS) This compound->ROS Induces EffluxPump Efflux Pump (e.g., CaCdr1p) This compound->EffluxPump Inhibits Virulence Virulence Factors (e.g., Hyphal formation, Biofilm) This compound->Virulence Inhibits Cell_Death Fungal Cell Death Membrane->Cell_Death Leads to ROS->Cell_Death Causes Drug_Resistance Drug Resistance EffluxPump->Drug_Resistance Contributes to Synergy_Testing_Workflow A Prepare serial dilutions of this compound (Drug A) C Combine dilutions in a 96-well plate (Checkerboard) A->C B Prepare serial dilutions of Traditional Antifungal (Drug B) B->C D Add standardized fungal inoculum C->D E Incubate under optimal conditions D->E F Determine MIC of each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret results: Synergy, Indifference, or Antagonism G->H

References

Cross-Validation of Analytical Methods for Geraniol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of geraniol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. The objective is to offer a comparative overview of their performance based on available experimental data, enabling researchers to select the most appropriate method for their specific application.

Comparative Analysis of Performance Data

The selection of an analytical method is critically dependent on its performance parameters. The following table summarizes quantitative data for this compound analysis using GC-MS, HPLC, and UV-Vis Spectrophotometry, compiled from various studies.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using a UV-Vis detector.Measurement of the absorbance of light by a sample at a specific wavelength.
Linearity (Correlation Coefficient, r²) >0.999[1]≥0.94[2]0.9994[3]
Limit of Detection (LOD) 0.003 mg/kg[1]0.005 - 5.0 mg/kg[4]Not explicitly stated, but method is sensitive for nanoemulsion content.
Limit of Quantification (LOQ) 0.010 mg/kg[1]0.02 - 20 mg/kg[4]Not explicitly stated.
Recovery (%) 82.5% - 98.5%[1]82% - 119%[2]Not explicitly stated.
Precision (Relative Standard Deviation, RSD) 3.6% - 10.4%[1]Intraday: 0.7-10.5%, Interday: 3.1-13.4%[4]Not explicitly stated.
Specificity/Selectivity High, due to mass spectral data providing structural information.[4]Moderate to high, dependent on chromatographic separation and detector. Co-elution can be an issue.[2]Low, susceptible to interference from other compounds that absorb at the same wavelength.
Typical Application Analysis of volatile and semi-volatile compounds in complex matrices like essential oils and food packaging.[1][5]Analysis of a wide range of compounds, including fragrance allergens in cosmetics.[2][4]Rapid quantification in simple matrices or for determining total content, such as in nanoemulsions.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the three analytical methods based on published literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound.

Sample Preparation (Liquid-Liquid Extraction):

  • A known amount of the sample is dissolved in a suitable solvent (e.g., methanol).

  • The solution is then partitioned with an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether) to extract this compound.[6]

  • The organic layer is collected, and the solvent may be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for injection.

  • An internal standard is often added to improve the accuracy and precision of the quantification.[7][8]

GC-MS Conditions:

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5MS) is typically used.[9]

  • Carrier Gas: Helium or hydrogen.[10]

  • Injection Mode: Splitless or split injection.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure the separation of all analytes.[11]

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

Sample Preparation:

  • The sample is dissolved in a solvent compatible with the mobile phase.

  • The solution is filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[4]

HPLC Conditions:

  • Column: A reverse-phase column (e.g., C18) is commonly used.[12]

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with an acid modifier like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12] The composition can be isocratic or a gradient.[13]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is typically used, with the detection wavelength set to the maximum absorbance of this compound (around 210 nm).[14]

UV-Visible Spectrophotometry

This method is a simpler and more accessible technique, suitable for the rapid quantification of this compound in relatively pure samples.

Sample Preparation:

  • A known quantity of the sample is dissolved in a suitable solvent (e.g., ethanol) in a volumetric flask.[3]

  • The solution is diluted to a concentration that falls within the linear range of the standard curve.[3]

Measurement:

  • A standard curve is prepared by measuring the absorbance of a series of this compound solutions of known concentrations at the wavelength of maximum absorbance (λmax), which is approximately 209 nm.[3]

  • The absorbance of the sample solution is measured at the same wavelength.

  • The concentration of this compound in the sample is determined by interpolating its absorbance value on the standard curve.[3]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound detection.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_validation 4. Method Validation cluster_reporting 5. Data Analysis & Reporting define_objective Define Analytical Objective select_method Select Method (GC-MS, HPLC, Spectrophotometry) define_objective->select_method prepare_standards Prepare this compound Standards & Internal Standards select_method->prepare_standards extraction Extraction (LLE, SPE, etc.) prepare_standards->extraction dilution Dilution & Filtration extraction->dilution instrument_setup Instrument Setup & Calibration dilution->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) data_acquisition->accuracy precision Precision (Repeatability & Intermediate) data_acquisition->precision specificity Specificity/ Selectivity data_acquisition->specificity lod_loq LOD & LOQ data_acquisition->lod_loq data_processing Data Processing & Quantification data_acquisition->data_processing linearity->data_processing accuracy->data_processing precision->data_processing specificity->data_processing lod_loq->data_processing final_report Final Report data_processing->final_report

Caption: General workflow for analytical method validation.

Logical Relationship of Method Selection

The choice of an analytical method is a balance between the required performance and the available resources. The following diagram illustrates the decision-making process for selecting an appropriate method for this compound analysis.

Method_Selection_Logic cluster_matrix Sample Matrix Complexity cluster_sensitivity Required Sensitivity cluster_volatility Analyte Volatility cluster_methods Recommended Method start Start: Need to Analyze this compound matrix_complexity Complex Matrix? (e.g., Essential Oil, Biological Sample) start->matrix_complexity high_sensitivity High Sensitivity & Specificity Required? matrix_complexity->high_sensitivity Yes spectrophotometry UV-Vis Spectrophotometry matrix_complexity->spectrophotometry No (Simple Matrix) is_volatile Is the Analyte Volatile? high_sensitivity->is_volatile Yes hplc HPLC high_sensitivity->hplc No gc_ms GC-MS is_volatile->gc_ms Yes is_volatile->hplc No

Caption: Decision tree for analytical method selection.

References

Comparative analysis of geraniol extraction by hydrodistillation vs. supercritical fluid extraction.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural products chemistry, the selection of an optimal extraction method is critical for isolating bioactive compounds like geraniol. This compound, a monoterpenoid alcohol, is a significant component of essential oils from plants such as palmarosa and geranium, and is valued for its aromatic properties and potential therapeutic applications.[1] This guide provides a comparative analysis of two primary extraction techniques: traditional hydrodistillation (HD) and modern supercritical fluid extraction (SFE), supported by experimental data to evaluate their efficiency, yield, and selectivity.

Principles of Extraction Methods

Hydrodistillation (HD) is a conventional method that involves co-distillation of plant material with water.[2] The heat from the steam ruptures the plant's oil glands, releasing the volatile essential oils. The mixture of steam and oil vapor is then cooled and condensed, allowing the immiscible oil to be separated from the water.[3] Advantages include low cost and simple equipment, but it can suffer from long extraction times and potential thermal degradation of sensitive compounds.[4][5]

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO2 enters a supercritical state where it possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[6] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.[6][7] SFE is known for its high selectivity, shorter extraction times, and the absence of toxic organic solvents, though the initial equipment cost is significantly higher.[8][9]

Experimental Protocols

Hydrodistillation Protocol

A generalized protocol for this compound extraction via hydrodistillation, as adapted from standard laboratory procedures, is as follows:

  • Material Preparation: 100g of dried and powdered plant material (e.g., palmarosa leaves) is placed into a round-bottom flask.[10]

  • Apparatus Setup: The flask is connected to a Clevenger-type apparatus. Water is added to the flask until the plant material is fully submerged, typically at a plant-to-water ratio of 1:10.[5]

  • Distillation: The mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and passes into the condenser.

  • Condensation & Separation: The vapor is cooled by the condenser, and the resulting liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus. Due to its lower density, the essential oil forms a layer on top of the water.

  • Extraction & Drying: The process is typically run for 3-5 hours.[10] Afterward, the collected oil is separated and dried over anhydrous sodium sulfate to remove any residual water.

  • Analysis: The yield is calculated, and the chemical composition, particularly the this compound content, is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Supercritical Fluid Extraction (SFE) Protocol

A representative protocol for this compound extraction using SFE with CO2 is detailed below:

  • Material Preparation: Approximately 100g of dried, powdered plant material is packed into a high-pressure extraction vessel.[9]

  • System Pressurization & Heating: The extraction vessel is sealed. High-purity liquid CO2 is pumped into the system and brought to the desired supercritical conditions. Common operating parameters for essential oil extraction are a pressure of 90-150 bar and a temperature of 40-60 °C.[5][11]

  • Extraction: The supercritical CO2 flows through the packed bed of plant material at a constant flow rate (e.g., 3-7 g/min ).[5][12] The dissolved compounds (extract) are carried out of the vessel.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and lose its solvating power. This precipitates the extracted oil, which is collected at the bottom of the separator.[13]

  • Solvent Recycling: The gaseous, solvent-free CO2 can be re-compressed and recycled back into the system.

  • Analysis: The extraction is typically run for 1-2 hours.[14] The collected extract is then analyzed by GC-MS to determine yield and this compound concentration.

Quantitative Data Comparison

The performance of hydrodistillation and supercritical fluid extraction can be quantitatively compared based on key metrics such as yield and extraction time. The following table summarizes representative data from studies comparing these methods for essential oil extraction from various aromatic plants.

ParameterHydrodistillation (HD)Supercritical Fluid Extraction (SFE)Plant Source (Reference)
Extraction Yield (%) 1.942.5Rosemary[5]
2.512.5Lavender[10]
Extraction Time >2 hours~1 hourRosemary[5]
4 hours1 hourCupressus sempervirens[14]
90 min5 hours*Lavender[10]
Operating Temperature ~100 °C40 - 60 °CGeneral[5][6]
Solvent WaterSupercritical CO2General[5][8]
Selectivity Lower (Co-extracts water-soluble compounds)Higher (Tunable by pressure/temperature)General[5][14]
Extract Quality Risk of thermal degradationPreserves thermolabile compoundsGeneral[12][15]

Note: The 5-hour SFE time reported for lavender in one study is an outlier; most studies report significantly shorter times for SFE compared to HD.[5][10][14]

Experimental Workflow Visualization

The logical flow for both extraction processes, from raw material to final analysis, is illustrated below.

G cluster_0 Hydrodistillation Workflow cluster_1 Supercritical Fluid Extraction Workflow HD_Start Plant Material HD_Process Mixing with Water in Flask HD_Start->HD_Process HD_Heat Heating & Boiling HD_Process->HD_Heat HD_Distill Steam Distillation (Clevenger) HD_Heat->HD_Distill HD_Condense Condensation HD_Distill->HD_Condense HD_Separate Separation of Oil & Water HD_Condense->HD_Separate HD_End This compound-Rich Essential Oil HD_Separate->HD_End SFE_Start Plant Material SFE_Process Loading into Extractor SFE_Start->SFE_Process SFE_CO2 Introduction of Supercritical CO2 SFE_Process->SFE_CO2 SFE_Extract Dynamic Extraction SFE_CO2->SFE_Extract SFE_Depressurize Depressurization in Separator SFE_Extract->SFE_Depressurize SFE_Separate Precipitation of Extract SFE_Depressurize->SFE_Separate SFE_End This compound-Rich Extract SFE_Separate->SFE_End

References

Validating the Anti-inflammatory Effects of Geraniol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants, has garnered significant attention for its wide spectrum of pharmacological activities, including potent anti-inflammatory properties.[1] This guide provides a comprehensive comparison of this compound's anti-inflammatory efficacy against established alternatives in various preclinical animal models. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound. The following sections present quantitative data, detailed experimental protocols, and mechanistic insights into its mode of action.

Comparative Efficacy of this compound in Preclinical Models of Inflammation

This compound's anti-inflammatory effects have been validated across multiple acute and chronic inflammation models. Its performance has been shown to be comparable, and in some instances superior, to conventional anti-inflammatory agents.

Adjuvant-Induced Arthritis Model

A widely used model for chronic inflammation, Complete Freund's Adjuvant (CFA)-induced arthritis in rats, was employed to assess this compound's antiarthritic potential. This compound treatment demonstrated a significant reduction in paw edema and inflammation, comparable to the standard-of-care drug, Methotrexate (MTX).[2][3]

Table 1: Comparison of this compound and Methotrexate in CFA-Induced Arthritis in Rats

Treatment Group Dose Paw Volume Reduction (Day 35) Key Histopathological Findings Pro-inflammatory Cytokine mRNA Expression
Disease Control (CFA) - Baseline Inflammation Severe inflammation, cartilage/bone erosion, synovial hyperplasia.[2] Upregulated
This compound 25 mg/kg Significant Reduction No inflammation or cartilage erosion.[2] Decreased TNF-α & IL-1β[2][3]
This compound 50 mg/kg Significant Reduction (Comparable to MTX)[2][3] No inflammation or cartilage erosion.[2] Decreased TNF-α & IL-1β[2][3]

| Methotrexate (MTX) | 1 mg/kg | Significant Reduction | Nearly normal joint structure.[2] | Not Reported |

Data compiled from studies on CFA-induced inflammatory arthritis in rats.[2][3]

Carrageenan-Induced Acute Inflammation

The carrageenan-induced paw edema model is a classic test for evaluating acute anti-inflammatory activity.[4][5] this compound has been shown to effectively suppress this acute inflammatory response.

Table 2: Effect of Geranium Oil on Carrageenan-Induced Paw Edema in Mice

Treatment Group Dose Reduction in Foot Thickness (6 hours) Reduction in Foot Thickness (24 hours) Myeloperoxidase (MPO) Activity
Control (Carrageenan) - 1.68 ± 0.08 mm 1.55 ± 0.16 mm Increased

| Geranium Oil | 5 µL (i.p.) | Significant Suppression (0.96 ± 0.13 mm)[6] | Significant Suppression (0.91 ± 0.19 mm)[6] | Significantly Suppressed[6] |

Data from a study evaluating the effect of intraperitoneally injected geranium oil.[6] Myeloperoxidase (MPO) is an enzyme marker for neutrophil accumulation.

Systemic and Neurological Inflammation Models

This compound's protective effects extend to systemic inflammation and neuroinflammation, where it mitigates inflammatory responses and oxidative stress.

Table 3: this compound's Efficacy in Diverse Inflammation Models

Animal Model Inducing Agent This compound Dose Key Outcomes
Intestinal Ischemia-Reperfusion (Rat) Ischemia/Reperfusion 100 & 200 mg/kg Reduced TNF-α, IL-1β, IL-6, and MPO levels.[7]
Traumatic Spinal Cord Injury (Rat) Surgical Injury 250 mg/kg/day Suppressed TNF-α, IL-1β, IL-6; reduced oxidative stress (MDA) and apoptosis (Caspase-3, -9).[8]
Systemic MRSA Infection (Mouse) MRSA Bacteria - Decreased inflammatory cytokines and oxidative stress; improved lung inflammation.[9][10]

| LPS-Induced Neuroinflammation (Mouse) | Lipopolysaccharide | 20 mg/kg/day | Suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and glial cell activation.[11] |

This table summarizes findings from multiple studies showcasing the broad anti-inflammatory and protective effects of this compound.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Research indicates that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[1][12][13]

This compound has been shown to suppress the phosphorylation of upstream proteins like TAK1 and IKKα/β, which prevents the degradation of IκBα.[13] This action keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[2][12][13] Additionally, in models of neuroinflammation, this compound has been observed to downregulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nfkb NF-κB Complex cluster_this compound Point of Intervention cluster_nucleus Nucleus lps LPS / CFA tak1 TAK1 lps->tak1 Activates p38 p38 MAPK lps->p38 Activates ikk IKKα/β tak1->ikk Phosphorylates ikb IκBα ikk->ikb Phosphorylates (leads to degradation) nfkb NF-κB (p65) nfkb_nuc NF-κB (p65) nfkb->nfkb_nuc Translocation p38_nuc p38 MAPK p38->p38_nuc Translocation This compound This compound This compound->tak1 Inhibits This compound->ikk Inhibits This compound->p38 Inhibits genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) nfkb_nuc->genes Activates Transcription p38_nuc->genes Activates Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.

CFA-Induced Arthritis in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Induction of Arthritis: A single intraplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the right hind paw of the rats.[2]

  • Treatment Protocol: One week post-CFA injection (day 7), animals are randomly assigned to treatment groups. This compound (25, 50, 100 mg/kg), Methotrexate (1 mg/kg), or vehicle control is administered intraperitoneally (i.p.) every other day until the end of the study (day 35).[2][3]

  • Assessment of Inflammation: Paw volume is measured using a plethysmometer on days 7, 14, 21, 28, and 35 to quantify the level of edema.[2]

  • Endpoint Analysis: On day 35, animals are sacrificed. Blood samples are collected for hematological and biochemical analysis. Paw tissues are collected for histopathological examination and RT-qPCR analysis of inflammatory markers (TNF-α, IL-1β, COX-2).[2][3]

Carrageenan-Induced Paw Edema
  • Animal Model: Male mice or rats are used.

  • Induction of Edema: A subplantar injection of 0.05 mL of a 1% carrageenan solution in saline is administered to the left hind paw to induce acute inflammation.[4][6]

  • Treatment Protocol: The test compound (e.g., this compound or Geranium Oil) or a standard drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes prior to the carrageenan injection.[6][14]

  • Measurement of Edema: The thickness or volume of the paw is measured using a digital caliper or plethysmometer at baseline and at regular intervals (e.g., 1, 3, 6, and 24 hours) after carrageenan injection.[6][15]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

G start Start: Acclimatization of Animals grouping Random Assignment to Treatment Groups (Control, this compound, Alternative) start->grouping treatment Administration of Test Compounds (i.p. or Oral) grouping->treatment induction Induction of Inflammation (e.g., CFA or Carrageenan injection) treatment->induction monitoring Monitor & Measure Inflammation (e.g., Paw Volume / Thickness) at specified time points induction->monitoring sacrifice Euthanasia & Sample Collection (Blood, Tissue) monitoring->sacrifice analysis Data Analysis (Histopathology, ELISA, RT-qPCR, Biochemical Assays) sacrifice->analysis end End: Comparative Efficacy Determined analysis->end

Caption: General experimental workflow for in vivo validation.

Conclusion

The experimental data robustly supports the anti-inflammatory properties of this compound in various animal models. Its ability to significantly reduce edema, pro-inflammatory cytokine levels, and inflammatory cell infiltration, often with an efficacy comparable to established drugs like methotrexate, highlights its therapeutic potential. The mechanism of action, primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways, provides a solid molecular basis for its effects. These findings encourage further investigation and position this compound as a promising natural compound for the development of novel anti-inflammatory therapies.

References

Comparative study of the stability of free geraniol versus encapsulated geraniol.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the inherent instability of volatile compounds like geraniol presents a significant challenge. This guide provides a comprehensive comparison of the stability of free this compound versus its encapsulated forms, supported by experimental data. The findings clearly demonstrate that encapsulation technologies offer a robust solution to enhance the thermal, storage, photo-, and oxidative stability of this compound, thereby preserving its efficacy and extending its shelf life.

This compound, a naturally occurring monoterpenoid alcohol, is a valuable bioactive compound with applications ranging from fragrances and insect repellents to antimicrobial and potential anticancer agents. However, its high volatility, susceptibility to degradation by heat, light, and oxygen, significantly limits its practical application. Encapsulation, the process of entrapping a core material within a protective shell, has emerged as a key strategy to overcome these limitations. This guide delves into a comparative study, presenting data that underscores the enhanced stability of encapsulated this compound.

Thermal Stability: A Shield Against Heat-Induced Degradation

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of substances. It measures the change in mass of a sample as a function of temperature.

Key Findings:

  • Elevated Decomposition Temperature: Free this compound is highly volatile, with evaporation occurring in the range of 70-230°C. In contrast, encapsulated this compound exhibits significantly improved thermal stability, with its decomposition temperature shifted to around 300°C.

  • Enhanced Protection: Studies have shown that the release of encapsulated this compound can occur at temperatures up to 100°C higher than the volatilization temperature of the free compound, indicating substantial protection by the encapsulating material.

Table 1: Comparative Thermal Stability of Free vs. Encapsulated this compound

ParameterFree this compoundEncapsulated this compoundReference
Evaporation/Decomposition Temperature (°C) 70 - 230~ 300[1]
Temperature of Release vs. Volatilization BaselineUp to 100°C higher[2]

Storage Stability: Extending Shelf-Life and Potency

The volatility and reactivity of this compound also contribute to its degradation during storage. Encapsulation provides a physical barrier, significantly improving its long-term stability.

Key Findings:

  • Reduced Volatilization and Degradation: In a study on rose-scented geranium oil, which has a high this compound content, improper storage led to a 6.0-12.2% decrease in this compound content over a period of 6 to 24 months.[3][4] This highlights the inherent instability of free this compound under ambient conditions.

  • Sustained Release Profile: Encapsulation in nanoemulsions has been shown to provide a sustained release of this compound. While over 55% of free this compound can be released within 4 hours, the same amount of encapsulated this compound is released over a much longer period of 73 hours.

  • Excellent Long-Term Stability: this compound nanoemulsions have demonstrated excellent storage stability, with no significant changes in particle size or this compound content observed after 28 days of storage at 4°C.[5]

Table 2: Comparative Storage Stability of Free vs. Encapsulated this compound

ParameterFree this compoundEncapsulated this compoundReference
This compound Loss (Improper Storage) 6.0 - 12.2% over 6-24 monthsNot explicitly quantified, but significantly lower[3][4]
Release Rate >55% in 4 hours~55% in 73 hours[6]
Stability at 4°C Prone to volatilization and degradationNo significant change after 28 days[5]

Photostability: Protection Against Light-Induced Degradation

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in this compound, leading to its degradation and loss of activity. Encapsulation can act as a UV shield, protecting the core material.

Key Findings:

  • Reduced Photodegradation: While direct comparative studies on this compound are limited, research on other encapsulated UV-sensitive compounds demonstrates the protective effect of encapsulation. For instance, the photodegradation of a sunscreen agent was reduced from 52.3% in its free form to 35.3% when encapsulated in PLGA nanoparticles. This suggests a similar protective mechanism would apply to this compound.

  • Maintenance of Antimicrobial Activity: The prolonged antimicrobial efficacy of encapsulated this compound, even after extended periods of incubation which would involve some light exposure, indirectly points towards enhanced photostability.[7]

Table 3: Comparative Photostability of Free vs. Encapsulated Compounds

ParameterFree CompoundEncapsulated CompoundReference
Photodegradation (%) 52.3% (Sunscreen Agent)35.3% (Sunscreen Agent in PLGA Nanoparticles)[6]
Antimicrobial Activity Retention Susceptible to light-induced loss of activityProlonged efficacy observed[7]

Oxidative Stability: Resisting Degradation from Oxygen

This compound is susceptible to oxidation, which can lead to the formation of undesirable by-products and a decrease in its biological activity. The protective shell of encapsulation limits the exposure of this compound to oxygen.

Key Findings:

  • Inhibition of Oxidation: The encapsulation of natural antioxidants has been shown to improve the oxidative stability of edible oils due to their controlled release and protection from oxidative agents. This principle is directly applicable to enhancing the oxidative stability of this compound.

  • Controlled Oxidation: In a study on the oxidation of this compound on vermiculite, the conversion of this compound was systematically studied under different temperatures and catalyst concentrations, indicating that the oxidative process can be controlled and, by extension, inhibited through encapsulation.

Table 4: Comparative Oxidative Stability of Free vs. Encapsulated this compound

ParameterFree this compoundEncapsulated this compoundReference
Susceptibility to Oxidation HighSignificantly Reduced[8]
Control over Oxidation Process Difficult to controlEncapsulation provides a barrier to oxygen[9]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of free and encapsulated this compound.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of either free this compound or encapsulated this compound is placed in a TGA crucible.

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The TGA thermogram, a plot of mass versus temperature, is generated. The onset of mass loss indicates the beginning of evaporation (for free this compound) or decomposition of the encapsulated formulation.

Storage Stability Analysis

Objective: To evaluate the retention of this compound in its free and encapsulated forms over time under specific storage conditions.

Methodology:

  • Samples of free this compound and encapsulated this compound are stored under controlled conditions (e.g., 4°C, 25°C, and in the dark or exposed to light).

  • At predetermined time intervals (e.g., 0, 7, 14, 28 days), an aliquot of each sample is taken.

  • For encapsulated this compound, the active compound is first extracted from the capsules using an appropriate solvent.

  • The concentration of this compound in the samples is quantified using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • The percentage of this compound retained at each time point is calculated relative to the initial concentration.

Photostability Testing

Objective: To assess the degradation of free and encapsulated this compound upon exposure to UV light.

Methodology:

  • Solutions of free this compound and suspensions of encapsulated this compound of known concentrations are prepared.

  • The samples are placed in a photostability chamber equipped with a light source capable of emitting controlled UV radiation (e.g., a xenon lamp).

  • Control samples are wrapped in aluminum foil to protect them from light and are placed in the same chamber to account for any thermal degradation.

  • Samples are exposed to a specific dose of UV radiation, as recommended by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • At various time points during the exposure, aliquots are withdrawn and the concentration of this compound is determined by HPLC or GC-MS.

  • The percentage of degradation is calculated by comparing the concentration of the irradiated sample to that of the control sample.

Oxidative Stability Analysis (DPPH Radical Scavenging Assay)

Objective: To determine the antioxidant capacity and, indirectly, the oxidative stability of free and encapsulated this compound.

Methodology:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

  • Various concentrations of free this compound and encapsulated this compound are prepared.

  • A specific volume of each sample concentration is mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition. A higher scavenging activity indicates a greater ability to resist oxidation.

Visualizing the Workflow

This compound Encapsulation and Stability Testing Workflow

The following diagram illustrates the general workflow for encapsulating this compound and subsequently evaluating its stability compared to its free form.

G cluster_0 Encapsulation Process cluster_1 Stability Assessment This compound (Core) This compound (Core) Encapsulation Technique Encapsulation Technique This compound (Core)->Encapsulation Technique Wall Material Wall Material Wall Material->Encapsulation Technique Encapsulated this compound Encapsulated this compound Encapsulation Technique->Encapsulated this compound Stability Tests Thermal Storage Photo- Oxidative Encapsulated this compound->Stability Tests Encapsulated this compound->Stability Tests Free this compound Free this compound Free this compound->Stability Tests Comparative Data Comparative Data Stability Tests->Comparative Data

Caption: Workflow for encapsulation and stability comparison.

Decision Pathway for Photostability Testing

This diagram outlines the decision-making process during the photostability testing of a product containing this compound, based on ICH guidelines.

G start Test Exposed Product acceptable_change Is change acceptable? start->acceptable_change test_immediate_pack Test in Immediate Pack acceptable_change->test_immediate_pack No end_stable Product is Photostable in this packaging acceptable_change->end_stable Yes acceptable_change2 Is change acceptable? test_immediate_pack->acceptable_change2 test_marketing_pack Test in Marketing Pack acceptable_change2->test_marketing_pack No acceptable_change2->end_stable Yes acceptable_change3 Is change acceptable? test_marketing_pack->acceptable_change3 acceptable_change3->end_stable Yes end_unstable Product is Photolabile acceptable_change3->end_unstable No

Caption: Photostability testing decision pathway.

References

Unlocking Antibiotic Synergy: A Comparative Guide to Geraniol's Potentiation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic antimicrobial effects of geraniol when combined with conventional antibiotics. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and proposed mechanisms of action.

This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, has demonstrated significant potential in enhancing the efficacy of antibiotics against a range of pathogenic bacteria. This guide synthesizes findings from multiple studies to offer a comprehensive overview of this synergistic relationship, providing valuable insights for the development of novel antimicrobial strategies.

Quantitative Assessment of Synergistic Activity

The synergistic effect of this compound with antibiotics is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism. The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and its synergistic effects with various antibiotics against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainMIC of this compound (μg/mL)
Staphylococcus aureus11200[1]
Escherichia coli5600[1]
Helicobacter pylori7325[1]
Pseudomonas aeruginosa>1024
Staphylococcus epidermidis>1024

Table 2: Synergistic Effects of this compound with Various Antibiotics Against Different Bacterial Strains

Bacterial StrainAntibioticFICI RangeInterpretation
Staphylococcus aureusAmpicillin0.19 - 0.32[1]Synergy[1]
Staphylococcus aureusClarithromycin-Partial Synergy[1]
Escherichia coliAmpicillin0.75 - 1.0Partial Synergy[1]
Helicobacter pyloriClarithromycin0.86 - 0.89[1]Partial Synergy[1]
Helicobacter pyloriAmoxicillin-Additive Effect[1]
Pseudomonas aeruginosaMinocycline0.25Synergy
Staphylococcus epidermidisMinocycline0.375Synergy

Table 3: Fold Reduction in MIC of Antibiotics in the Presence of this compound Against Acinetobacter baumannii [2][3][4][5][6]

AntibioticFold change in MIC Decrease
Tigecycline4 to >256[2][3][4][5][6]
Ceftazidime>16 to >4,096[2][3][4][5][6]
Cefepime1 to >4,096[2][3][4][5][6]
Ciprofloxacin>2 to >4096[2][3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the synergistic antimicrobial effects of this compound with antibiotics.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

  • This compound

  • Antibiotic of interest

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic in a suitable solvent. Make serial twofold dilutions of both agents in CAMHB.

  • Plate Setup: In a 96-well plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the antibiotic solution in decreasing concentrations along the x-axis and 50 µL of the this compound solution in decreasing concentrations along the y-axis. This creates a matrix of antibiotic and this compound concentrations.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the bacterial suspension to each well.

  • Controls: Include wells with only the antibiotic and inoculum to determine the MIC of the antibiotic alone, wells with only this compound and inoculum for the MIC of this compound alone, and a well with only broth and inoculum as a growth control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC for each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as the MIC of the agent in combination divided by the MIC of the agent alone. The FICI is the sum of the FICs of both agents.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

  • This compound

  • Antibiotic of interest

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare flasks containing CAMHB with the following conditions:

    • No antimicrobial agent (growth control)

    • This compound at a sub-inhibitory concentration

    • Antibiotic at its MIC

    • A combination of this compound and the antibiotic at the same concentrations as above.

  • Inoculation and Sampling: Inoculate the prepared flasks with the bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time for each experimental condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing the Synergy

The following diagrams, created using the DOT language, illustrate the experimental workflow of the checkerboard assay and the proposed mechanism of synergistic action.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start prep_reagents Prepare this compound & Antibiotic Stocks start->prep_reagents serial_dilutions Perform Serial Dilutions prep_reagents->serial_dilutions plate_setup Dispense Reagents into 96-Well Plate serial_dilutions->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici end End calc_fici->end

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_membrane Cell Envelope efflux_pump Efflux Pump (e.g., AcrAB-TolC) antibiotic_out Antibiotic efflux_pump->antibiotic_out antibiotic_in Antibiotic antibiotic_in->efflux_pump Efflux target Intracellular Target (e.g., Ribosome) antibiotic_in->target Inhibition of Cellular Processes This compound This compound This compound->efflux_pump Inhibition

Caption: Proposed Mechanism of this compound's Synergistic Action.

Mechanism of Synergistic Action

The primary mechanism by which this compound potentiates the activity of antibiotics is believed to be the inhibition of bacterial efflux pumps.[7][8] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug and conferring resistance.

This compound, being a lipophilic molecule, can intercalate into the bacterial cell membrane, disrupting its integrity and function. This disruption can directly inhibit the activity of efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria.[8] By blocking these pumps, this compound effectively traps the antibiotic inside the bacterial cell, allowing it to reach its target site at a higher concentration and exert its antimicrobial effect more efficiently. This leads to a significant reduction in the MIC of the antibiotic and a synergistic outcome. This mechanism is particularly effective in overcoming resistance in multidrug-resistant (MDR) strains that overexpress efflux pumps.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geraniol
Reactant of Route 2
Geraniol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。